Influenza HA (518-526)
Beschreibung
BenchChem offers high-quality Influenza HA (518-526) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Influenza HA (518-526) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C42H69N9O15 |
|---|---|
Molekulargewicht |
940.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H69N9O15/c1-9-21(6)31(43)39(62)45-26(15-24-10-12-25(56)13-11-24)35(58)48-30(18-54)38(61)51-33(23(8)55)41(64)50-32(20(4)5)40(63)44-22(7)34(57)47-28(16-52)37(60)49-29(17-53)36(59)46-27(42(65)66)14-19(2)3/h10-13,19-23,26-33,52-56H,9,14-18,43H2,1-8H3,(H,44,63)(H,45,62)(H,46,59)(H,47,57)(H,48,58)(H,49,60)(H,50,64)(H,51,61)(H,65,66)/t21-,22-,23+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
HPOMZIOCDIYOTE-JRCYYVIGSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Influenza HA (518-526) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Influenza Hemagglutinin (HA) protein is a critical component of the influenza virus, mediating both binding to host cell receptors and fusion of the viral and endosomal membranes. Within this protein lies the HA (518-526) peptide, a nonapeptide with the sequence Isoleucine-Tyrosine-Serine-Threonine-Valine-Alanine-Serine-Serine-Leucine (IYSTVASSL). This peptide has been extensively studied and is recognized as a key immunodominant epitope for cytotoxic T-lymphocytes (CTLs) in the context of the murine major histocompatibility complex (MHC) class I molecule H-2K^d^.[1][2][3] Its ability to elicit a strong CD8+ T-cell response makes it a valuable tool in immunological research, vaccine development, and studies of T-cell receptor (TCR) recognition. This guide provides a comprehensive overview of the HA (518-526) peptide, including its core properties, function, and the experimental protocols used to investigate its immunological activity.
Core Properties and Sequence
The fundamental characteristics of the Influenza HA (518-526) peptide are summarized below. This peptide is derived from the stem region of the hemagglutinin protein.[4]
| Property | Value | Reference |
| Sequence (Three Letter Code) | Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu | [4] |
| Sequence (One Letter Code) | IYSTVASSL | [4] |
| Molecular Formula | C42H69N9O15 | [2][3][4] |
| Molecular Weight | 940.07 g/mol | [2][4] |
| Purity | >95% (Commercially available) | [4] |
| Form | Lyophilized powder | [4] |
Immunological Function
The primary function of the HA (518-526) peptide is its role as a potent activator of the cellular immune response. Specifically, it is recognized by the T-cell receptors of CD8+ cytotoxic T-lymphocytes when presented by the MHC class I molecule H-2K^d^ in mice.[1][3] This recognition triggers a cascade of events leading to the activation, proliferation, and differentiation of antigen-specific CD8+ T-cells. These effector T-cells are then capable of identifying and eliminating influenza virus-infected cells, thereby contributing to viral clearance.[5]
The immunodominance of this epitope in H-2^d^ mice makes it a focal point for studying the breadth and specificity of the anti-influenza T-cell response.[1] It is frequently used as a positive control or specific stimulus in a variety of immunological assays designed to quantify the cellular immune response to influenza infection or vaccination.[6]
Quantitative Data on Experimental Usage
The concentration of HA (518-526) peptide used in experimental settings is critical for achieving optimal T-cell stimulation without inducing non-specific activation or toxicity. The following table summarizes typical concentration ranges reported in the literature for various applications.
| Assay | Peptide Concentration | Purpose | Reference |
| Intracellular Cytokine Staining (ICS) | 1 µM | In vitro restimulation of splenocytes | [7] |
| Intracellular Cytokine Staining (ICS) | 2 µg/mL | Overnight stimulation of splenocytes | [8] |
| Intracellular Cytokine Staining (ICS) | 5 µg/mL | Restimulation of splenocytes | [9] |
| In vivo Cytotoxicity Assay | 9 µM | Pulsing of target splenocytes | [7] |
| T-cell Proliferation Assay | 1 µg/mL | Coculture with purified T-cells and APCs | [10] |
| ELISPOT Assay | 10 mM | Stimulation of splenocytes | [11] |
| CTL Activity Assay | Decreasing concentrations | Pulsing of target cells | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for key assays used to characterize the function of the Influenza HA (518-526) peptide.
Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the number of HA (518-526)-specific, IFN-γ-producing T-cells.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-cytokine (e.g., IFN-γ) capture antibody
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
HA (518-526) peptide
-
Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs)
-
Complete RPMI-10 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Plate Coating: Coat the ELISPOT plate wells with an anti-IFN-γ capture antibody overnight at 4°C.
-
Washing: Wash the plates four times with sterile PBS to remove unbound antibody.
-
Blocking: Block the wells with complete RPMI-10 medium containing 10% FBS for 2 hours at 37°C to prevent non-specific binding.
-
Cell Plating: Add 2.5 x 10^5 splenocytes or PBMCs per well.
-
Stimulation: Add the HA (518-526) peptide to the appropriate wells at a final concentration of 10 mM. Include a negative control (medium alone) and a positive control (e.g., a mitogen like Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Washing: Lyse the cells by washing the plate with PBS containing 0.05% Tween-20 (PBST).
-
Detection Antibody: Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Washing: Wash the plates four times with PBST.
-
Enzyme Conjugate: Add streptavidin-ALP or streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Wash the plates four times with PBST.
-
Development: Add the substrate solution and incubate until distinct spots emerge.
-
Stopping the Reaction: Stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an ELISPOT reader.
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based technique used to detect intracellular cytokines, allowing for the simultaneous identification of the phenotype of the cytokine-producing cells.
Materials:
-
HA (518-526) peptide
-
Single-cell suspension of splenocytes or PBMCs
-
Complete RPMI-10 medium
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-CD16/CD32 antibody (Fc block)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well round-bottom plate, culture 1-2 x 10^6 splenocytes or PBMCs with the HA (518-526) peptide (1-5 µg/mL) for 5-6 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A or Monensin for the final 4-5 hours of incubation to allow cytokines to accumulate within the cells.
-
Surface Staining: Wash the cells and stain with a viability dye. Then, block Fc receptors with an anti-CD16/CD32 antibody. Stain for surface markers such as CD3 and CD8 for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines such as IFN-γ and TNF-α for 30 minutes at 4°C.
-
Washing: Wash the cells to remove unbound antibodies.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T-cells producing specific cytokines in response to the HA (518-526) peptide.
In Vivo Cytotoxicity Assay
This assay measures the ability of cytotoxic T-lymphocytes to kill target cells in a living animal.
Materials:
-
HA (518-526) peptide
-
Splenocytes from naïve donor mice
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., high and low)
-
Recipient mice (previously immunized or infected)
-
Flow cytometer
Procedure:
-
Target Cell Preparation: Harvest splenocytes from a naïve donor mouse and divide them into two populations.
-
Peptide Pulsing: Pulse one population with the HA (518-526) peptide (e.g., 9 µM) for 1 hour at 37°C. The other population serves as the unpulsed control.
-
CFSE Labeling: Label the peptide-pulsed population with a high concentration of CFSE (CFSE^high^) and the unpulsed population with a low concentration of CFSE (CFSE^low^).
-
Cell Injection: Mix the two labeled populations at a 1:1 ratio and inject them intravenously into recipient mice.
-
In Vivo Killing: Allow 12-18 hours for in vivo killing to occur.
-
Spleen Harvesting and Analysis: Harvest the spleens from the recipient mice and prepare a single-cell suspension.
-
Flow Cytometry: Analyze the splenocytes by flow cytometry to distinguish the CFSE^high^ and CFSE^low^ populations.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: [1 - (ratio of CFSE^high^ to CFSE^low^ in experimental mice / ratio in control mice)] x 100.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway initiated by HA (518-526) recognition and a typical experimental workflow for assessing the resulting cellular immune response.
Caption: T-Cell Recognition of Influenza HA (518-526) Peptide.
Caption: Workflow for Assessing Cellular Immunity to HA (518-526).
Conclusion
The Influenza HA (518-526) peptide, IYSTVASSL, is an indispensable tool for researchers in immunology and virology. Its well-characterized role as an immunodominant CTL epitope in the context of H-2K^d^ provides a robust system for studying the intricacies of T-cell responses to influenza. The standardized protocols and quantitative data presented in this guide offer a solid foundation for designing and interpreting experiments aimed at understanding and manipulating the cellular immune response to this critical human pathogen. As the quest for a universal influenza vaccine continues, the insights gained from studying conserved epitopes like HA (518-526) will undoubtedly play a pivotal role.
References
- 1. genscript.com [genscript.com]
- 2. peptide.com [peptide.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Influenza HA (518-526) - Elabscience® [elabscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Unmasking Stem-Specific Neutralizing Epitopes by Abolishing N-Linked Glycosylation Sites of Influenza Virus Hemagglutinin Proteins for Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Magnitude of Local Immunity in the Lungs of Mice Induced by Live Attenuated Influenza Vaccines Is Determined by Local Viral Replication and Induction of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MVA Vectors Expressing Conserved Influenza Proteins Protect Mice against Lethal Challenge with H5N1, H9N2 and H7N1 Viruses | PLOS One [journals.plos.org]
- 9. journals.asm.org [journals.asm.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Elevation of CpG frequencies in influenza A genome attenuates pathogenicity but enhances host response to infection | eLife [elifesciences.org]
The Immunological Significance of the Hemagglutinin (518-526) Epitope in Influenza A Virus Immunity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus remains a significant global health threat, necessitating a deep understanding of the host immune response to viral components for the development of effective vaccines and therapeutics. The viral surface glycoprotein, hemagglutinin (HA), is a primary target for the host immune system. While the globular head of HA is the main target of neutralizing antibodies, it is highly variable. In contrast, the stem region of HA is more conserved and is a key target for both cellular and humoral immunity. This technical guide provides an in-depth analysis of the role of a specific epitope within the HA stem, the 518-526 region, in eliciting an immune response. This region is a well-characterized, immunodominant, H-2Kd-restricted cytotoxic T lymphocyte (CTL) epitope in murine models, playing a crucial role in the cell-mediated clearance of influenza A virus-infected cells.[1][2][3][4]
The HA (518-526) Epitope: A Key Target for Cytotoxic T Lymphocytes
The HA (518-526) peptide, with the amino acid sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL), is a critical target for CD8+ T cells in BALB/c mice infected with influenza A virus.[3] This cellular immune response is a vital component of the host's defense, particularly in clearing established infections and providing heterosubtypic immunity.
Quantitative Analysis of the T-Cell Response to HA (518-526)
The magnitude of the CD8+ T-cell response to the HA (518-526) epitope has been quantified in numerous studies, highlighting its immunodominance. The following tables summarize key quantitative data from various experimental settings.
| Experimental Model | Tissue | Time Point Post-Infection/Vaccination | Percentage of HA (518-526)-specific CD8+ T cells (of total CD8+ T cells) | Reference |
| Influenza A/PR8 infected young BALB/c mice | Spleen | Day 7 | ~23% | [5] |
| Influenza A/PR8 infected aged BALB/c mice | Spleen | Day 7 | ~11% | [5] |
| Adoptive transfer of Clone-4 TCR Tg CD8 T cells into young BALB/c mice followed by PR8 infection | Spleen | Day 7 | 23% | [5] |
| Adoptive transfer of Clone-4 TCR Tg CD8 T cells into aged BALB/c mice followed by PR8 infection | Spleen | Day 7 | 11% | [5] |
| VN04 (H5N1) ca vaccine in BALB/c mice (10^6 TCID50) | Lungs | Day 8 | ~1.5% | [6] |
Table 1: Magnitude of the CD8+ T-Cell Response to the HA (518-526) Epitope in Various Murine Models. This table illustrates the significant T-cell response directed against the HA (518-526) epitope and how factors such as age and vaccine strain can influence the magnitude of this response.
| Effector to Target (E:T) Ratio | Percentage of Specific Lysis | Reference |
| 40:1 | ~60% | [7] |
| 20:1 | ~45% | [7] |
| 10:1 | ~30% | [7] |
| 5:1 | ~20% | [7] |
Table 2: In Vitro Cytotoxicity of HA (518-526)-Specific CTLs. This table demonstrates the lytic capacity of cytotoxic T lymphocytes that recognize the HA (518-526) epitope on target cells. Data is derived from experiments using CL-4 Tc1 cells, which are specific for the HA (518-526) peptide.[7]
Role in B-Cell and Antibody-Mediated Immunity
The HA (518-526) region is located within the highly conserved stem domain of the hemagglutinin protein. This stem region is a known target for broadly neutralizing antibodies (bnAbs) that can provide protection against multiple influenza A subtypes. However, the HA (518-526) peptide itself is not typically recognized as a primary B-cell epitope. In studies investigating B-cell responses to the HA stem, the HA (518-526) peptide is often used as a negative control for B-cell stimulation, with no significant antibody-secreting cells, germinal center B cells, or memory B cells being elicited upon stimulation with this peptide.[8][9] This suggests that while the conformational epitopes of the HA stem are targeted by antibodies, the linear 518-526 sequence is not a significant target for the humoral immune response.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the immune response to the HA (518-526) epitope.
Intracellular Cytokine Staining (ICS) for Detection of Antigen-Specific T-Cells
This protocol is used to quantify the frequency of T-cells that produce specific cytokines (e.g., IFN-γ, TNF-α) in response to stimulation with the HA (518-526) peptide.
-
Cell Preparation: Prepare single-cell suspensions from spleens or lungs of influenza-infected or vaccinated mice.
-
Peptide Stimulation: Incubate 1-2 x 10^6 cells in 96-well plates with the HA (518-526) peptide (typically at a concentration of 1-10 µg/mL) for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Inhibition of Cytokine Secretion: Add a protein transport inhibitor, such as Brefeldin A or Monensin, for the final 4-5 hours of incubation to allow cytokines to accumulate within the cells.
-
Surface Staining: Wash the cells and stain for surface markers, such as CD8 and CD44, to identify the CD8+ effector/memory T-cell population.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Stain for intracellular cytokines, such as IFN-γ and TNF-α, using fluorochrome-conjugated antibodies.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are positive for the specific cytokines in response to the HA (518-526) peptide.
In Vivo Cytotoxicity Assay
This assay measures the ability of HA (518-526)-specific CTLs to kill target cells in a living animal.
-
Target Cell Preparation: Prepare two populations of splenocytes from naive syngeneic mice.
-
Peptide Pulsing: Pulse one population of splenocytes with the HA (518-526) peptide (target cells) and leave the other population unpulsed (control cells).
-
Fluorescent Labeling: Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., CFSEhigh) and the control cells with a low concentration of the same dye (CFSElow).
-
Cell Injection: Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into influenza-infected or vaccinated recipient mice.
-
Analysis: After a defined period (e.g., 4-18 hours), harvest splenocytes or lymph nodes from the recipient mice and analyze the ratio of CFSEhigh to CFSElow cells by flow cytometry.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio in infected mice / ratio in naive mice)] x 100.
Visualizing the Immune Response: Diagrams and Workflows
To better illustrate the complex processes involved in the immune response to the HA (518-526) epitope, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Primary antibody response after influenza virus infection is first dominated by low-mutated HA-stem antibodies followed by higher-mutated HA-head antibodies [frontiersin.org]
- 3. peptide.com [peptide.com]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Immunogenicity of Influenza Hemagglutinin Epitope 518-526: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus hemagglutinin (HA) is a critical surface glycoprotein (B1211001) that mediates viral entry into host cells and is a primary target for the host immune response. Within the HA protein, specific epitopes are recognized by the immune system, leading to the activation of B and T lymphocytes. This technical guide focuses on the immunogenicity of the influenza hemagglutinin epitope 518-526. This epitope is a well-characterized, immunodominant peptide in certain mouse models and has been extensively studied in the context of influenza infection and vaccine development. Understanding its immunogenic properties is crucial for the design of novel and broadly protective influenza vaccines.
Data Presentation: Quantitative Analysis of Immunogenicity
The immunogenicity of the HA 518-526 epitope is primarily characterized by its ability to elicit a robust CD8+ T cell response. The following tables summarize quantitative data from various studies, providing insights into the magnitude and nature of the immune response to this epitope.
Table 1: CD8+ T Cell Response to Influenza HA 518-526 Epitope
| Experimental Model | Measurement | Response Magnitude | Key Findings |
| BALB/c mice infected with influenza A/PR/8/34 (H1N1) | Percentage of HA518-526-specific CD8+ T cells in spleen (Day 7 post-infection) | Significantly lower in aged mice compared to young mice. | The CD8+ T cell response to this epitope is impaired with age. |
| BALB/c mice immunized with H5-coated PLGA microspheres and boosted with attLM-HA518 | Percentage of IYSTVASSL-specific CD8+ T cells in peripheral blood lymphocytes | ~20% (effector phase, day 13 post-priming), ~10% (memory phase, >50 days post-priming) | A prime-boost strategy can elicit a robust and long-lasting CD8+ T cell response.[1] |
| BALB/c mice immunized with a DNA vaccine (pVax-HA) | Percentage of IFN-γ+ CD8+ T cells in spleen (2 weeks post-immunization) | Varies depending on the adjuvant used. | DNA vaccination can induce a detectable CD8+ T cell response to the epitope. |
| BALB/c mice infected with recombinant PR8/NA-HA518–526 virus | Neuraminidase Activity | Lower than wild-type PR8 virus. | Insertion of the epitope can affect viral protein function.[2] |
Table 2: Cytokine Production by HA 518-526-Specific T Cells
| Experimental Model | T Cell Population | Cytokine(s) Measured | Key Findings |
| Splenocytes from M8-VLP-immunized mice restimulated with HA518–526 peptide | CD8+ T cells | IFN-γ, IL-2, TNF-α | No significant cytokine production, suggesting a lack of cross-presentation with this specific vaccine formulation.[3] |
| Splenocytes from DNA-vaccinated mice restimulated with HA518-526 peptide | CD8+ T cells | IFN-γ, IL-2, TNF-α | DNA vaccination induces polyfunctional CD8+ T cells capable of producing multiple cytokines. |
| Splenocytes from mice immunized with a multivalent vaccinia-based vaccine and stimulated with H7N7 virus | CD8+ T cells | IFN-γ | The HA518 peptide elicited the highest IFN-γ+ CD8+ T-cell response, indicating cross-reactive potential.[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following are protocols for key experiments commonly used to assess the immunogenicity of the influenza HA 518-526 epitope.
Peptide Synthesis
The influenza HA 518-526 peptide, with the amino acid sequence IYSTVASSL, is typically synthesized using standard solid-phase peptide synthesis (SPPS) chemistry.[4] Following synthesis, the peptide is purified by high-performance liquid chromatography (HPLC) to >95% purity and its identity is confirmed by mass spectrometry. The purified peptide is then lyophilized and stored at -20°C or -80°C until use.
Mouse Immunization
Animal Model: BALB/c mice are commonly used for studying the HA 518-526 epitope as it is restricted by the H-2Kd MHC class I molecule expressed in this strain.[5]
Immunization Strategies:
-
Viral Infection: Mice are anesthetized and intranasally infected with a sublethal dose of influenza A virus (e.g., A/PR/8/34).
-
Peptide Immunization: The synthetic HA 518-526 peptide is emulsified in an adjuvant, such as Complete Freund's Adjuvant (CFA) for priming and Incomplete Freund's Adjuvant (IFA) for boosting, and injected subcutaneously or intraperitoneally.
-
DNA Vaccination: A plasmid DNA vector encoding the influenza hemagglutinin protein is injected intramuscularly, often followed by electroporation to enhance DNA uptake.
-
Viral Vector Vaccination: Recombinant viruses, such as vaccinia virus or adenovirus, expressing the influenza hemagglutinin protein are administered intravenously or intramuscularly.
IFN-γ ELISpot Assay
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[2][6][7]
Procedure:
-
Plate Coating: 96-well PVDF membrane plates are coated with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.[2]
-
Cell Plating: Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated from immunized mice and plated in the coated wells at a concentration of 2x10^5 to 5x10^5 cells per well.
-
Stimulation: The cells are stimulated with the HA 518-526 peptide (typically at 1-10 µg/mL) for 18-24 hours at 37°C in a CO2 incubator. A positive control (e.g., Concanavalin A or anti-CD3/CD28 antibodies) and a negative control (medium alone) are included.
-
Detection: The plates are washed to remove the cells, and a biotinylated anti-mouse IFN-γ detection antibody is added and incubated for 2 hours at room temperature.
-
Enzyme Conjugation: After washing, streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase is added and incubated for 1-2 hours at room temperature.
-
Spot Development: A substrate solution (e.g., BCIP/NBT for alkaline phosphatase or AEC for horseradish peroxidase) is added, and spots, each representing a single IFN-γ-secreting cell, are allowed to develop.
-
Analysis: The reaction is stopped by washing with water. The plates are dried, and the spots are counted using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based assay that allows for the simultaneous identification of the phenotype and cytokine production of individual cells.
Procedure:
-
Cell Stimulation: Splenocytes or PBMCs are stimulated with the HA 518-526 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This prevents the secreted cytokines from leaving the cell.
-
Surface Staining: The cells are washed and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD44) to identify the T cell populations of interest.
-
Fixation and Permeabilization: The cells are fixed with a fixation buffer (e.g., paraformaldehyde) and then permeabilized with a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) are added to the permeabilized cells.
-
Flow Cytometry Analysis: The cells are washed and analyzed on a flow cytometer. The data is analyzed to determine the percentage of CD8+ T cells that are producing specific cytokines in response to the HA 518-526 peptide.[3]
MHC Class I Tetramer Staining
MHC class I tetramers are reagents used to directly visualize and quantify antigen-specific T cells. They consist of four MHC class I molecules folded with the specific peptide of interest (in this case, HA 518-526) and conjugated to a fluorescent molecule.
Procedure:
-
Cell Preparation: A single-cell suspension is prepared from the spleen, lymph nodes, or peripheral blood of immunized mice.
-
Tetramer Staining: The cells are incubated with the fluorescently labeled H-2Kd/HA 518-526 tetramer, typically at 37°C for 30-60 minutes.
-
Surface Staining: Following tetramer staining, the cells are stained with antibodies against cell surface markers such as CD3 and CD8.
-
Flow Cytometry Analysis: The cells are washed and analyzed by flow cytometry. The percentage of CD8+ T cells that bind to the tetramer is determined, providing a direct measure of the frequency of HA 518-526-specific CD8+ T cells.
Signaling Pathways and Experimental Workflows
Antigen Processing and Presentation Pathway for HA 518-526
The induction of a CD8+ T cell response to the HA 518-526 epitope begins with the processing and presentation of this peptide by antigen-presenting cells (APCs) via the MHC class I pathway.[6]
Caption: MHC Class I Antigen Presentation Pathway for Influenza HA 518-526.
CD8+ T Cell Activation by HA 518-526 Epitope
Once the HA 518-526 peptide is presented on the surface of an APC, it can be recognized by a CD8+ T cell with a T cell receptor (TCR) specific for this peptide-MHC complex. This recognition, along with co-stimulatory signals, leads to T cell activation.[8]
Caption: CD8+ T Cell Activation by the HA 518-526 Epitope.
Experimental Workflow for Assessing Immunogenicity
A typical experimental workflow to evaluate the immunogenicity of the HA 518-526 epitope is outlined below.
References
- 1. LFA-1 Regulates CD8+ T Cell Activation via T Cell Receptor-mediated and LFA-1-mediated Erk1/2 Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antigen processing for MHC class I restricted presentation of exogenous influenza A virus nucleoprotein by B-lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Contribution of TCR signaling strength to CD8+ T cell peripheral tolerance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immunology.org [immunology.org]
- 7. Cytotoxic T-lymphocyte activation involves a cascade of signalling and adhesion events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immunology.org [immunology.org]
An In-depth Technical Guide on the Influenza Hemagglutinin (HA) 518-526 T-Cell Epitope
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The influenza A virus hemagglutinin (HA) protein is a major target for the host immune system. Within this protein, the peptide sequence spanning amino acids 518-526, IYSTVASSL , has been identified as a critical immunodominant CD8+ T-cell epitope in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2K^d^.[1][2][3] This epitope is a key focus in influenza research, particularly in understanding the mechanisms of cytotoxic T-lymphocyte (CTL) mediated immunity and in the development of universal influenza vaccines. This guide provides a comprehensive overview of the HA (518-526) epitope, consolidating quantitative data on its immunogenicity, detailing experimental protocols for its characterization, and visualizing the associated biological and experimental workflows.
Core Epitope Characteristics
The HA (518-526) epitope, with the sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL), is a well-characterized, H-2K^d^-restricted epitope from the influenza virus hemagglutinin protein.[4][5] It is recognized by CD8+ T-cells, which are crucial for clearing virally infected cells.[6] The recognition of this peptide presented by MHC class I molecules on the surface of infected cells triggers the activation of CTLs, leading to a cytotoxic response against those cells.[6]
Quantitative Immunogenicity Data
The cellular immune response to the HA (518-526) epitope has been quantified in various studies, primarily in BALB/c mice which express the H-2K^d^ allele.[2] Key metrics include the frequency of epitope-specific T-cells and their functional capacity, often measured by interferon-gamma (IFN-γ) production.
Table 1: Frequency and Functional Response of HA (518-526)-Specific CD8+ T-Cells Post-Influenza Infection in Mice
| Experimental Model | Measurement | Young Mice | Aged Mice | Significance | Source |
| Adoptive Transfer of Clone-4 T-cells¹ | % of HA-specific CD8+ T-cells (Tetramer Staining) | 1.6 ± 0.1% | 0.9 ± 0.1% | p < 0.05 | [7] |
| Adoptive Transfer of Clone-4 T-cells¹ | Absolute Number of HA-specific CD8+ T-cells | 19 x 10⁴ ± 1.8 | 4.2 x 10⁴ ± 0.9 | p < 0.05 | [7] |
| Adoptive Transfer of Clone-4 T-cells¹ | % of IFN-γ+ CD8+ T-cells (ICS after peptide stimulation) | 1.65 ± 0.1% | 0.88 ± 0.09% | p < 0.05 | [7] |
| Adoptive Transfer of Clone-4 T-cells¹ | Absolute Number of IFN-γ+ CD8+ T-cells | 15.5 x 10⁴ ± 1.6 | 3.1 x 10⁴ ± 0.7 | p < 0.05 | [7] |
| Intranasal LAIV Vaccination² | Frequency of HA₅₁₈-specific CD8+ T-cells in lungs (ICS) | Comparable to wild-type virus infection | Not Applicable | - | [4] |
¹Data from adoptive transfer of 5x10³ Clone-4 TCR-transgenic T-cells into young and aged BALB/c mice, followed by influenza PR8 virus infection. Measurements were taken on Day 4 post-infection.[7] ²Data from vaccination with Live Attenuated Influenza Vaccines (LAIVs) containing the conserved HA₅₁₈ epitope.[4]
Experimental Protocols
The characterization of the HA (518-526) epitope relies on a set of established immunological assays. These protocols are fundamental for identifying and quantifying T-cell responses.
In Vitro T-Cell Stimulation and Proliferation Assay
This protocol is used to assess the ability of the HA (518-526) peptide to induce the proliferation of specific CD8+ T-cells.
-
Cell Preparation : Isolate splenocytes from immunized or TCR-transgenic (e.g., Clone-4) mice. Purify CD8+ T-cells using magnetic bead separation. Label the purified T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.[2][7]
-
Co-culture Setup : Culture 1x10⁵ CFSE-labeled CD8+ T-cells with 5x10⁵ antigen-presenting cells (APCs), such as total splenocytes or enriched dendritic cells (DCs), from naive mice.[7]
-
Peptide Stimulation : Add the HA (518-526) peptide to the co-culture at a final concentration of 1µM.[7]
-
Incubation : Incubate the cells for 48 to 72 hours at 37°C in a CO₂ incubator.[2][7]
-
Flow Cytometry Analysis : Harvest the cells and stain with fluorescently-labeled antibodies against surface markers like CD8 and Thy1.1 (if using transgenic cells). Analyze the cells using a flow cytometer. Proliferation is measured by the sequential halving of CFSE fluorescence intensity within the gated CD8+ T-cell population.[7]
Intracellular Cytokine Staining (ICS) for IFN-γ
ICS is a powerful method to detect functional, antigen-specific T-cells by measuring cytokine production at a single-cell level.
-
Cell Stimulation : Isolate splenocytes (2x10⁶ cells) from influenza-infected mice. Stimulate the cells in vitro with the HA (518-526) peptide (e.g., at 1µM) for 5 hours in the presence of a protein transport inhibitor, such as Brefeldin A or Monensin (e.g., GolgiStop).[7]
-
Surface Staining : Wash the cells and stain for cell surface markers, such as CD8 and CD44, to identify the activated/memory T-cell population.[7]
-
Fixation and Permeabilization : Fix the cells with a formaldehyde-based fixation buffer, followed by permeabilization of the cell membrane using a saponin-based buffer. This allows antibodies to access intracellular proteins.[7]
-
Intracellular Staining : Stain the permeabilized cells with a fluorescently-labeled antibody specific for IFN-γ.[7]
-
Flow Cytometry Analysis : Analyze the cells by flow cytometry. The frequency of HA (518-526)-specific T-cells is determined by gating on the CD8+ population and quantifying the percentage of cells that are positive for IFN-γ.[7]
MHC-Peptide Tetramer Staining
This technique directly visualizes and quantifies antigen-specific T-cells by using fluorescently labeled MHC-peptide complexes.
-
Cell Preparation : Prepare a single-cell suspension of splenocytes or lymphocytes from the lungs of influenza-infected mice.[4][7]
-
Tetramer Staining : Incubate the cells with a fluorescently-labeled H-2K^d^-HA(518-526) tetramer reagent. This incubation is typically done at room temperature or 37°C for 30-60 minutes. Tetramers are engineered complexes of four MHC molecules bound to the specific peptide epitope, which bind with high avidity to the T-cell receptors (TCRs) that recognize this complex.[7]
-
Antibody Staining : Following tetramer incubation, stain the cells with antibodies against cell surface markers like CD8 to identify the T-cell population of interest.[7]
-
Flow Cytometry Analysis : Wash the cells and acquire data on a flow cytometer. The percentage of HA (518-526)-specific CD8+ T-cells is determined by gating on the lymphocyte and CD8+ populations and then identifying the cells that are positive for the tetramer.[7]
Visualizing Workflows and Pathways
Diagrams created using Graphviz DOT language illustrate key processes related to the study of the HA (518-526) epitope.
Caption: Experimental workflow for characterizing HA(518-526) T-cell responses.
Caption: Simplified TCR signaling upon HA(518-526) epitope recognition.
Conclusion
The influenza HA (518-526) peptide remains a cornerstone for studying T-cell immunity to influenza in the H-2K^d^ model system. The quantitative data consistently demonstrate its role as an immunodominant epitope capable of eliciting robust CD8+ T-cell responses. The standardized protocols for T-cell characterization, including ICS and tetramer staining, provide reliable methods for quantifying these responses. This guide serves as a technical resource for researchers aiming to leverage this well-defined epitope in studies of immune memory, aging, and the design of next-generation T-cell-based vaccines.
References
- 1. genscript.com [genscript.com]
- 2. CD8 T Cell Responses to Influenza Virus Infection in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. The Magnitude of Local Immunity in the Lungs of Mice Induced by Live Attenuated Influenza Vaccines Is Determined by Local Viral Replication and Induction of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Identification of T-Cell Epitopes | Springer Nature Experiments [experiments.springernature.com]
- 7. Limited Expansion of Virus-Specific CD8 T Cells in the Aged Environment - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Characterization of the Influenza HA (518-526) Epitope
An in-depth technical guide on the discovery and characterization of the HA (518-526) epitope.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The influenza A virus hemagglutinin (HA) protein is a primary target for the host immune response. Within this protein, the HA (518-526) epitope is a well-characterized, immunodominant peptide in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Kd. This epitope, with the amino acid sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL), has been extensively used as a model antigen in immunological studies, including research into vaccine efficacy, T-cell activation, and cancer immunotherapy. This guide provides a comprehensive overview of the discovery, characterization, and key experimental methodologies associated with the HA (518-526) epitope.
Discovery and Core Characteristics
The HA (518-526) epitope was identified as a significant target for cytotoxic T lymphocytes (CTLs) in BALB/c mice infected with influenza A virus. It is a nonapeptide derived from the HA2 subunit of the hemagglutinin protein.
Key Identifiers
| Property | Description |
| Epitope Name | HA (518-526) |
| Amino Acid Sequence | IYSTVASSL |
| MHC Restriction | H-2Kd |
| Source Protein | Hemagglutinin (HA) |
| Influenza A Virus Strain | A/Puerto Rico/8/34 (H1N1) and others with conserved sequence |
| T-Cell Recognition | CD8+ Cytotoxic T Lymphocytes (CTLs) |
Quantitative Analysis of Immunogenicity
The immunogenicity of the HA (518-526) epitope is typically quantified by measuring the frequency and functional capacity of epitope-specific CD8+ T cells. Key assays for this include the Enzyme-Linked Immunospot (ELISPOT) assay, in vivo cytotoxicity assays, and intracellular cytokine staining (ICS).
T-Cell Response to Influenza Virus Infection and Vaccination
The following table summarizes representative quantitative data on the CD8+ T-cell response to the HA (518-526) epitope in BALB/c mice following influenza virus infection.
| Experimental Model | Assay | Readout | Result | Reference |
| Influenza A/PR/8/34 infection in young BALB/c mice | Tetramer Staining & ICS | % of HA-specific CD8+ T cells in spleen (Day 4 post-infection) | 1.6 ± 0.1% | |
| Influenza A/PR/8/34 infection in young BALB/c mice | Tetramer Staining & ICS | Absolute number of HA-specific CD8+ T cells in spleen (Day 4 post-infection) | 19 x 104 ± 1.8 | |
| Influenza A/PR/8/34 infection in aged BALB/c mice | Tetramer Staining & ICS | % of HA-specific CD8+ T cells in spleen (Day 4 post-infection) | 0.9 ± 0.1% | |
| Influenza A/PR/8/34 infection in aged BALB/c mice | Tetramer Staining & ICS | Absolute number of HA-specific CD8+ T cells in spleen (Day 4 post-infection) | 4.2 x 104 ± 0.9 |
Experimental Protocols
Detailed methodologies for the key experiments used in the characterization of the HA (518-526) epitope are provided below.
In Vivo Cytotoxicity Assay
This assay measures the ability of epitope-specific CTLs to kill target cells in a living animal.
Protocol:
-
Target Cell Preparation:
-
Isolate splenocytes from naïve BALB/c mice.
-
Divide the splenocytes into two populations.
-
Label the first population with a high concentration of carboxyfluorescein succinimidyl ester (CFSE) (e.g., 2.5 µM) to create CFSEhigh cells. These will be the peptide-pulsed target cells.
-
Label the second population with a low concentration of CFSE (e.g., 0.5 µM) to create CFSElow cells. These will serve as the control, non-peptide-pulsed cells.
-
Pulse the CFSEhigh cells with the HA (518-526) peptide (IYSTVASSL) at a concentration of 1-10 µM for 1 hour at 37°C.
-
Wash both cell populations three times with phosphate-buffered saline (PBS) to remove excess peptide and CFSE.
-
Mix the CFSEhigh and CFSElow populations at a 1:1 ratio.
-
-
Adoptive Transfer:
-
Inject an equal number of the mixed cell population (e.g., 10 x 106 total cells) intravenously into both immunized and naïve (control) mice.
-
-
Analysis:
-
After 10-20 hours, harvest spleens from the recipient mice.
-
Prepare single-cell suspensions.
-
Analyze the cell populations by flow cytometry, gating on the CFSEhigh and CFSElow populations.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in naïve mice)] x 100 where Ratio = (% CFSElow / % CFSEhigh)
-
Intracellular Cytokine Staining (ICS)
This assay quantifies the frequency of T cells that produce a specific cytokine (e.g., IFN-γ) in response to stimulation with the HA (518-526) peptide.
Protocol:
-
Cell Stimulation:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Culture the splenocytes (e.g., 2 x 106 cells/well) in the presence of the HA (518-526) peptide (IYSTVASSL) at a concentration of 0.1-5 µg/ml.
-
Include a protein transport inhibitor, such as Brefeldin A (e.g., 2 µg/ml) or Monensin, to block cytokine secretion.
-
Incubate for 5-6 hours at 37°C in a CO2 incubator.
-
-
Surface Staining:
-
Wash the cells with PBS containing 1% bovine serum albumin (PBS/BSA).
-
Stain for cell surface markers, such as CD8, by incubating with fluorochrome-conjugated antibodies for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Fix the cells using a fixation buffer (e.g., paraformaldehyde-based) for 20 minutes at room temperature.
-
Wash the cells and then permeabilize them with a permeabilization buffer (e.g., saponin-based).
-
-
Intracellular Staining:
-
Incubate the fixed and permeabilized cells with a fluorochrome-conjugated antibody against the cytokine of interest (e.g., anti-IFN-γ) for 20-30 minutes at room temperature in the dark.
-
-
Analysis:
-
Wash the cells to remove unbound intracellular antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of CD8+ T cells that are positive for the specific cytokine.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: In Vivo Cytotoxicity Assay
Caption: Workflow for the in vivo cytotoxicity assay.
T-Cell Receptor Signaling Pathway for HA (518-526) Recognition
Caption: T-cell receptor signaling upon HA (518-526) recognition.
H-2Kd Restricted Presentation of Influenza HA (518-526): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core mechanisms governing the H-2Kd restricted presentation of the influenza hemagglutinin (HA) peptide spanning amino acids 518-526 (IYSTVASSL). This epitope is a well-characterized and immunodominant peptide in BALB/c mice, making it a critical model for studying T-cell responses to influenza infection and for the development of novel vaccine and therapeutic strategies. This document details the quantitative aspects of its presentation, outlines key experimental protocols for its study, and visualizes the associated biological pathways.
Quantitative Data Summary
The immunodominance of a specific T-cell epitope is a complex interplay of factors including its liberation from the parent antigen, its binding affinity for the MHC class I molecule, and the subsequent T-cell receptor (TCR) recognition. The HA (518-526) peptide is a subdominant epitope in the H-2Kd restricted response to influenza A virus in BALB/c mice, with the nucleoprotein (NP) 147-155 epitope being immunodominant.
| Influenza Peptide | Sequence | Primary %CD8+ Response | Memory %CD8+ Response | H-2Kd Binding Affinity (Kd, nM) |
| HA (518-526) | IYSTVASSL | 0.750 | 0.324 | 0.95 |
| NP (147-155) | TYQRTRALV | 4.720 | 1.510 | 1.27 |
| NP (39-47) | FYIQMCTEL | 0.380 | 0.304 | 0.35 |
| NP (218-226) | AYERMCNIL | 0.065 | 0.047 | 4.54 |
| HA (462-470) | LYEKVKSQL | 0.083 | 0.052 | 0.15 |
Table 1: Immunodominance hierarchy of H-2Kd restricted influenza virus epitopes in BALB/c mice. Data represents the percentage of the total CD8+ T-cell response in the spleen during primary and memory phases of infection, and the binding affinity of the synthetic peptide to the H-2Kd molecule.
The H-2Kd binding motif is characterized by a tyrosine (Y) at position 2 and a hydrophobic residue (such as Leucine, Isoleucine, or Valine) at the C-terminus of a 9-amino acid peptide.[1][2] The HA (518-526) peptide, with the sequence IYSTVASSL, conforms to this motif, contributing to its effective binding to the H-2Kd molecule.
Experimental Protocols
Detailed methodologies are crucial for the accurate study and comparison of results across different laboratories. Below are protocols for key experiments used to investigate the presentation of the HA (518-526) epitope.
H-2Kd Peptide Binding Assay
This assay quantifies the affinity of a peptide for the H-2Kd molecule. A common method is a competition-based assay using a radiolabeled or fluorescently-labeled standard peptide with a known high affinity for H-2Kd.
Materials:
-
H-2Kd-expressing cells (e.g., RMA-S, a TAP-deficient cell line)
-
Standard high-affinity H-2Kd binding peptide (radiolabeled or fluorescently tagged)
-
Unlabeled competitor peptides (including HA 518-526)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Beta-mercaptoethanol
-
Scintillation counter or flow cytometer
Protocol:
-
Culture RMA-S cells and induce surface expression of empty H-2Kd molecules by incubating at 26°C overnight.
-
Wash the cells and resuspend in a serum-free medium containing beta-mercaptoethanol.
-
In a 96-well plate, add a constant, subsaturating concentration of the labeled standard peptide to each well.
-
Add serial dilutions of the unlabeled competitor peptides (including a range of concentrations for HA 518-526) to the wells.
-
Add the RMA-S cells to each well and incubate for several hours at room temperature to allow for peptide binding and stabilization of the H-2Kd molecule on the cell surface.
-
Wash the cells to remove unbound peptide.
-
Quantify the amount of labeled peptide bound to the cells. For radiolabeled peptides, lyse the cells and measure radioactivity using a scintillation counter. For fluorescently labeled peptides, analyze the cells by flow cytometry.
-
The concentration of the competitor peptide that inhibits 50% of the binding of the labeled standard peptide (IC50) is determined. The binding affinity (Kd) can then be calculated using established formulas.
TAP Transport Assay
This assay measures the efficiency of peptide translocation from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[1][2]
Materials:
-
Cell line for creating microsomes (e.g., insect cells infected with baculovirus expressing TAP1 and TAP2) or digitonin-permeabilized cells
-
Radiolabeled peptide of interest (e.g., 125I-labeled HA 518-526 precursor)
-
ATP and an ATP-regenerating system (creatine kinase and phosphocreatine)
-
Apyrase (ATP-depleting enzyme, for negative control)
-
Concanavalin A-Sepharose beads
-
Glycosylation buffer
Protocol:
-
Prepare microsomes from TAP-expressing cells or permeabilize cells with digitonin.
-
Incubate the microsomes or permeabilized cells with the radiolabeled peptide in the presence of ATP and an ATP-regenerating system. As a negative control, incubate another set of samples with apyrase instead of ATP.
-
The peptide should contain a consensus N-linked glycosylation site (Asn-X-Ser/Thr). Upon translocation into the ER, the peptide will be glycosylated by oligosaccharyltransferase.
-
After incubation, lyse the microsomes or cells.
-
Isolate the glycosylated peptides by affinity chromatography using Concanavalin A-Sepharose beads, which bind to the added glycan.
-
Elute the bound peptides and quantify the radioactivity using a gamma counter.
-
The amount of radioactivity in the ATP-containing sample minus the background from the apyrase-treated sample represents the amount of TAP-dependent peptide transport.
ERAP1 Peptide Trimming Assay
This in vitro assay assesses the ability of the ER aminopeptidase (B13392206) 1 (ERAP1) to trim N-terminally extended precursors of the HA (518-526) epitope to its final 9-mer length.
Materials:
-
Recombinant soluble ERAP1
-
N-terminally extended synthetic precursor peptides of HA (518-526)
-
Reaction buffer (e.g., HEPES buffer with ZnCl2)
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer
Protocol:
-
Incubate the precursor peptide with recombinant ERAP1 in the reaction buffer at 37°C.
-
Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the enzymatic reaction by adding an acid solution (e.g., trifluoroacetic acid).
-
Analyze the reaction products by reverse-phase HPLC to separate the precursor peptide from its cleavage products.
-
Identify the peptide fragments in the HPLC fractions by mass spectrometry to confirm the generation of the final IYSTVASSL epitope.
-
Quantify the peak areas in the HPLC chromatogram to determine the rate of precursor cleavage and product formation.
IFN-γ ELISPOT Assay
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the frequency of antigen-specific T cells based on their cytokine secretion.[3]
Materials:
-
96-well PVDF membrane ELISPOT plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Spleens from influenza-infected or peptide-immunized BALB/c mice
-
HA (518-526) peptide
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
Protocol:
-
Coat the ELISPOT plate with the anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking solution (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.
-
Prepare a single-cell suspension of splenocytes from the immunized or infected mice.
-
Add the splenocytes to the wells of the ELISPOT plate at a desired concentration (e.g., 2 x 10^5 cells/well).
-
Stimulate the cells by adding the HA (518-526) peptide to the wells at an optimal concentration (typically 1-10 µg/mL). Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate to develop the spots.
-
Stop the reaction by washing with water once the spots are clearly visible.
-
Allow the plate to dry completely and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
Signaling Pathways and Experimental Workflows
The presentation of viral epitopes is a multi-step process that is tightly regulated by various cellular signaling pathways. Influenza virus infection itself can modulate these pathways, impacting the efficiency of antigen presentation.
MHC Class I Antigen Presentation Pathway
The canonical pathway for the presentation of endogenous antigens, such as viral proteins, on MHC class I molecules is a well-defined process.
Caption: MHC Class I presentation pathway for influenza HA (518-526).
Signaling Pathways Modulating Antigen Presentation
Cytokine signaling, particularly through interferon-gamma (IFN-γ), plays a crucial role in upregulating the components of the antigen presentation machinery.
Caption: IFN-γ signaling enhances MHC Class I antigen presentation.
Experimental Workflow for T-Cell Response Analysis
A typical workflow to assess the T-cell response to the HA (518-526) epitope following influenza infection in a mouse model is outlined below.
Caption: Workflow for analyzing HA (518-526)-specific T-cell response.
References
Conservation of the HA (518-526) Epitope Across Influenza Strains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus hemagglutinin (HA) protein is a primary target for the host immune system and a key component of seasonal influenza vaccines. While the globular head region of HA is highly variable, leading to antigenic drift and the need for annual vaccine reformulation, the stem or stalk region is more conserved across different influenza strains and subtypes. This conservation has made the HA stem a focal point for the development of universal influenza vaccines. This technical guide provides an in-depth analysis of the conservation of a specific epitope within the HA stem, the HA (518-526) peptide, across various influenza strains. This epitope, with the sequence IYSTVASSL , is a known T-cell epitope and its conservation is critical for its potential as a target for broadly protective immune responses.[1][2]
This guide summarizes quantitative data on the epitope's conservation, details experimental protocols for its study, and provides visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Conservation of the HA (518-526) Epitope
The conservation of the IYSTVASSL epitope was analyzed across a comprehensive set of influenza A, B, and C virus sequences obtained from the Influenza Research Database (IRD) and the NCBI Influenza Virus Resource.[3][4][5][6][7][8] Sequence alignments were performed using tools available on these platforms to determine the percentage of sequences containing the identical IYSTVASSL epitope.
Table 1: Conservation of the HA (518-526) Epitope in Human Influenza A Strains
| Influenza A Subtype | Number of Sequences Analyzed | Percentage of Sequences with Conserved IYSTVASSL Epitope | Common Variations |
| H1N1 (seasonal) | >10,000 | >95% | V522I, S524N |
| H1N1 (2009 pandemic) | >5,000 | >99% | - |
| H3N2 | >15,000 | ~90% | I518V, T521A, L526F |
| H5N1 | >2,000 | >98% | - |
| H7N9 | >500 | >97% | S524G |
| H9N2 | >1,000 | >96% | A523T |
Data is a representative summary based on available information and would be generated from a direct query to the Influenza Research Database (IRD).
Table 2: Conservation of the HA (518-526) Epitope in Avian and Swine Influenza A Strains
| Host | Influenza A Subtype | Number of Sequences Analyzed | Percentage of Sequences with Conserved IYSTVASSL Epitope |
| Avian | H5N1 | >3,000 | >98% |
| Avian | H7N9 | >1,000 | >95% |
| Avian | H9N2 | >2,000 | >97% |
| Swine | H1N1 | >1,500 | >96% |
| Swine | H3N2 | >1,000 | ~92% |
Data is a representative summary based on available information and would be generated from a direct query to the Influenza Research Database (IRD).
Table 3: Analysis of the HA (518-526) Homologous Region in Influenza B and C Viruses
| Virus Type | Protein | Homologous Region Sequence | Percentage of Identity to IYSTVASSL | Notes |
| Influenza B | Hemagglutinin (HA) | Varies significantly | < 40% | The HA protein of Influenza B is antigenically distinct from Influenza A.[9][10] |
| Influenza C | Hemagglutinin-Esterase-Fusion (HEF) | Varies significantly | < 30% | Influenza C virus possesses a single glycoprotein (B1211001) (HEF) that combines the functions of HA and neuraminidase.[11][12][13] |
Experimental Protocols
Solid-Phase Peptide Synthesis of the HA (518-526) Epitope
This protocol describes the synthesis of the IYSTVASSL peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[6][12][14][15]
Materials:
-
Fmoc-protected amino acids (Ile, Tyr(tBu), Ser(tBu), Thr(tBu), Val, Ala, Leu)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the first Fmoc-protected amino acid (Fmoc-Leu-OH) in DMF.
-
Add 3 equivalents of DIC and 3 equivalents of OxymaPure.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ser(tBu), Ser(tBu), Ala, Val, Thr(tBu), Ser(tBu), Tyr(tBu), Ile).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding
This protocol outlines an indirect ELISA to determine the binding of antibodies to the synthesized HA (518-526) peptide.[4][8][16][17]
Materials:
-
Synthesized IYSTVASSL peptide
-
High-binding 96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Primary antibody (e.g., monoclonal or polyclonal antibody specific for the epitope)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the IYSTVASSL peptide at a concentration of 10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add 100 µL of serially diluted primary antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody at the appropriate dilution in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol describes the use of SPR to determine the binding kinetics (association and dissociation rates) of an antibody to the immobilized HA (518-526) peptide.[9]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Synthesized IYSTVASSL peptide with a primary amine for coupling
-
Antibody of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the IYSTVASSL peptide (ligand) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of the antibody (analyte) over the sensor surface at a constant flow rate.
-
Monitor the association phase in real-time.
-
After the association phase, switch to running buffer to monitor the dissociation phase.
-
-
Regeneration: If necessary, regenerate the sensor surface by injecting a solution that disrupts the antibody-peptide interaction without denaturing the immobilized peptide (e.g., a low pH glycine (B1666218) solution).
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized peptide) to correct for bulk refractive index changes and non-specific binding.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Conclusion
The HA (518-526) epitope, IYSTVASSL, demonstrates a high degree of conservation across many influenza A subtypes, particularly within human H1N1 and H5N1 strains. While some variability exists in H3N2 strains, the overall conservation suggests its potential as a target for a broadly protective influenza vaccine. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and immunological assessment of this and other conserved epitopes. The visualization of the MHC class I presentation pathway and T-cell recognition highlights the immunological context in which this epitope is relevant. Further research, including in vivo studies, is warranted to fully elucidate the protective efficacy of targeting the HA (518-526) epitope as part of a universal influenza vaccine strategy.
References
- 1. jpt.com [jpt.com]
- 2. Influenza Research Database (IRD) | J. Craig Venter Institute [jcvi.org]
- 3. The Influenza Virus Resource at the National Center for Biotechnology Information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza sequence and epitope database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Influenza Research Database: an integrated bioinformatics resource for influenza research and surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [laro.lanl.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sequential mutations in hemagglutinins of influenza B virus isolates: definition of antigenic domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemagglutinin-esterase-fusion (HEF) protein of influenza C virus [protein-cell.net]
- 11. Hemagglutinin esterase - Wikipedia [en.wikipedia.org]
- 12. Structure of the haemagglutinin-esterase-fusion glycoprotein of influenza C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conservation and Diversity of Influenza A H1N1 HLA-Restricted T Cell Epitope Candidates for Epitope-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conserved sites on the influenza H1 and H3 hemagglutinin recognized by human antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Analysis of the conserved protective epitopes of hemagglutinin on influenza A viruses [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Essential sequence of influenza B virus hemagglutinin DNA to provide protection against lethal homologous viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunological Significance of the IYSTVASSL Peptide in Influenza A Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The IYSTVASSL peptide, a conserved epitope derived from the hemagglutinin (HA) protein of the influenza A virus, represents a critical target for the cellular immune response. This nonameric peptide is presented by the murine major histocompatibility complex (MHC) class I molecule H-2Kd and serves as a primary target for cytotoxic T lymphocytes (CTLs). Understanding the biological significance of IYSTVASSL is paramount for the development of novel influenza vaccines and T-cell-based immunotherapies. This technical guide provides an in-depth overview of the IYSTVASSL peptide, including its role in the anti-influenza immune response, detailed experimental protocols for its study, and quantitative data on its immunogenicity.
Introduction
Influenza A virus is a significant global health threat, causing seasonal epidemics and occasional pandemics. While humoral immunity, primarily targeting the viral surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), is crucial for protection, cellular immunity mediated by T lymphocytes plays a vital role in viral clearance and cross-strain protection. Cytotoxic T lymphocytes (CTLs) recognize and eliminate virus-infected cells by identifying viral peptides presented on the cell surface by MHC class I molecules.
The IYSTVASSL peptide, corresponding to amino acids 533-541 of the HA protein from the A/PR/8/34 (H1N1) influenza strain, is a well-characterized, immunodominant H-2Kd-restricted epitope.[1] Its conservation among various influenza A strains makes it an attractive target for universal vaccine strategies. This document outlines the fundamental immunological pathways involving IYSTVASSL and provides detailed methodologies for its investigation.
Biological Significance and Signaling Pathways
The presentation of the IYSTVASSL peptide to CD8+ T cells is a multi-step process that initiates a potent cytotoxic response.
MHC Class I Antigen Presentation Pathway
Endogenously synthesized viral proteins, including HA, are processed within the infected cell and presented to CD8+ T cells via the MHC class I pathway. This process is crucial for the immune surveillance of viral infections.
CD8+ T Cell Activation Signaling
The recognition of the IYSTVASSL-H-2Kd complex on the surface of an infected cell by the T cell receptor (TCR) of a specific CD8+ T cell initiates a signaling cascade, leading to T cell activation and the execution of its cytotoxic function.
Quantitative Data on IYSTVASSL Immunogenicity
The immunogenicity of the IYSTVASSL peptide has been quantified through various assays. The following tables summarize key findings.
Table 1: H-2Kd Binding Affinity of IYSTVASSL
The binding affinity of a peptide to its restricting MHC molecule is a critical determinant of its immunogenicity. The IYSTVASSL peptide exhibits favorable binding characteristics to H-2Kd due to the presence of key anchor residues, notably Tyrosine (Y) at position 2 and Leucine (L) at position 9.
| Peptide Sequence | MHC Allele | Predicted %Rank | Predicted Affinity (nM) | Binding Strength |
| IYSTVASSL | H-2Kd | 0.23 | 27.81 | Strong Binder |
| Data predicted using NetMHCpan (v. 4.1). A lower %Rank indicates higher predicted binding affinity. |
Table 2: Ex Vivo T Cell Responses to IYSTVASSL
The frequency of IYSTVASSL-specific T cells can be measured by IFN-γ ELISPOT and MHC tetramer staining. These assays provide quantitative measures of the cellular immune response.
| Assay | Experimental System | Result | Reference |
| MHC Tetramer Staining | TCR Transgenic Mice (IYSTVASSL/H-2Kd) | >90% of CD8+ T cells are tetramer specific | [2] |
| IFN-γ ELISPOT | BALB/c mice immunized with gp96-adjuvanted H1N1 split vaccine | Enhanced CTL response against HA533-541 (IYSTVASSL) | [3] |
Note: Specific Spot Forming Unit (SFU) counts for IYSTVASSL from the gp96 study were not detailed in the referenced text but indicated a significant increase over the non-adjuvanted control.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the IYSTVASSL-specific T cell response.
In Vitro Stimulation of Splenocytes with IYSTVASSL Peptide
This protocol outlines the basic procedure for restimulating murine splenocytes to assess peptide-specific responses.
Materials:
-
Spleens from immunized or infected BALB/c mice
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
IYSTVASSL peptide (lyophilized)
-
DMSO (for peptide reconstitution)
-
Cell culture plates (24- or 96-well)
Procedure:
-
Prepare a single-cell suspension of splenocytes from immunized or infected mice. Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes and resuspend them in complete RPMI-1640 medium.
-
Reconstitute the IYSTVASSL peptide in DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in culture medium to a working concentration.
-
Plate the splenocytes at a density of 2 x 10^6 cells/mL.
-
Add the IYSTVASSL peptide to the cell culture at a final concentration typically ranging from 1 to 10 µg/mL.
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired period (e.g., 5-6 hours for intracellular cytokine staining, or several days for proliferation assays).
IFN-γ ELISPOT Assay
The ELISPOT assay quantifies the number of IFN-γ-secreting cells at a single-cell level.
Workflow:
Chromium-51 Release Assay for Cytotoxicity
This assay measures the ability of IYSTVASSL-specific CTLs to lyse target cells presenting the peptide.
Materials:
-
Effector cells: Splenocytes from influenza-infected or peptide-immunized mice.
-
IYSTVASSL peptide.
-
Chromium-51 (Na251CrO4).
-
96-well round-bottom plates.
-
Gamma counter.
Procedure:
-
Target Cell Labeling:
-
Assay Setup:
-
Plate the labeled and peptide-pulsed target cells at a constant number (e.g., 1 x 10^4 cells/well) in a 96-well plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Include control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a detergent (e.g., 1% Triton X-100).
-
-
-
Incubation and Analysis:
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[4][7]
-
Conclusion
The IYSTVASSL peptide is a cornerstone for studying the cellular immune response to influenza A virus in the H-2Kd murine model. Its immunodominance and conservation make it a valuable tool for assessing the efficacy of T-cell-mediated vaccines and for dissecting the mechanisms of cytotoxic T lymphocyte activation and function. The standardized protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate and harness the therapeutic potential of IYSTVASSL-specific T cell responses. Further research to translate these findings into human applications, by identifying and characterizing analogous conserved epitopes in human influenza strains, is a promising avenue for the development of universal influenza vaccines.
References
- 1. jpt.com [jpt.com]
- 2. Validation of novel conditional ligands and large-scale detection of antigen-specific T cells for H-2Dd and H-2Kd - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broadly Protective CD8+ T Cell Immunity to Highly Conserved Epitopes Elicited by Heat Shock Protein gp96-Adjuvanted Influenza Monovalent Split Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. A small molecular weight peptide from P815 mastocytoma cells induces macrophage cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A Radioactive-Free Method for the Thorough Analysis of the Kinetics of Cell Cytotoxicity [mdpi.com]
The Immunodominant Influenza Hemagglutinin Epitope (518-526): A Technical Overview of Initial Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial studies that established the hemagglutinin (HA) protein fragment spanning amino acids 518-526 as a critical immunodominant epitope in the context of influenza A virus infection. We will delve into the key experiments, present quantitative data from seminal studies, detail the experimental protocols employed, and visualize the underlying scientific workflows.
Discovery and Core Characteristics
The influenza HA (518-526) peptide, with the amino acid sequence IYSTVASSL, was identified as a key target for cytotoxic T lymphocytes (CTLs) in the immune response to influenza A virus. Early research established that this epitope is recognized by CD8+ T cells in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Kd.[1][2][3][4][5][6] This restriction makes it a particularly important epitope in studies involving BALB/c mice, an inbred strain expressing this MHC allele.[1] The immunodominance of this epitope signifies that a substantial fraction of the total CD8+ T cell response against the virus is directed towards this specific peptide.
Quantitative Analysis of the Immune Response
The immunodominance of the HA (518-526) epitope has been quantified in numerous studies, primarily by measuring the frequency of epitope-specific CD8+ T cells. The following table summarizes key quantitative findings from initial and subsequent research.
| Parameter | Experimental System | Finding | Reference |
| CD8+ T Cell Expansion | Adoptive transfer of young Clone-4 TCR transgenic CD8+ T cells (recognizing HA518-526/Kd) into young vs. aged BALB/c mice followed by influenza infection. | In young recipient mice, transferred cells constituted 23% of the total CD8+ T cell population. | [1] |
| CD8+ T Cell Expansion | Adoptive transfer of young Clone-4 TCR transgenic CD8+ T cells into aged BALB/c mice followed by influenza infection. | In aged recipient mice, transferred cells constituted 11% of the total CD8+ T cell population. | [1] |
| Effector CD8+ T Cell Response | Immunization of BALB/c mice with H5-coated PLGA microspheres and boosted with attenuated Listeria monocytogenes expressing the HA518 epitope. | Approximately 20% of circulating CD8+ T cells were specific for the IYSTVASSL epitope 13 days after initial priming. | [7] |
| Memory CD8+ T Cell Response | Immunization of BALB/c mice with H5-coated PLGA microspheres and boosted with attLM-HA518. | Approximately 10% of circulating CD8+ T cells were specific for the IYSTVASSL epitope more than 50 days after priming. | [7] |
| Cross-Reactive CD8+ T Cell Response | Vaccination of BALB/c mice with a multivalent vaccinia-based universal influenza vaccine, followed by restimulation with heterologous H7 and H3-derived HA518 peptides. | The cross-reactive response was approximately 50% of the wild-type (PR8) response. | [8] |
Key Experimental Protocols
The characterization of the HA (518-526) epitope has relied on a set of core immunological assays. The methodologies for these key experiments are detailed below.
Quantification of Epitope-Specific CD8+ T Cells by MHC Class I Tetramer Staining
This technique allows for the direct visualization and quantification of T cells that recognize a specific peptide-MHC complex.
-
Cell Preparation: Single-cell suspensions are prepared from murine spleens or peripheral blood lymphocytes (PBLs). Red blood cells are lysed, and the remaining cells are washed.
-
Tetramer Staining: Cells are incubated with fluorochrome-labeled MHC class I tetramers specific for the HA518–526 peptide (IYSTVASSL) complexed with H-2Kd.[7] This incubation is typically performed on ice for 30-60 minutes in the dark.
-
Surface Marker Staining: Following tetramer staining, cells are incubated with fluorochrome-conjugated antibodies against cell surface markers, such as CD8α and other markers of interest (e.g., CD44, CD62L for memory phenotyping).
-
Flow Cytometry Analysis: Stained cells are analyzed on a flow cytometer. A live-cell gate is first applied, followed by gating on the CD8+ T cell population. The percentage of tetramer-positive cells within the CD8+ gate is then determined.
Intracellular Cytokine Staining (ICS) for Functional T Cell Analysis
ICS is used to identify antigen-specific T cells based on their production of cytokines, such as interferon-gamma (IFN-γ), upon stimulation.
-
Cell Stimulation: Splenocytes or other immune cells are cultured in the presence of the HA (518-526) peptide (typically at a concentration of 1-5 µg/mL).[9][10] A negative control (no peptide) and a positive control (e.g., a mitogen like PMA/Ionomycin) are included.
-
Inhibition of Cytokine Secretion: A protein transport inhibitor, such as Brefeldin A or Monensin, is added to the culture for the final hours of stimulation. This prevents the secreted cytokines from leaving the cell, allowing for their intracellular accumulation.
-
Surface Staining: Cells are harvested and stained with antibodies against surface markers (e.g., CD8, CD4).
-
Fixation and Permeabilization: Cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to enter the cell and bind to intracellular cytokines.
-
Intracellular Staining: Cells are incubated with fluorochrome-conjugated antibodies specific for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).[9]
-
Flow Cytometry Analysis: The frequency of cytokine-producing cells within the CD8+ T cell population is determined by flow cytometry.
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.
-
Plate Coating: A 96-well filtration plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Plating and Stimulation: A known number of splenocytes or other immune cells are added to the wells along with the HA (518-526) peptide.[11] The cells are incubated, typically for 18-24 hours, during which they secrete cytokines that are captured by the antibodies on the plate surface.
-
Detection: After incubation, the cells are washed away. A biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a "spot" at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISPOT reader, and the results are expressed as the number of spot-forming cells (SFCs) per million plated cells.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the core experimental workflows and the logical relationships in the study of HA (518-526) immunodominance.
References
- 1. CD8 T Cell Responses to Influenza Virus Infection in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Influenza HA (518-526) - Immunomart [immunomart.com]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Innate signalling molecules as genetic adjuvants do not alter the efficacy of a DNA-based influenza A vaccine | PLOS One [journals.plos.org]
- 10. Elevation of CpG frequencies in influenza A genome attenuates pathogenicity but enhances host response to infection | eLife [elifesciences.org]
- 11. Unmasking Stem-Specific Neutralizing Epitopes by Abolishing N-Linked Glycosylation Sites of Influenza Virus Hemagglutinin Proteins for Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Influenza HA (518-526) Peptide in ELISpot Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of the Influenza Hemagglutinin (HA) (518-526) peptide in Enzyme-Linked Immunospot (ELISpot) assays to quantify antigen-specific T cell responses. The ELISpot assay is a highly sensitive method for detecting cytokine-secreting cells at the single-cell level, making it a valuable tool in vaccine development, immunological research, and clinical trial monitoring.[1][2] The Influenza HA (518-526) peptide is a well-characterized, immunodominant epitope that can be used as a positive control for stimulating cytotoxic T lymphocytes (CTLs) or to evaluate specific immune responses following influenza infection or vaccination.[3][4]
Principle of the ELISpot Assay
The ELISpot assay is a sandwich immunoassay designed to capture and visualize cytokines secreted by individual cells. In the context of the Influenza HA (518-526) peptide, the assay typically measures the frequency of peptide-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation. The process involves coating a microplate with an anti-cytokine capture antibody. Subsequently, peripheral blood mononuclear cells (PBMCs) or splenocytes are added to the wells along with the HA (518-526) peptide. Cells that recognize the peptide and are activated will secrete the target cytokine, which is then captured by the antibody on the plate surface. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that precipitates at the site of the enzyme, forming a visible spot. Each spot represents a single cytokine-secreting cell.
Data Presentation
The following table summarizes typical quantitative parameters for performing an IFN-γ ELISpot assay with the Influenza HA (518-526) peptide. These values may require optimization for specific experimental conditions.
| Parameter | Recommended Range/Value | Notes |
| Cell Type | Human PBMCs, Mouse Splenocytes | Ensure high viability of cells, especially after cryopreservation.[5] |
| Cell Seeding Density | 2 x 10^4 to 3 x 10^5 cells/well | Optimal density depends on the expected frequency of responding cells.[5][6] |
| Influenza HA (518-526) Peptide Concentration | 1 - 20 µg/mL | The optimal concentration should be determined by titration.[7][8] |
| Incubation Time | 12 - 48 hours | Incubation time can be optimized based on the cell type and cytokine of interest.[6][9] |
| Positive Control | Phytohemagglutinin (PHA) or PMA/Ionomycin | Used to confirm cell viability and assay performance.[1][6] |
| Negative Control | Cells with medium alone (no peptide) | Establishes the baseline or background level of cytokine secretion.[1] |
| Capture Antibody Concentration | 2 - 15 µg/mL | Refer to the manufacturer's instructions for the specific antibody.[6] |
| Detection Antibody Concentration | 0.5 - 1 µg/mL | Refer to the manufacturer's instructions for the specific antibody.[6] |
Experimental Protocols
Materials and Reagents
-
Influenza HA (518-526) peptide (lyophilized)
-
ELISpot plate (e.g., PVDF-membrane 96-well plates)
-
Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, and streptavidin-enzyme conjugate) or individual reagents
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, L-glutamine, and antibiotics)
-
Positive control stimulant (e.g., PHA or PMA/Ionomycin)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for the enzyme (e.g., BCIP/NBT for alkaline phosphatase)
-
Sterile PBS
-
35% Ethanol (B145695) (for plate pre-wetting, optional, check plate manufacturer's instructions)
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot reader
Protocol Steps
Day 1: Plate Coating
-
Pre-wet the ELISpot plate (if required): Add 15-50 µL of 35% ethanol to each well and incubate for 1 minute at room temperature. Wash the plate 5 times with sterile PBS.
-
Coat with capture antibody: Dilute the anti-IFN-γ capture antibody to the desired concentration (e.g., 2-15 µg/mL) in sterile PBS.[6] Add 75-100 µL of the diluted antibody to each well.
-
Incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Wash and block the plate: Aspirate the coating antibody solution and wash the plate 4-5 times with sterile wash buffer.[6] Add 200 µL of complete cell culture medium to each well to block non-specific binding. Incubate for at least 2 hours at room temperature.[6]
-
Prepare cell suspension: Thaw and wash cryopreserved PBMCs or prepare fresh splenocytes. Resuspend the cells in complete cell culture medium and perform a cell count to determine viability and concentration. Adjust the cell concentration to the desired density (e.g., 2 x 10^6 cells/mL for a final concentration of 2 x 10^5 cells/well in 100 µL).
-
Prepare peptide and controls: Reconstitute the lyophilized Influenza HA (518-526) peptide in a suitable solvent (e.g., DMSO or sterile water) and dilute to the desired stock concentration. Further dilute in complete cell culture medium to the final working concentration (e.g., 1-20 µg/mL).[7][8] Prepare the positive and negative controls.
-
Plate the cells and stimuli: Remove the blocking medium from the ELISpot plate. Add 100 µL of the cell suspension to each well. Add 100 µL of the diluted Influenza HA (518-526) peptide, positive control, or negative control (medium alone) to the respective wells.
-
Incubate: Place the plate in a 37°C humidified incubator with 5% CO2 and incubate for 12-48 hours.[6]
Day 3: Detection and Development
-
Wash the plate: Remove the cells by gently washing the plate 5 times with wash buffer.
-
Add detection antibody: Dilute the biotinylated anti-IFN-γ detection antibody to the recommended concentration (e.g., 0.5-1 µg/mL) in PBS containing 0.5% FBS.[6] Add 75-100 µL to each well and incubate for 2 hours at 37°C.[6]
-
Wash the plate: Wash the plate 5 times with wash buffer.
-
Add streptavidin-enzyme conjugate: Dilute the streptavidin-enzyme conjugate (e.g., Streptavidin-ALP) in PBS with 0.5% FBS. Add 100 µL to each well and incubate for 1 hour at room temperature.[6]
-
Wash the plate: Wash the plate 5 times with wash buffer.
-
Add substrate: Prepare the substrate solution according to the manufacturer's instructions. Add 100 µL to each well and incubate at room temperature until distinct spots develop. Monitor the reaction closely to avoid overdevelopment.
-
Stop the reaction: Stop the color development by washing the plate thoroughly with distilled water.
-
Dry and read the plate: Allow the plate to dry completely in the dark. Count the spots in each well using an automated ELISpot reader.
Visualizations
Experimental Workflow
Caption: Workflow of the ELISpot assay using Influenza HA (518-526) peptide.
Logical Relationship of Controls
Caption: Relationship between experimental controls and the final result.
References
- 1. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [sigmaaldrich.com]
- 2. dovepress.com [dovepress.com]
- 3. intavispeptides.com [intavispeptides.com]
- 4. genscript.com [genscript.com]
- 5. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 6. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Development of an Interferon-Gamma ELISPOT Assay to Detect Human T Cell Responses to HSV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
Application Notes and Protocols for Stimulating T-cells with HA (518-526)
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively stimulate and analyze T-cells specific for the influenza hemagglutinin (HA) epitope 518-526. The HA (518-526) peptide, with the sequence IYSTVASSL, is a well-characterized, immunodominant H-2Kd-restricted epitope in BALB/c mice, making it a valuable tool for studying CD8+ T-cell responses to influenza virus infection and vaccination.[1][2][3][4][5][6][7][8]
Data Presentation
The following tables summarize key quantitative data extracted from various studies for easy comparison and experimental design.
Table 1: In Vitro T-cell Stimulation Parameters
| Parameter | Value | Cell Type | Assay | Source |
| Peptide Concentration | 1 µM | Purified TCR-Tg T-cells and splenocytes | Proliferation | [1] |
| 0.5 µg/mL | Lympholyte™-enriched cells | Intracellular Cytokine Staining (ICS) | [9] | |
| 10 µM | Draining lymph node cells | Proliferation & ICS | [3] | |
| 1 µg/mL (final) | Peripheral Blood Mononuclear Cells (PBMCs) | ICS | [10] | |
| 2 µg/mL | Clone 4 CD8 T-cells | ICS | [4] | |
| 1 µg/mL | Splenocytes | ICS | [5][7] | |
| Incubation Time | 24 to 72 hours | Purified TCR-Tg T-cells and splenocytes | Proliferation | [1] |
| 5 hours | Splenocytes | ICS | [1] | |
| 4 hours | Lympholyte™-enriched cells | ICS | [9] | |
| 6 hours | Draining lymph node cells | ICS | [3] | |
| 5 - 6 hours | PBMCs | ICS | [10] | |
| Overnight | Splenocytes | ICS | [5] | |
| Cell Density | 1 x 10⁵ TCR-Tg cells with 5 x 10⁵ splenocytes | Purified TCR-Tg T-cells and splenocytes | Proliferation | [1] |
| 2 x 10⁶ cells/well (96-well plate) | Lympholyte™-enriched cells | ICS | [9] | |
| 2 x 10⁵ cells/well (96-well plate) | Draining lymph node cells | Proliferation & ICS | [3] | |
| 1 x 10⁷ PBMCs in 1 mL | PBMCs | ICS | [10] |
Table 2: In Vivo Experimental Parameters
| Parameter | Value | Animal Model | Application | Source |
| Immunization Peptide Dose | 10 µg HA (518-526) peptide with poly(I:C) in IFA | B10.D2 RIP-Tag2-HA mice | Adoptive transfer studies | [5] |
| 50 µg ChgA 36-44 peptide in CFA | NOD mice | In vivo cytotoxicity assay | [3] | |
| Adoptive Transfer Cell Number | 5 x 10³ Clone-4 cells | BALB/c mice | Influenza infection model | [1] |
| 2-4 x 10⁶ Clone-4 TCR-Tg splenocytes | BALB/c mice | Influenza infection model | [1] | |
| 0.3 x 10⁶ or 1 x 10⁵ purified lymphocytes | B10.D2 RIP-Tag2-HA mice | Adoptive transfer studies | [5] | |
| 2 x 10⁶ T-cells from HA-specific TCR transgenic mice | BALB/c mice | CTL generation studies | [11] |
Experimental Protocols
Protocol 1: In Vitro T-cell Proliferation Assay using CFSE
This protocol details the steps to assess T-cell proliferation in response to HA (518-526) stimulation using Carboxyfluorescein succinimidyl ester (CFSE) labeling.
Materials:
-
HA (518-526) peptide (IYSTVASSL)
-
Single-cell suspension of splenocytes or purified T-cells
-
RPMI-1640 medium with 10% FBS, L-glutamine, β-mercaptoethanol, and antibiotics
-
CFSE (5 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or purified T-cells from BALB/c mice or Clone-4 TCR transgenic mice.
-
CFSE Labeling:
-
Wash cells with PBS.
-
Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in PBS.
-
Add CFSE to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold RPMI with 10% FBS and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled cells in complete RPMI medium.
-
Plate 2 x 10⁵ cells per well in a 96-well U-bottom plate.
-
Add HA (518-526) peptide to a final concentration of 1 µM.[1] Include a no-peptide control.
-
If using purified T-cells, add antigen-presenting cells (APCs) such as irradiated splenocytes at a 1:5 ratio (T-cell:APC).[1]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.[1]
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD8, Thy1.1 for transgenic cells).
-
Acquire samples on a flow cytometer, ensuring to collect a sufficient number of events.
-
Analyze the data by gating on the T-cell population of interest and examining the CFSE fluorescence histogram. Proliferation is indicated by the sequential halving of CFSE intensity.
-
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol describes the detection of intracellular IFN-γ in T-cells following a short-term stimulation with the HA (518-526) peptide.
Materials:
-
HA (518-526) peptide (IYSTVASSL)
-
Single-cell suspension of splenocytes or PBMCs
-
Complete RPMI medium
-
Protein transport inhibitor (e.g., Brefeldin A or GolgiPlug)
-
Fixable viability dye
-
Fluorescently labeled antibodies for surface markers (e.g., CD8)
-
Fixation/Permeabilization buffer
-
Permeabilization/Wash buffer
-
Fluorescently labeled antibody for IFN-γ
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Prepare a single-cell suspension of splenocytes or PBMCs.
-
Resuspend cells at 1-2 x 10⁶ cells/mL in complete RPMI medium.
-
Add HA (518-526) peptide to a final concentration of 0.5-2 µg/mL.[4][9] Include positive (e.g., PMA/Ionomycin) and negative (no peptide) controls.
-
Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL) to each well.[4]
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells and then stain for surface markers (e.g., anti-CD8) for 20-30 minutes on ice.
-
Wash the cells again.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.[1][12]
-
Wash the cells with permeabilization/wash buffer.
-
Stain for intracellular IFN-γ with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature or 4°C.
-
Wash the cells twice with permeabilization/wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by first gating on live, single cells, then on the CD8+ T-cell population, and finally quantifying the percentage of IFN-γ positive cells.
-
Mandatory Visualization
Caption: Workflow for T-cell stimulation with HA (518-526).
Caption: TCR signaling upon HA (518-526) peptide recognition.
References
- 1. Limited Expansion of Virus-Specific CD8 T Cells in the Aged Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. genscript.com [genscript.com]
- 7. Abortive activation precedes functional deletion of CD8+ T cells following encounter with self-antigens expressed by resting B cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. ENHANCED CD8 T CELL CROSS-PRESENTATION BY MACROPHAGES WITH TARGETED DISRUPTION OF STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. In vivo costimulatory role of B7-DC in tuning T helper cell 1 and cytotoxic T lymphocyte responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cores.emory.edu [cores.emory.edu]
Application Note: In Vitro Expansion of Influenza HA (518-526)-Specific T-Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction The influenza virus hemagglutinin (HA) is a critical surface glycoprotein (B1211001) and a primary target for the host immune response. The peptide sequence HA (518-526), with the amino acid sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL), represents an immunodominant H-2Kd-restricted epitope in certain mouse models of influenza infection.[1][2][3][4] This peptide is widely used as a model antigen to stimulate and expand specific CD8+ T-cell populations in vitro for various applications, including vaccine development, immunological monitoring, and the study of T-cell memory and function.[5][6][7] This document provides detailed protocols for the in vitro expansion of T-cells using the Influenza HA (518-526) peptide and methods for their subsequent characterization.
Principle of the Method The in vitro expansion of antigen-specific T-cells relies on the principle of T-cell activation through the T-cell receptor (TCR). The HA (518-526) peptide is taken up, processed, and presented by Antigen Presenting Cells (APCs), such as dendritic cells or B cells within a Peripheral Blood Mononuclear Cell (PBMC) population, on Major Histocompatibility Complex (MHC) Class I molecules.[8] T-cells bearing a TCR that specifically recognizes the peptide-MHC complex become activated.[8][9] This activation, along with co-stimulatory signals and the presence of cytokines like Interleukin-2 (IL-2), triggers a signaling cascade that leads to clonal proliferation and differentiation into effector and memory T-cells.[9][10][11]
Data Summary
Table 1: Recommended Reagent Concentrations for T-Cell Stimulation and Expansion
| Reagent | Working Concentration | Purpose | Source(s) |
|---|---|---|---|
| Influenza HA (518-526) Peptide | 1 - 10 µg/mL (or 1 µM) | Antigen-specific stimulation of T-cells | [6][12][13] |
| Recombinant Human IL-2 | 10 - 100 U/mL | Promotes T-cell proliferation and survival | [10][11][14] |
| Anti-CD3 Antibody (Optional Control) | 0.1 - 10 µg/mL | Polyclonal T-cell activation | [15] |
| Anti-CD28 Antibody (Optional) | 2 µg/mL | Co-stimulation for T-cell activation | [15] |
| Brefeldin A (for ICS) | 5 µg/mL | Blocks cytokine secretion for intracellular staining |[3] |
Table 2: Typical Experimental Parameters for T-Cell Culture
| Parameter | Value | Notes | Source(s) |
|---|---|---|---|
| Initial Seeding Density (PBMCs) | 1 - 2 x 10⁶ cells/mL | Optimal for initial stimulation | [14][15] |
| Incubation Time (Stimulation) | 2 - 4 days | Initial activation phase before cytokine addition | [10][15] |
| Incubation Time (Expansion) | 7 - 14 days | Total culture time for significant expansion | [14] |
| Incubation Conditions | 37°C, 5% CO₂ | Standard mammalian cell culture conditions | [7][15] |
| Media Volume Increase (Day 3) | 4 to 8-fold | Dilutes cells to maintain optimal density for proliferation |[14] |
Experimental Protocols & Workflows
Visualizing the Experimental Workflow
The overall process for expanding and characterizing HA (518-526)-specific T-cells involves several key stages, from initial cell isolation to final analysis.
Caption: A flowchart of the major steps for in vitro T-cell expansion.
Protocol 1: Preparation of Cells and Reagents
-
Reconstituting HA (518-526) Peptide:
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
Reconstitute the peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL).[12]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
For experiments, further dilute the stock solution in sterile cell culture medium to the final working concentration (e.g., 1-10 µg/mL). Ensure the final DMSO concentration in the cell culture is below 1% (v/v) to prevent toxicity.[12]
-
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Dilute whole peripheral blood 1:1 with sterile Phosphate-Buffered Saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Lymphoprep™).[12]
-
Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS or cell culture medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion. Resuspend cells in complete cell culture medium (e.g., ImmunoCult™-XF T Cell Expansion Medium or RPMI-1640 supplemented with 10% Fetal Bovine Serum) at the desired density.[12][15]
-
Protocol 2: T-Cell Stimulation and Expansion
-
Plate 1-2 x 10⁶ PBMCs in 1 mL of complete culture medium into the wells of a 24-well tissue culture plate.[12][15]
-
Add the diluted HA (518-526) peptide solution to each well to achieve the final desired concentration (e.g., 1 µg/mL).[12]
-
Include appropriate controls:
-
Unstimulated Control: PBMCs with medium only.
-
Positive Control: PBMCs stimulated with a polyclonal activator like anti-CD3 antibody or a control peptide pool (e.g., CEF peptide pool).[12]
-
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
After 2 days, add recombinant IL-2 to a final concentration of 10-100 U/mL to support T-cell proliferation.[10][11]
-
Monitor the cultures every 2-3 days. When the medium turns yellow (indicating high metabolic activity and cell density), expand the culture by splitting the cells into new wells or larger flasks with fresh medium containing IL-2.[14]
-
Continue the expansion for a total of 7-14 days.
Protocol 3: Assessment of T-Cell Expansion and Function
A. Measuring T-Cell Proliferation by CFSE Dye Dilution
This method uses a fluorescent dye that is diluted with each cell division, allowing for quantification of proliferation by flow cytometry.[16][17]
-
Labeling: Before stimulation (Protocol 2, Step 1), resuspend PBMCs at 1 x 10⁷ cells/mL in pre-warmed PBS. Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells 2-3 times with medium to remove excess dye.
-
Proceed with the T-cell stimulation protocol as described above.
-
Analysis: After the expansion period, harvest the cells and analyze them on a flow cytometer. Proliferating cells will exhibit successive peaks of halved fluorescence intensity.
B. Characterizing Expanded T-Cells by Flow Cytometry
Flow cytometry can be used to determine the phenotype of the expanded cells (e.g., CD8+, CD4+) and their functional status through activation markers and intracellular cytokine staining.[18][19][20]
-
Surface Staining:
-
Harvest ~1 x 10⁶ expanded T-cells per sample.
-
Wash with FACS buffer (PBS + 2% FBS).
-
Stain with a panel of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD4, CD69, CD25) for 30 minutes on ice.
-
Wash twice with FACS buffer and prepare for analysis.
-
-
Intracellular Cytokine Staining (ICS):
-
Restimulate the expanded T-cells with the HA (518-526) peptide (1 µg/mL) for 5-6 hours.[12]
-
For the final 4-5 hours of incubation, add a protein transport inhibitor like Brefeldin A to trap cytokines intracellularly.[12]
-
Perform surface staining as described above.
-
Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).
-
Stain with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).[12]
-
Wash and analyze by flow cytometry.
-
Visualizing Assessment Methods
Caption: Key methods for analyzing expanded T-cell populations.
T-Cell Activation Signaling Pathway
Upon recognition of the HA (518-526)-MHC complex by the TCR, a complex intracellular signaling cascade is initiated. This cascade is crucial for orchestrating the T-cell's response, leading to proliferation and effector function.[8][21][22]
Caption: Core signaling events following TCR engagement with peptide-MHC.
References
- 1. genscript.com [genscript.com]
- 2. peptide.com [peptide.com]
- 3. ashpublications.org [ashpublications.org]
- 4. pnas.org [pnas.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Limited Expansion of Virus-Specific CD8 T Cells in the Aged Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expansion of Regulatory T cells in Aged Mice following Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cd-genomics.com [cd-genomics.com]
- 9. immunology.org [immunology.org]
- 10. Optimum in vitro expansion of human antigen-specific CD8+ T cells for adoptive transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. stemcell.com [stemcell.com]
- 13. researchgate.net [researchgate.net]
- 14. stemcell.com [stemcell.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Expansion and Determination of Antigen-Reactive T Cells by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Frontiers | Characterization of atypical T cells generated during ex vivo expansion process for T cell-based adoptive immunotherapy [frontiersin.org]
- 21. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Incorporating HA (518-526) into a Polyepitope Vaccine Construct
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the design, construction, and evaluation of a polyepitope vaccine incorporating the immunodominant influenza virus hemagglutinin (HA) epitope, HA (518-526). This epitope is a well-characterized H-2Kd-restricted cytotoxic T lymphocyte (CTL) epitope, making it an excellent candidate for inclusion in vaccine constructs aimed at inducing cell-mediated immunity against influenza A virus. The following sections detail the design principles, experimental workflows, and specific protocols for creating and testing a polyepitope vaccine containing HA (518-526).
Design and Construction of a Polyepitope Vaccine
A polyepitope vaccine consists of multiple epitopes linked together, often with adjuvants and linkers, to enhance immunogenicity and facilitate antigen processing. The design of such a construct is a critical step in vaccine development.
Epitope Selection and Arrangement
The core of the vaccine is the selection and arrangement of T-cell epitopes. For this construct, the primary epitope of interest is the influenza HA (518-526) peptide (Sequence: IYSTVASSL). To create a more robust and broadly applicable vaccine, HA (518-526) can be combined with other conserved epitopes from influenza virus or other pathogens. Helper T lymphocyte (HTL) epitopes should also be included to ensure robust CD4+ T-cell help, which is crucial for the development of strong and lasting CD8+ T-cell responses.
Adjuvants and Linkers
Peptide-based vaccines often require adjuvants to stimulate a potent immune response.[1] Adjuvants can be co-administered or genetically fused to the polyepitope construct. Common adjuvants include Toll-like receptor (TLR) agonists. Linkers are short amino acid sequences that separate the epitopes to allow for proper cleavage by proteasomes and presentation on MHC class I molecules. Commonly used linkers include AAY and GPGPG.[2] The EAAAK linker is often used to connect the adjuvant to the polyepitope sequence.
Data Presentation: Immunogenicity of Polyepitope Vaccine Constructs
| Vaccine Construct | Adjuvant | Immunization Route | % HA (518-526)-specific CD8+ T cells (of total CD8+) | IFN-γ Spot Forming Units (SFU) per 10^6 splenocytes | In Vivo Cytotoxicity (%) | Reference |
| Polyepitope-1 (HA(518-526) + NP(147-155)) | CpG ODN 1826 | Subcutaneous | 3.5 ± 0.8 | 450 ± 65 | 60 ± 10 | Illustrative Data |
| Polyepitope-2 (HA(518-526) + M2e + PADRE) | Montanide ISA 51 | Intramuscular | 5.2 ± 1.2 | 620 ± 80 | 75 ± 12 | Illustrative Data |
| Polyepitope-3 (rMVA expressing HA(518-526) + other epitopes) | None (viral vector) | Intraperitoneal | 7.8 ± 1.5 | 850 ± 110 | 88 ± 8 | [3][4] |
| Control (HA(518-526) peptide alone) | None | Subcutaneous | 0.5 ± 0.2 | 50 ± 15 | 10 ± 5 | Illustrative Data |
Experimental Protocols
Protocol 1: Genetic Construction of the Polyepitope Vaccine
This protocol describes the steps for designing and synthesizing the gene encoding the polyepitope construct.
Materials:
-
DNA synthesis service
-
pET-28a(+) expression vector
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA ligase
-
DH5α competent E. coli
Procedure:
-
Design the Polyepitope Gene:
-
Arrange the selected CTL and HTL epitopes in a head-to-tail fashion.
-
Insert flexible linkers (e.g., AAY, GPGPG) between epitopes to facilitate processing and presentation.
-
Incorporate an adjuvant sequence (e.g., a TLR agonist) at the N-terminus, connected by an EAAAK linker.
-
Add a C-terminal His-tag for purification.
-
Optimize the codon usage of the entire sequence for expression in E. coli.
-
-
Gene Synthesis:
-
Synthesize the designed polyepitope gene commercially.
-
The synthesized gene should be flanked by appropriate restriction sites (e.g., NdeI and XhoI) for cloning into the pET-28a(+) vector.
-
-
Cloning:
-
Digest both the synthesized gene and the pET-28a(+) vector with NdeI and XhoI.
-
Ligate the digested gene into the pET-28a(+) vector using T4 DNA ligase.
-
Transform the ligation product into competent DH5α E. coli.
-
Select for positive clones on LB agar (B569324) plates containing kanamycin (B1662678).
-
Confirm the correct insertion by colony PCR and Sanger sequencing.
-
Protocol 2: Expression and Purification of the Recombinant Polyepitope Protein
This protocol details the expression of the polyepitope protein in E. coli and its subsequent purification.
Materials:
-
BL21(DE3) competent E. coli
-
LB medium with kanamycin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, DNase I)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Transformation:
-
Transform the confirmed pET-28a(+)-polyepitope plasmid into competent BL21(DE3) E. coli.
-
-
Expression:
-
Inoculate a single colony into LB medium with kanamycin and grow overnight at 37°C.
-
Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate for 4-6 hours at 30°C.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Sonicate the lysate to shear the DNA and clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged polyepitope protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot using an anti-His antibody.
-
Dialyze the purified protein against PBS and determine its concentration.
-
Protocol 3: Immunization of Mice
This protocol describes the immunization of BALB/c mice to evaluate the immunogenicity of the polyepitope vaccine.
Materials:
-
6-8 week old female BALB/c mice
-
Purified polyepitope protein
-
Adjuvant (e.g., CpG ODN 1826)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Vaccine Formulation:
-
Prepare the vaccine formulation by mixing the purified polyepitope protein (e.g., 20 µ g/mouse ) with the adjuvant in PBS.
-
-
Immunization Schedule:
-
Immunize mice subcutaneously or intramuscularly on day 0.
-
Administer booster immunizations on days 14 and 28.
-
Include a control group immunized with PBS or the peptide alone.
-
-
Sample Collection:
-
Collect blood samples periodically to analyze antibody responses.
-
Euthanize mice 1-2 weeks after the final immunization and harvest spleens for T-cell assays.
-
Protocol 4: IFN-γ ELISpot Assay
This protocol is for quantifying the number of HA (518-526)-specific, IFN-γ-secreting T cells.
Materials:
-
Mouse IFN-γ ELISpot kit
-
Splenocytes from immunized mice
-
HA (518-526) peptide
-
RPMI-1640 medium supplemented with 10% FBS
-
Concanavalin A (positive control)
Procedure:
-
Plate Preparation:
-
Coat the ELISpot plate with anti-mouse IFN-γ capture antibody and incubate overnight at 4°C.
-
Wash and block the plate.
-
-
Cell Stimulation:
-
Prepare a single-cell suspension of splenocytes.
-
Add 2.5 x 10^5 splenocytes per well.
-
Stimulate the cells with the HA (518-526) peptide (10 µg/mL), a negative control (irrelevant peptide or medium alone), and a positive control (Concanavalin A).[5]
-
Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody.
-
Incubate, wash, and then add streptavidin-HRP.
-
Add the substrate and stop the reaction when spots are visible.
-
Count the spots using an ELISpot reader.
-
Protocol 5: In Vivo Cytotoxicity Assay
This protocol measures the ability of vaccine-induced CTLs to kill target cells in vivo.
Materials:
-
Splenocytes from naïve BALB/c mice
-
HA (518-526) peptide
-
Irrelevant peptide
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM)
-
Immunized and control mice
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Harvest splenocytes from a naïve mouse.
-
Divide the splenocytes into two populations.
-
Label one population with a high concentration of CFSE (CFSE^high) and pulse with the HA (518-526) peptide.
-
Label the other population with a low concentration of CFSE (CFSE^low) and pulse with an irrelevant peptide.
-
-
Adoptive Transfer:
-
Mix the two populations of target cells at a 1:1 ratio.
-
Inject the cell mixture intravenously into immunized and control mice.
-
-
Analysis:
-
After 12-18 hours, harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to quantify the CFSE^high and CFSE^low populations.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (%CFSE^high / %CFSE^low) in immunized mice / (%CFSE^high / %CFSE^low) in control mice] x 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for polyepitope vaccine development.
Immune Response Pathway
Caption: Cellular immune response to the HA (518-526) polyepitope vaccine.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Design of a Multi-epitope Vaccine Against Acinetobacter baumannii Using Immunoinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and evaluation of a poly-epitope based vaccine for the induction of influenza A virus cross-reactive CD8 + T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and evaluation of a poly-epitope based vaccine for the induction of influenza A virus cross-reactive CD8 + T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US11911465B2 - Vaccine compositions and methods of use - Google Patents [patents.google.com]
Application Notes and Protocols for Assessing HA (518-526)-Specific T-Cell Responses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the assessment of T-cell responses specific to the influenza hemagglutinin (HA) epitope spanning amino acids 518-526. The methodologies described herein are essential for evaluating the immunogenicity of influenza vaccines and for studying the cellular immune response to influenza infection. The primary techniques covered include the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and MHC Multimer Staining.
Introduction
The HA(518-526) epitope is a well-characterized, immunodominant peptide recognized by cytotoxic T lymphocytes (CTLs) in the context of specific MHC class I alleles (e.g., H-2K^d^ in mice). Accurate and robust measurement of T-cell responses to this epitope is critical for understanding protective immunity and for the development of novel influenza vaccines and immunotherapies. The following protocols provide standardized procedures to identify and quantify HA(518-526)-specific T-cells.
Key Experimental Methods
Three principal methods are detailed for the comprehensive analysis of HA(518-526)-specific T-cell responses:
-
IFN-γ ELISpot Assay: A highly sensitive method for quantifying the frequency of IFN-γ secreting T-cells upon antigen-specific stimulation.
-
Intracellular Cytokine Staining (ICS): A flow cytometry-based assay that allows for the multiparametric characterization of cytokine-producing T-cells at a single-cell level.
-
MHC Multimer Staining: A technique that directly visualizes and quantifies antigen-specific T-cells by using fluorescently labeled MHC molecules complexed with the HA(518-526) peptide.
IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a widely used technique to measure the frequency of cytokine-producing cells.[1] It is recognized as one of the most validated assays for human clinical trials.[1]
Experimental Protocol
Materials:
-
96-well PVDF membrane plates pre-coated with a capture antibody for IFN-γ.
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes.
-
HA(518-526) peptide (IYSTVASSL).
-
Complete RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).
-
DMSO (vehicle control).
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).
-
BCIP/NBT or AEC substrate.
-
An ELISpot plate reader.
Procedure:
-
Plate Preparation: Pre-wet the anti-IFN-γ coated 96-well PVDF plate with 35% ethanol (B145695) for 1 minute, wash five times with sterile water, and then equilibrate with complete RPMI-1640 medium.
-
Cell Plating: Add 2x10^5 to 4x10^5 PBMCs or splenocytes per well.[2]
-
Antigen Stimulation:
-
Add HA(518-526) peptide to the respective wells at a final concentration of 1-10 µg/mL.
-
For the positive control, add PHA (5 µg/mL) or anti-CD3 antibody (1 µg/mL).
-
For the negative control, add an equivalent volume of DMSO.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate four times with PBS containing 0.05% Tween-20 (PBST) and twice with PBS.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate six times with PBST.
-
Add Streptavidin-AP or Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate six times with PBST.
-
-
Development: Add the substrate (BCIP/NBT or AEC) and incubate until distinct spots emerge.
-
Analysis: Wash the plate with distilled water to stop the reaction and allow it to dry. Count the spots using an automated ELISpot reader. The results are typically expressed as Spot Forming Units (SFU) per million cells.[2]
Data Presentation
| Stimulant | Peptide Concentration | Mean SFU/10^6 Cells | Standard Deviation |
| Negative Control (DMSO) | N/A | 5 | 2 |
| HA(518-526) | 10 µg/mL | 150 | 25 |
| Positive Control (PHA) | 5 µg/mL | 1200 | 150 |
This table presents example data and should be adapted based on experimental results.
Experimental Workflow
Caption: Workflow for the IFN-γ ELISpot assay.
Intracellular Cytokine Staining (ICS)
ICS is a powerful technique to identify and phenotype cytokine-producing cells upon antigen stimulation using flow cytometry.[3][4]
Experimental Protocol
Materials:
-
PBMCs or splenocytes.
-
HA(518-526) peptide (IYSTVASSL).
-
Brefeldin A and Monensin.
-
Anti-CD28 and Anti-CD49d antibodies (co-stimulatory).
-
LIVE/DEAD fixable viability dye.
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8).
-
Fixation/Permeabilization buffer.
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Flow cytometer.
Procedure:
-
Cell Stimulation:
-
Resuspend 1-2 x 10^6 cells in complete RPMI-1640 medium.
-
Add HA(518-526) peptide (1-10 µg/mL), anti-CD28 (1 µg/mL), and anti-CD49d (1 µg/mL).
-
Include positive (e.g., PMA/Ionomycin) and negative (DMSO) controls.[5]
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
Inhibition of Cytokine Secretion: Add Brefeldin A (5 µg/mL) and Monensin (2 µM) and incubate for an additional 4-6 hours.[6]
-
Surface Staining:
-
Wash cells with PBS.
-
Stain with a LIVE/DEAD fixable viability dye according to the manufacturer's protocol.
-
Stain with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash cells and then fix and permeabilize using a commercial fixation/permeabilization kit.
-
-
Intracellular Staining:
-
Stain with fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.
-
-
Acquisition: Wash cells and resuspend in FACS buffer. Acquire events on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software. Gate on live, singlet, CD3+, CD8+ T-cells and then determine the percentage of cells positive for the cytokine(s) of interest.
Data Presentation
| Cell Population | Stimulation | % IFN-γ+ of CD8+ T-cells | % TNF-α+ of CD8+ T-cells |
| CD8+ T-cells | Negative Control | 0.01 | 0.02 |
| CD8+ T-cells | HA(518-526) | 2.5 | 1.8 |
| CD8+ T-cells | Positive Control | 65.0 | 55.0 |
This table presents example data and should be adapted based on experimental results.
Experimental Workflow
Caption: Workflow for Intracellular Cytokine Staining.
MHC Multimer Staining
MHC multimers (tetramers or dextramers) are reagents that directly stain antigen-specific T-cells, allowing for their enumeration and phenotyping irrespective of their functional state at the time of analysis.[7][8] Optimized protocols can significantly enhance the detection of even low-affinity T-cells.[9][10]
Experimental Protocol
Materials:
-
PBMCs or splenocytes.
-
Fluorochrome-labeled MHC Class I multimer folded with HA(518-526) peptide.
-
Dasatinib (protein kinase inhibitor) - optional, for enhanced staining.[7]
-
Anti-fluorochrome antibody - optional, for signal amplification.[7]
-
LIVE/DEAD fixable viability dye.
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, memory markers).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Resuspend 1-2 x 10^6 cells in FACS buffer.
-
(Optional) Optimized Staining Pre-treatment: Incubate cells with 50 nM Dasatinib for 30 minutes at 37°C to prevent T-cell receptor (TCR) downregulation.[8]
-
Multimer Staining:
-
Add the fluorochrome-labeled HA(518-526)-MHC multimer at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
(Optional) Signal Amplification: Add an anti-fluorochrome antibody and incubate for another 30 minutes at 4°C.[7]
-
Surface Marker Staining:
-
Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8).
-
Incubate for 30 minutes at 4°C.
-
-
Viability Staining: Perform a viability stain using a LIVE/DEAD fixable dye.
-
Acquisition: Wash cells and acquire on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software. Gate on live, singlet, CD3+, CD8+ T-cells and then quantify the percentage of multimer-positive cells.
Data Presentation
| Cell Population | Staining Method | % HA(518-526) Multimer+ of CD8+ T-cells |
| CD8+ T-cells | Standard | 0.5 |
| CD8+ T-cells | Optimized (with Dasatinib) | 1.2 |
This table presents example data and should be adapted based on experimental results.
Experimental Workflow
Caption: Workflow for MHC Multimer Staining.
T-Cell Receptor Signaling Pathway
Caption: Simplified TCR signaling cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium [frontiersin.org]
- 3. Detection of antigen-specific T cells based on intracellular cytokine staining using flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Antigen-Specific T Cells Based on Intracellular Cytokine Staining Using Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Frontiers | Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells [frontiersin.org]
- 8. Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Notes: Utilizing HA (518-526) Peptide in Murine Influenza Models
Introduction
The influenza virus hemagglutinin (HA) is a critical surface glycoprotein (B1211001) that mediates viral entry into host cells and is a primary target for the host immune system. The HA (518-526) peptide, with the sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL), represents an immunodominant, H-2Kᵈ-restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice.[1][2][3] This epitope is highly conserved and frequently used in preclinical influenza research to evaluate the efficacy of novel vaccine candidates and immunotherapies. Its primary application lies in the stimulation and quantification of HA-specific CD8+ T-cell responses, which are crucial for clearing virally infected cells. These notes provide detailed protocols for the experimental use of the HA (518-526) peptide in mouse models of influenza, aimed at researchers in immunology and drug development.
Core Applications
-
Vaccine Efficacy Testing: Assessing the induction of cell-mediated immunity by novel influenza vaccines.
-
Immunological Studies: Investigating the dynamics of CD8+ T-cell activation, memory formation, and function during influenza infection.
-
Adjuvant Screening: Evaluating the capacity of different adjuvants to enhance T-cell responses to influenza antigens.[4]
-
Control Peptide: Serving as a non-related or control peptide in studies focusing on other epitopes or B-cell responses.[5][6]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing the HA (518-526) peptide to assess immune responses in mouse models.
Table 1: T-Cell Responses Following Immunization/Infection
| Mouse Model | Immunization/Challenge Agent | Peptide/Antigen for Restimulation | Assay Type | Measured Outcome | Reference |
| BALB/c | MVA vectors expressing Nucleoprotein (NP) | HA (518-526) peptide (2 µg/ml) | ICS | Low IFN-γ expression in CD4+ and CD8+ T-cells | [7][8] |
| BALB/c | Live Attenuated Influenza Vaccine (LAIV) VN04 (H5N1) ca | HA (518-526) peptide | ICS | ~0.8% of lung CD8+ T-cells are HA(518)-specific at day 8 | [9] |
| BALB/c | Influenza A H1N1 PR8 mRNA vaccine | HA (518-526) peptide (5 µg/ml) | ELISPOT | ~1500 IFN-γ Spot Forming Cells / 4x10⁵ splenocytes | [10] |
| BALB/c | H5N1 Virus-Like Particle (VLP) + M8 Adjuvant (i.p.) | HA (518-526) peptide (10 µg/ml) | ICS | No significant cytokine production by CD8+ T-cells | [4][11] |
Table 2: Pathogenicity and Efficacy of Recombinant Viruses
| Mouse Model | Virus | Inoculum Dose (PFU) | Key Finding | Reference |
| BALB/c | PR8/NA-HA (518-526) | 5 x 10³ | Reduced RSV replication compared to PBS control, but less than F-specific virus. | [12] |
| BALB/c | PR8/NA-HA (518-526) | 10³ - 10⁴ | Slightly more pathogenic (weight loss) than PR8/NA-F (85-93). | [12][13] |
| BALB/c | Recombinant Vaccinia-KᵈHA (518-526) | Not specified | Induced diabetes in 1-week-old InsHA transgenic mice. | [14] |
Experimental Workflow and Signaling
The following diagrams illustrate the typical experimental workflow for assessing T-cell immunity using the HA (518-526) peptide and the underlying T-cell activation process.
Caption: Experimental workflow for evaluating HA (518-526)-specific T-cell responses.
Caption: TCR recognition of HA (518-526) peptide presented by MHC Class I on an APC.
Detailed Experimental Protocols
Protocol 1: Splenocyte Isolation and Stimulation
This protocol describes the preparation of a single-cell suspension from mouse spleens for subsequent T-cell assays.
Materials:
-
70 µm cell strainers
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
ACK lysis buffer (Ammonium-Chloride-Potassium)
-
HA (518-526) peptide (lyophilized, reconstituted in DMSO or PBS)
-
Brefeldin A (for intracellular staining)
Procedure:
-
Euthanize mice according to approved institutional guidelines.
-
Aseptically harvest spleens and place them in a petri dish containing 5 mL of RPMI medium.
-
Mechanically dissociate the spleens by forcing them through a 70 µm cell strainer using the plunger of a 3 mL syringe.
-
Wash the strainer with an additional 10 mL of medium to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the pellet in 2 mL of ACK lysis buffer and incubate for 2 minutes at room temperature to lyse red blood cells.
-
Neutralize the ACK buffer by adding 10 mL of RPMI medium.
-
Centrifuge again, discard the supernatant, and resuspend the cell pellet in 5 mL of complete RPMI medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion. Adjust cell concentration as needed for the specific assay.
-
For stimulation, plate splenocytes in a 96-well plate and add HA (518-526) peptide to a final concentration of 2-10 µg/mL.[7][11]
-
Incubate for the required period (e.g., 5 hours to 48 hours) at 37°C in a 5% CO₂ incubator.[5][15] For intracellular cytokine staining, add Brefeldin A (10 µg/ml) for the final 4-5 hours of incubation to block cytokine secretion.[7]
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol is for identifying and quantifying HA (518-526)-specific T-cells based on their production of intracellular cytokines like IFN-γ.
Materials:
-
Stimulated splenocytes (from Protocol 1)
-
LIVE/DEAD fixable viability dye
-
Anti-mouse antibodies (e.g., CD3-PerCP, CD8-APC, CD4-APC-H7, IFN-γ-FITC)
-
FACS buffer (PBS + 2% FBS)
-
Permeabilization/Fixation buffer kit (e.g., Cytofix/Cytoperm)
Procedure:
-
After stimulation, harvest cells and wash with FACS buffer.
-
Stain for viability using a LIVE/DEAD dye according to the manufacturer's instructions.
-
Stain for surface markers by incubating cells with antibodies against CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.[7]
-
Wash cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer for 20 minutes at 4°C.
-
Wash cells with permeabilization buffer.
-
Stain for intracellular IFN-γ by incubating cells with an anti-IFN-γ antibody in permeabilization buffer for 30 minutes at 4°C.[7]
-
Wash cells twice with permeabilization buffer and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analysis: Gate on live, single lymphocytes, then on CD3+ cells, followed by CD8+ T-cells. Within the CD8+ population, quantify the percentage of cells positive for IFN-γ.
Protocol 3: Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay
This protocol quantifies the number of IFN-γ-secreting cells in response to HA (518-526) stimulation.
Materials:
-
96-well PVDF filter plates
-
Anti-mouse IFN-γ capture and detection antibodies
-
Stimulated splenocytes (from Protocol 1, without Brefeldin A)
-
Streptavidin-HRP or similar enzyme conjugate
-
AEC or BCIP/NBT substrate
Procedure:
-
Coat the 96-well filter plate with anti-mouse IFN-γ capture antibody overnight at 4°C.[5]
-
Wash the plate with sterile PBS and block with complete RPMI medium for 1-2 hours at 37°C.
-
Add HA (518-526) peptide (or control peptides/mitogen) to the appropriate wells.
-
Incubate for 20-48 hours at 37°C in a 5% CO₂ incubator.[5][10]
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.[5]
-
Wash the plate with PBST.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate again and add the substrate (e.g., AEC).[5]
-
Monitor for spot development. Stop the reaction by washing with distilled water once spots are clearly visible.
-
Air dry the plate and count the spots using an ELISPOT reader. The spots represent individual IFN-γ-secreting cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. peptide.com [peptide.com]
- 4. Enhanced Influenza Virus-Like Particle Vaccination with a Structurally Optimized RIG-I Agonist as Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Unmasking Stem-Specific Neutralizing Epitopes by Abolishing N-Linked Glycosylation Sites of Influenza Virus Hemagglutinin Proteins for Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MVA Vectors Expressing Conserved Influenza Proteins Protect Mice against Lethal Challenge with H5N1, H9N2 and H7N1 Viruses | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Intranodal administration of mRNA encoding nucleoprotein provides cross-strain immunity against influenza in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Recombinant Influenza Virus Carrying the Respiratory Syncytial Virus (RSV) F85-93 CTL Epitope Reduces RSV Replication in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Expansion of Regulatory T cells in Aged Mice following Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Influenza HA (518-526) T-Cell Response Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering a low T-cell response to Influenza Hemagglutinin (HA) (518-526) peptide stimulation in experimental assays.
Troubleshooting Guide
This guide addresses common issues that can lead to a weak or absent T-cell response when using the Influenza HA (518-526) peptide (Sequence: IYSTVASSL) for stimulation.
| Question | Possible Causes and Troubleshooting Steps |
| Why am I seeing no or very few spots/positive cells in my ELISpot/Intracellular Cytokine Staining (ICS) assay? | 1. Low Frequency of Antigen-Specific T-Cells: - The precursor frequency of HA (518-526)-specific T-cells may be low in your experimental animals, particularly in uninfected or non-immunized subjects.[1][2] - Suggestion: Ensure you are using mice with the correct MHC haplotype (H-2Kd) for this peptide, such as BALB/c mice.[3][4][5] Consider using splenocytes from mice infected with an appropriate influenza strain (e.g., A/PR/8/34) at the peak of the T-cell response (typically 7-10 days post-infection).[3][6]2. Suboptimal Cell Viability or Concentration: - Poor cell viability (<90%) due to improper sample handling or storage will significantly impact the results.[2] - Suggestion: Assess cell viability using a method like trypan blue exclusion before starting the assay. Handle cells gently and avoid harsh vortexing. If using cryopreserved cells, allow them to rest for at least one hour after thawing.[7] - Incorrect cell density can lead to a weak response. Too few cells will result in a low signal, while too many can cause cell death and inhibition.[1] - Suggestion: Titrate the number of cells per well. A common starting point for splenocytes is 2x10^5 to 5x10^5 cells per well for an ELISpot assay.[4]3. Ineffective Peptide Stimulation: - The peptide may be degraded or used at a suboptimal concentration. - Suggestion: Ensure the peptide is properly stored (lyophilized at -20°C or -80°C, in solution at -80°C). Reconstitute the peptide in sterile DMSO and then dilute to the working concentration in culture medium immediately before use. Perform a dose-response curve to determine the optimal peptide concentration, typically in the range of 1-10 µg/mL.[8]4. Issues with Assay Protocol: - For ELISpot: Inadequate pre-wetting of the PVDF membrane with ethanol (B145695) can prevent proper antibody coating.[2][7] Insufficient incubation times may not allow for enough cytokine secretion. - Suggestion: Ensure the membrane is fully wetted with 35% ethanol. Optimize the cell stimulation incubation time (typically 18-24 hours for IFN-γ).[9][10] - For ICS: The protein transport inhibitor (e.g., Brefeldin A or Monensin) may not have been added at the right time or concentration, leading to cytokine secretion instead of intracellular accumulation.[9] - Suggestion: Add the protein transport inhibitor for the last 4-6 hours of the total stimulation period.[9][11] |
| My positive control (e.g., PHA, anti-CD3/CD28) is working, but my HA peptide stimulation is not. What should I do? | This strongly suggests an issue with the antigen-specific stimulation rather than a general assay failure.1. Check the MHC Haplotype: - The HA (518-526) peptide is H-2Kd restricted.[3][4] Ensure your experimental animals (e.g., BALB/c mice) express this MHC molecule. The response will be absent in mice with other haplotypes (e.g., C57BL/6, which are H-2b).2. Verify Previous Exposure/Immunization: - A significant T-cell response to this peptide is expected after influenza virus infection or a relevant vaccination. Naive animals will have a very low to undetectable frequency of responding cells.[3]3. Peptide Quality: - The peptide itself may be of poor quality or have degraded. - Suggestion: Purchase high-purity (>95%) peptide from a reputable supplier. If in doubt, try a fresh vial of peptide. |
| The spots in my ELISpot assay are fuzzy or the signal in my ICS is weak and diffuse. What could be the cause? | 1. Suboptimal Reagent Concentrations: - Incorrect concentrations of capture or detection antibodies (ELISpot) or fluorescently-conjugated antibodies (ICS) can lead to poor signal-to-noise ratios.[2] - Suggestion: Titrate all antibodies to determine their optimal concentration before running the main experiment.2. Issues During Incubation/Staining: - For ELISpot: Stacking plates during incubation can cause uneven temperature distribution. Moving the plates during cell incubation can lead to diffuse spots.[2] - Suggestion: Incubate plates in a single layer and do not disturb them during the cell incubation step. - For ICS: Inadequate fixation or permeabilization can result in poor antibody penetration and weak intracellular staining.[11] - Suggestion: Use a commercially available and validated fixation/permeabilization kit for best results. Ensure permeabilization buffer is used for all intracellular antibody staining and subsequent wash steps.[11]3. Over-development (ELISpot) or High Background (ICS): - Allowing the enzyme-substrate reaction to proceed for too long in an ELISpot assay can cause spots to become large and merge.[2] - Suggestion: Monitor spot development under a microscope and stop the reaction when spots are well-defined but the background is clean. - High background in ICS can be caused by non-specific antibody binding. - Suggestion: Include an Fc block step before staining and use appropriately titrated antibodies. |
Frequently Asked Questions (FAQs)
Q1: What is the expected frequency of T-cells responsive to Influenza HA (518-526) stimulation?
A1: The frequency can vary significantly based on the experimental context. In BALB/c mice infected with influenza A virus (PR8 strain), the peak CD8+ T-cell response in the lungs can be substantial, while the response in the spleen is typically lower. The following table provides an estimated range of responses.
| Assay Type | Tissue | Condition | Time Point | Expected Frequency (of CD8+ T-cells) | Reference |
| Tetramer Staining | Spleen | IV PR8 Infection | Day 7 Post-Infection | Significantly lower in aged vs. young mice | [3] |
| ICS (IFN-γ) | Lungs | IN H5N1 LAIV | Day 8 Post-Vaccination | Dose-dependent, peaking around day 8 | [6] |
| ICS (IFN-γ) | Spleen | IV PR8 Infection | Day 10 Post-Infection | ~3-9% in young C57BL/6 (NP-specific for comparison) | [3] |
| ELISpot (IFN-γ) | Spleen | MVA-NP Immunization | Day 14 Post-2nd Dose | ~325 spots/300,000 cells (NP-specific) | [2] |
Note: Much of the highly quantitative data available is for the immunodominant NP epitope. The HA (518-526) response can be co-dominant or sub-dominant depending on the specific influenza strain and experimental conditions.
Q2: What is the correct sequence and MHC restriction for the HA (518-526) peptide?
A2: The amino acid sequence is Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL) . It is an H-2Kd restricted epitope, meaning it is presented by the MHC Class I molecule H-2Kd.[4][5] This makes it suitable for use in mouse strains such as BALB/c.
Q3: Can I use cryopreserved PBMCs or splenocytes for this assay?
A3: Yes, cryopreserved cells can be used. However, it is crucial to handle them properly to ensure high viability. It is recommended to let the cells rest in culture medium for at least one hour after thawing to allow for recovery and the removal of dead cells and debris before adding them to the assay plate.[7]
Q4: What are the essential controls to include in my experiment?
A4: The following controls are critical for a valid experiment:
-
Negative Control: Cells cultured with medium only (no peptide) to determine the baseline level of cytokine secretion or background staining.
-
Positive Control: Cells stimulated with a polyclonal activator like Phytohemagglutinin (PHA), anti-CD3/CD28 beads, or Staphylococcal enterotoxin B (SEB).[1][12] This confirms that the cells are healthy and capable of responding and that the assay reagents are working correctly.
-
Unstimulated Control: For ICS, a sample of cells that is stained with all antibodies but was not stimulated is important to set the gates for positive cytokine expression.
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for HA (518-526) Specific T-Cells
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture and biotinylated detection antibodies
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)
-
HA (518-526) peptide (purity >95%)
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-ME)
-
BALB/c mouse splenocytes (from immunized/infected or control animals)
-
35% Ethanol in sterile water
Procedure:
-
Plate Preparation: Pre-wet the ELISpot plate membranes by adding 15 µL of 35% ethanol to each well for 1 minute. Wash the plate 5 times with sterile PBS.
-
Antibody Coating: Coat the wells with anti-mouse IFN-γ capture antibody diluted in PBS. Incubate overnight at 4°C.
-
Blocking: Wash the plate 5 times with PBS. Block the membrane by adding 200 µL of complete RPMI medium to each well and incubate for at least 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Count and assess viability. Resuspend cells in complete RPMI medium.
-
Stimulation: Remove the blocking medium from the plate. Add 100 µL of your cell suspension (e.g., 4x10^5 cells) to the appropriate wells. Add 100 µL of the HA (518-526) peptide diluted in medium to achieve a final concentration of 5 µg/mL. For controls, add medium only (negative) or a mitogen (positive).
-
Incubation: Incubate the plate for 20 hours at 37°C in a 5% CO2 incubator.[4]
-
Detection: Wash the plate to remove cells. Add biotinylated anti-mouse IFN-γ detection antibody and incubate as per the manufacturer's instructions.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-ALP or -HRP conjugate. Incubate as recommended.
-
Spot Development: Wash the plate thoroughly. Add the substrate solution and monitor for the development of spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely in the dark. Count the spots using an automated ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) for HA (518-526) Specific T-Cells
Materials:
-
BALB/c mouse splenocytes
-
Complete RPMI-1640 medium
-
HA (518-526) peptide
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Fixable viability dye
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8, anti-IFN-γ, anti-TNF-α)
-
Fixation/Permeabilization Buffer Kit
-
FACS tubes or 96-well U-bottom plates
Procedure:
-
Cell Stimulation: Plate 1-2 x 10^6 splenocytes per well in a 96-well plate. Add the HA (518-526) peptide to a final concentration of 5 µg/mL. Include negative (medium only) and positive (e.g., SEB) controls.
-
Incubation: Incubate for a total of 6 hours at 37°C in a 5% CO2 incubator.
-
Protein Transport Inhibition: After 2 hours of incubation, add Brefeldin A to each well (final concentration ~10 µg/mL) and incubate for the remaining 4 hours.[1]
-
Surface Staining: Wash the cells. Stain with a fixable viability dye to exclude dead cells. Block with Fc block to prevent non-specific antibody binding. Stain with surface marker antibodies (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells. Fix and permeabilize the cells using a commercial kit according to the manufacturer's protocol. This step is critical for allowing intracellular antibodies to enter the cells.
-
Intracellular Staining: Stain with intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer for 30 minutes at room temperature or 4°C, protected from light.
-
Final Washes: Wash the cells twice with permeabilization buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer. Be sure to collect a sufficient number of events to accurately analyze the rare antigen-specific population.
-
Analysis: Analyze the data using flow cytometry software. Gate on live, single cells, then on CD3+CD8+ T-cells, and finally quantify the percentage of cells expressing IFN-γ and/or other cytokines in response to the HA peptide stimulation.
Visualizations
T-Cell Activation Signaling Pathway
Caption: TCR signaling cascade upon recognition of the HA (518-526) peptide.
Experimental Workflow for ICS Assay
Caption: Step-by-step workflow for an Intracellular Cytokine Staining (ICS) assay.
Troubleshooting Decision Tree for Low T-Cell Response
Caption: A decision tree for troubleshooting low HA (518-526) T-cell responses.
References
- 1. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Antigens NP and M2 Confer Cross Protection to BALB/c Mice against Lethal Challenge with H1N1, Pandemic H1N1 or H5N1 Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD8 T Cell Responses to Influenza Virus Infection in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.vub.be [researchportal.vub.be]
- 5. journals.asm.org [journals.asm.org]
- 6. The Magnitude of Local Immunity in the Lungs of Mice Induced by Live Attenuated Influenza Vaccines Is Determined by Local Viral Replication and Induction of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISPOT protocol | Abcam [abcam.com]
- 8. Elevation of CpG frequencies in influenza A genome attenuates pathogenicity but enhances host response to infection | eLife [elifesciences.org]
- 9. mdpi.com [mdpi.com]
- 10. Multifunctional CD4 Cells Expressing Gamma Interferon and Perforin Mediate Protection against Lethal Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. viroclinics.com [viroclinics.com]
Technical Support Center: Optimizing HA (518-526) Peptide Concentration for T-Cell Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HA (518-526) peptide in T-cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of HA (518-526) peptide for stimulating T-cells?
The optimal concentration can vary depending on the specific T-cell assay, the cell type being used (e.g., splenocytes, purified CD8+ T-cells), and the experimental conditions. Based on published literature, a concentration range of 0.5 µg/mL to 10 µg/mL is commonly used for in vitro stimulation.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q2: How should I reconstitute and store the HA (518-526) peptide?
The HA (518-526) peptide can be reconstituted in sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, it is recommended to aliquot the reconstituted peptide and store it at -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: What is the amino acid sequence of the HA (518-526) peptide?
The amino acid sequence for the HA (518-526) peptide is IYSTVASSL.[1][2][3][4]
Q4: Which MHC class is the HA (518-526) peptide restricted to?
The HA (518-526) peptide is a well-characterized H-2Kd-restricted epitope, meaning it is presented by the MHC class I molecule H-2Kd in mice.[3][4] This makes it suitable for studying CD8+ T-cell responses in mouse models such as BALB/c.
Q5: What are some common T-cell assays where the HA (518-526) peptide is used?
The HA (518-526) peptide is frequently used in a variety of T-cell assays, including:
-
Intracellular Cytokine Staining (ICS): To measure the production of cytokines like IFN-γ by antigen-specific T-cells.[1][3]
-
ELISPOT Assays: To quantify the number of cytokine-secreting T-cells.
-
Proliferation Assays: To assess T-cell proliferation in response to antigen stimulation, often measured by CFSE dilution or [3H]thymidine incorporation.[5][6]
-
Cytotoxicity Assays: To determine the cytotoxic activity of CD8+ T-cells against peptide-pulsed target cells.[7][8]
-
MHC Class I Tetramer Staining: To directly visualize and quantify HA (518-526)-specific CD8+ T-cells.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low T-cell response (e.g., low IFN-γ production, minimal proliferation) | 1. Suboptimal peptide concentration.2. Poor peptide viability due to improper storage or multiple freeze-thaw cycles.3. Low frequency of antigen-specific T-cells in the sample.4. Issues with antigen-presenting cells (APCs). | 1. Perform a peptide titration experiment to determine the optimal concentration (e.g., 0.1, 1, 5, 10 µg/mL).2. Use a fresh aliquot of peptide. Ensure proper reconstitution and storage at -80°C.3. Increase the number of cells per well or use cells from an immunized animal.4. Ensure APCs are healthy and functional. Consider using professional APCs like dendritic cells or splenocytes. |
| High background signal in negative controls | 1. Contamination of cell culture with mitogens.2. Non-specific stimulation by high peptide concentrations.3. High concentration of DMSO in the final culture medium. | 1. Use fresh, sterile reagents and maintain aseptic technique.2. Lower the peptide concentration and include an unstimulated control.3. Ensure the final DMSO concentration is below 1% (v/v) to avoid toxicity.[9] |
| Inconsistent results between experiments | 1. Variability in cell numbers.2. Inconsistent peptide concentration.3. Differences in incubation times. | 1. Accurately count cells before plating.2. Prepare a large stock of reconstituted peptide and use aliquots for consistency.3. Standardize all incubation times for cell stimulation and assays. |
| Poor peptide solubility | 1. Incorrect solvent used for reconstitution.2. Peptide has aggregated. | 1. Reconstitute the peptide in a small amount of DMSO before diluting in culture medium.2. Gently vortex or sonicate the peptide solution to aid dissolution. |
Logical Flow for Troubleshooting T-Cell Assay Issues
Caption: A flowchart for troubleshooting common issues in T-cell assays.
Quantitative Data Summary
Reported Concentrations of HA (518-526) Peptide in T-Cell Assays
| Assay Type | Peptide Concentration | Cell Type | Reference |
| Intracellular Cytokine Staining (IFN-γ) | 0.5 µg/mL | Splenocytes | [1] |
| Intracellular Cytokine Staining (IFN-γ) | 2 µg/mL | CD8+ T-cells | [3][10] |
| In vitro Restimulation | 10 µg/mL | Splenocytes | [2] |
| In vivo Immunization | 50 µg | In Freund's Adjuvant (IFA) | [11] |
| In vitro Stimulation for CTL Generation | 10⁻⁶ M (approx. 1 µg/mL) | Splenocytes | [7] |
| In vitro Cytotoxicity Assay | 10⁻¹² M to 10⁻⁸ M | Tumor cells | [8] |
| T-cell Proliferation Assay | Not specified, but used for stimulation | Splenocytes | [5] |
| In vitro T-cell Stimulation | 1 µg/mL | Splenocytes | [6] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Splenocytes for Intracellular Cytokine Staining (ICS)
This protocol is a generalized procedure based on methodologies described in the provided search results.[1][3][10]
Materials:
-
Single-cell suspension of splenocytes from immunized or control mice
-
Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
HA (518-526) peptide stock solution
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Cell staining buffers
-
Antibodies for surface markers (e.g., anti-CD8, anti-CD44)
-
Fixation and permeabilization buffers
-
Antibody for intracellular cytokine (e.g., anti-IFN-γ)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes.
-
Resuspend cells in complete RPMI 1640 medium and count viable cells.
-
Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.
-
Add the HA (518-526) peptide to the desired final concentration (e.g., 1-5 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL) to each well to block cytokine secretion.
-
Incubate for an additional 4-6 hours.
-
Harvest the cells and wash with staining buffer.
-
Stain for surface markers according to the manufacturer's protocols.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines.
-
Wash the cells and resuspend in staining buffer for flow cytometry analysis.
Experimental Workflow for T-Cell Stimulation and Analysis
Caption: A diagram illustrating the general workflow for a T-cell stimulation experiment.
References
- 1. ENHANCED CD8 T CELL CROSS-PRESENTATION BY MACROPHAGES WITH TARGETED DISRUPTION OF STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ashpublications.org [ashpublications.org]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antigen Presented by Tumors in Vivo Determines the Nature of CD8+ T Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. A critical role for direct TLR2-MyD88 signaling in CD8 T-cell clonal expansion and memory formation following vaccinia viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ELISpot with Influenza HA (518-526)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the ELISpot assay with the Influenza Hemagglutinin (HA) peptide (518-526).
Frequently Asked Questions (FAQs)
Q1: What is the Influenza HA (518-526) peptide and why is it used in ELISpot assays?
The Influenza HA (518-526) peptide is an immunodominant epitope from the hemagglutinin protein of the influenza virus. It is frequently used in ELISpot assays to detect and quantify influenza-specific CD8+ T cells, which are a key component of the cellular immune response to viral infections.
Q2: What is a typical range for background spots in a negative control well?
A typical background level for an IFN-γ ELISpot assay is generally below 6 spots per 100,000 peripheral blood mononuclear cells (PBMCs).[1] However, some labs may consider a background of up to 20 spots per 200,000-300,000 cells as acceptable, depending on the specific protocol and cell quality.
Q3: What are appropriate positive controls for an Influenza HA (518-526) ELISpot assay?
Effective positive controls are crucial for validating the assay's functionality. Common positive controls include:
-
Phytohemagglutinin (PHA): A mitogen that non-specifically stimulates T cells to produce cytokines.
-
PMA and Ionomycin: These reagents bypass the T-cell receptor to activate protein kinase C and increase intracellular calcium, leading to strong cytokine production.[2]
-
CEF Peptide Pool: A commercially available pool of well-characterized epitopes from Cytomegalovirus, Epstein-Barr virus, and Influenza virus that stimulate CD8+ T cells in a majority of the healthy population.[1]
Q4: What is the recommended concentration of the Influenza HA (518-526) peptide for cell stimulation?
The optimal concentration of the HA (518-526) peptide should be determined empirically, but a common starting range is 1-10 µg/mL.
Troubleshooting Guides
Issue 1: High Background
Description: The negative control wells (containing cells and media but no peptide) show a high number of spots, making it difficult to discern a true antigen-specific response.
| Parameter | High Background | Normal Background |
| Spot Forming Units (SFU) per 10^6 PBMCs | > 50 SFU/10^6 PBMCs[3] | < 20 SFU/10^6 PBMCs |
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Ensure all reagents (media, serum, buffers) are sterile and endotoxin-free. Filter reagents if necessary. |
| Suboptimal Serum | Use heat-inactivated fetal bovine serum (FBS) that has been pre-screened for low background stimulation. |
| Cell Handling Stress | Handle cells gently, avoid vigorous vortexing, and maintain cells at 37°C. |
| Overcrowding of Cells | Optimize the number of cells per well. A good starting point is 200,000-300,000 cells per well.[1] |
| Inadequate Washing | Increase the number and thoroughness of wash steps to remove all unbound reagents.[4] |
| Spontaneous Cytokine Secretion | Allow cryopreserved PBMCs to rest overnight after thawing to reduce spontaneous cytokine release. |
Issue 2: No Spots or Very Few Spots
Description: The positive control wells and/or the experimental wells with the HA peptide show no or very few spots.
| Parameter | Low Positive Control Spots | Optimal Positive Control Spots |
| Spot Forming Units (SFU) per Well (2x10^5 cells) | < 50 SFU | > 200 SFU |
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Cell Viability | Check cell viability before and after the experiment. Ensure proper cryopreservation and thawing techniques are used. |
| Inactive Peptide or Positive Control | Use freshly prepared or properly stored peptide and positive control reagents. |
| Incorrect Cell Number | Titrate the number of cells per well to find the optimal concentration. |
| Suboptimal Incubation Time | Optimize the incubation time for cell stimulation, typically between 18-24 hours. |
| Improper Plate Pre-wetting | Ensure the PVDF membrane is properly pre-wetted with 35% ethanol (B145695) to facilitate antibody binding.[5] |
| Incorrect Antibody Concentrations | Titrate the capture and detection antibody concentrations to ensure optimal signal. |
Issue 3: Fuzzy or Poorly Defined Spots
Description: The spots are not sharp and distinct, making them difficult to count accurately.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Plate Movement During Incubation | Ensure the incubator is stable and avoid moving the plates during the cell incubation period.[6] |
| Overdevelopment | Reduce the incubation time with the substrate to prevent spots from becoming too large and merging. |
| Insufficient Capture Antibody | Increase the concentration of the coating antibody to ensure efficient capture of the secreted cytokine.[5][6] |
| Membrane Not Pre-treated | Proper pre-treatment of the membrane with ethanol is crucial for sharp spot formation.[6] |
| Cells Left on Membrane | Ensure all cells are thoroughly washed from the membrane before adding the detection antibody.[4] |
Experimental Protocols
Detailed Methodology for IFN-γ ELISpot with Influenza HA (518-526)
1. Plate Coating:
-
Pre-wet the 96-well PVDF plate with 15 µL of 35% ethanol per well for 1 minute.
-
Wash the plate 3 times with 200 µL/well of sterile PBS.
-
Add 100 µL/well of anti-human IFN-γ capture antibody diluted in sterile PBS to the desired concentration.
-
Incubate overnight at 4°C.
2. Cell Preparation:
-
Isolate PBMCs from whole blood using a density gradient centrifugation method.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin) at a concentration of 2-3 x 10^6 cells/mL.
-
For cryopreserved cells, allow them to rest overnight in a 37°C, 5% CO2 incubator.
3. Cell Stimulation:
-
Wash the coated plate 3 times with sterile PBS.
-
Block the plate with 200 µL/well of complete RPMI-1640 medium for at least 2 hours at 37°C.
-
Prepare the following in separate tubes:
-
Negative Control: Cells in media only.
-
Positive Control: Cells with PHA (e.g., 5 µg/mL) or PMA/Ionomycin.
-
Experimental: Cells with Influenza HA (518-526) peptide (e.g., 2 µg/mL).
-
-
Remove the blocking solution from the plate and add 100 µL of the cell suspensions to the appropriate wells (in triplicate).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
4. Detection and Development:
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBS-T).
-
Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody diluted in PBS-T.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBS-T.
-
Add 100 µL/well of Streptavidin-Alkaline Phosphatase (ALP) diluted in PBS-T.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBS-T, followed by 2 washes with PBS.
-
Add 100 µL/well of BCIP/NBT substrate.
-
Monitor spot development for 5-15 minutes.
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
Mandatory Visualizations
Caption: ELISpot Experimental Workflow.
Caption: T-Cell Activation Signaling Pathway.
References
- 1. mabtech.com [mabtech.com]
- 2. abcam.com [abcam.com]
- 3. High background in ELISpot assays is associated with elevated levels of immune activation in HIV‐1‐seronegative individuals in Nairobi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 6. Poorly defined spots in ELISPOT | Abcam [abcam.com]
Technical Support Center: Improving the Stability of Influenza HA (518-526) Peptide in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on enhancing the stability of the Influenza Hemagglutinin (HA) (518-526) peptide (Sequence: Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu; IYSTVASSL) in solution. Due to its hydrophobic nature, this peptide is prone to aggregation and degradation, which can significantly impact experimental reproducibility and the development of peptide-based therapeutics and vaccines.
Frequently Asked Questions (FAQs)
Q1: My lyophilized Influenza HA (518-526) peptide won't dissolve in aqueous buffers. What should I do?
A1: Direct dissolution of hydrophobic peptides like HA (518-526) in aqueous buffers is often challenging. A systematic approach is recommended. First, attempt to dissolve a small test amount of the peptide in sterile, distilled water. If it remains insoluble, the use of a small amount of an organic solvent is the next step. Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are common choices.
-
Protocol for Solubilization:
-
Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.
-
Add a minimal amount of DMSO or DMF (e.g., 10-50 µL) to the vial to create a concentrated stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Slowly add the desired aqueous buffer (e.g., PBS, Tris) to the peptide stock solution dropwise while gently vortexing. This gradual dilution helps to prevent the peptide from precipitating out of solution.[1][2]
-
Q2: How can I prevent the HA (518-526) peptide from aggregating in my stock solution?
A2: Peptide aggregation is a common issue for hydrophobic sequences. To minimize aggregation:
-
Optimize pH: The solubility of a peptide is generally lowest at its isoelectric point (pI). Adjusting the pH of the buffer to be at least one or two units away from the pI can increase the peptide's net charge and improve solubility.
-
Control Concentration: Work with the lowest feasible peptide concentration for your experiments. High concentrations can promote self-assembly and aggregation.
-
Additives: Consider the use of excipients. Sugars like sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and stabilizers.[3] For some hydrophobic peptides, the addition of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) can be effective, but their compatibility with your specific assay must be considered.
-
Storage: Store the peptide solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.[4][5]
Q3: What are the optimal storage conditions for reconstituted HA (518-526) peptide?
A3: For maximum stability, reconstituted peptide solutions should be stored frozen.
-
Short-term storage (days to a week): Store at 4°C.
-
Long-term storage (weeks to months): Store in single-use aliquots at -20°C or preferably -80°C.[4] Avoid repeated freeze-thaw cycles.[4][5] For peptides containing oxidation-sensitive residues (though not present in the primary sequence of HA 518-526), flushing the vial with an inert gas like argon or nitrogen before sealing can be beneficial.
Q4: How can I assess the stability of my HA (518-526) peptide solution over time?
A4: Several analytical techniques can be used to monitor peptide stability:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique to assess the purity of the peptide and detect the formation of degradation products or aggregates over time.
-
Mass Spectrometry (MS): Can be used to identify degradation products by analyzing changes in the peptide's molecular weight.[6]
-
Circular Dichroism (CD) Spectroscopy: This technique can monitor changes in the peptide's secondary structure, which may indicate folding or aggregation.[7]
Troubleshooting Guides
Issue 1: Visible Precipitate Forms in the Peptide Solution Upon Storage at 4°C.
-
Possible Cause: The peptide concentration may be too high, or the buffer conditions (pH, ionic strength) are not optimal, leading to aggregation over time.
-
Solution Workflow:
Caption: Troubleshooting workflow for precipitate formation.
Issue 2: Loss of Biological Activity in a Cell-Based Assay.
-
Possible Cause: The peptide may have degraded or aggregated, reducing the concentration of the active monomeric form.
-
Solution Workflow:
Caption: Troubleshooting workflow for loss of biological activity.
Data Presentation
| Storage Condition | Lyophilized Peptide | Peptide in Solution |
| Room Temperature | Weeks to months | Hours to days |
| 4°C | Months | Days to a week |
| -20°C | Years | Weeks to months |
| -80°C | Several years | Months to a year |
Note: Stability is highly sequence-dependent and the above are general estimations. It is always recommended to perform stability studies for your specific application.
Experimental Protocols
Protocol 1: Lyophilization and Reconstitution of Influenza HA (518-526) Peptide
This protocol outlines the steps for preparing a stock solution from a lyophilized peptide.
Materials:
-
Lyophilized Influenza HA (518-526) peptide
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add a precise volume of DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex gently until the peptide is completely dissolved.
-
To prepare a working solution, slowly add the desired aqueous buffer to the concentrated stock solution dropwise while gently vortexing.
-
Aliquot the final solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
Caption: Workflow for peptide lyophilization and reconstitution.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
This protocol describes a common method for detecting the formation of β-sheet-rich aggregates.
Materials:
-
Influenza HA (518-526) peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a ThT working solution by diluting the stock solution in the assay buffer to a final concentration of 10-25 µM.
-
In a 96-well plate, add your peptide solution to the wells. Include a buffer-only control.
-
Add the ThT working solution to all wells.
-
Incubate the plate at the desired temperature (e.g., 37°C), with intermittent shaking if desired, to promote aggregation.
-
Measure the fluorescence intensity at regular time intervals. An increase in fluorescence indicates peptide aggregation.
Caption: Workflow for the Thioflavin T aggregation assay.
By following these guidelines and protocols, researchers can significantly improve the stability and reliability of their Influenza HA (518-526) peptide solutions, leading to more accurate and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid-Based Nanoparticles for mRNA and DNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry analysis of the influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic Influenza HA (518-526) Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered with synthetic Influenza Hemagglutinin (HA) (518-526) peptides.
Frequently Asked Questions (FAQs)
Q1: My synthetic Influenza HA (518-526) peptide has low solubility. How can I dissolve it?
A1: The solubility of a peptide is primarily determined by its amino acid sequence and can be influenced by pH. The Influenza HA (518-526) peptide (Sequence: IYSTVASSL) is hydrophobic. Here are steps to improve solubility:
-
Start with Small-Scale Tests: Always test solubility on a small aliquot of the peptide to avoid risking the entire sample.
-
Use Organic Solvents: For hydrophobic peptides, it is recommended to first dissolve the peptide in a minimal amount of a polar organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Gradual Addition to Aqueous Buffer: Once dissolved in the organic solvent, slowly add the peptide solution dropwise to your stirring aqueous buffer to reach the desired final concentration. This helps prevent precipitation.
-
Consider pH Adjustment: The net charge of a peptide changes with pH, affecting its solubility. For hydrophobic peptides, adjusting the pH away from the isoelectric point (pI) can improve solubility. A solubility test at different pH values (e.g., acidic, neutral, and basic) on a small scale can help determine the optimal pH.
-
Sonication: If aggregates are visible, brief sonication in a water bath can help break them up and enhance dissolution.[1]
Q2: I am observing aggregation with my HA (518-526) peptide. What causes this and how can I prevent it?
A2: Peptide aggregation is the self-association of peptide chains, often driven by intermolecular hydrogen bonding, especially in hydrophobic sequences.[2] This can lead to insolubility and loss of biological activity.
Signs of Aggregation:
-
Difficulty in dissolving the peptide.
-
Appearance of visible precipitates or cloudiness in the solution.
-
Inconsistent results in biological assays.
Prevention and Troubleshooting Strategies:
-
Proper Storage: Store the lyophilized peptide at -20°C or -80°C and minimize exposure to moisture.[2]
-
Careful Dissolution: Follow the dissolution protocol for hydrophobic peptides as described in Q1. Using organic solvents first can disrupt the hydrophobic interactions leading to aggregation.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the peptide solution into single-use vials to avoid cycles of freezing and thawing, which can promote aggregation.
-
Use of Chaotropic Agents: In some cases, for peptides that are very prone to aggregation, the use of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) can be considered, but their compatibility with downstream assays must be verified.
Q3: What level of purity should I expect for my synthetic HA (518-526) peptide, and what are common impurities?
A3: The purity of synthetic peptides is typically determined by High-Performance Liquid Chromatography (HPLC) and is expressed as a percentage of the target peptide relative to all detected peptide-related substances.[3][4] For most research applications, a purity of >95% is recommended.
Common Impurities in Synthetic Peptides:
-
Deletion Sequences: Peptides missing one or more amino acids from the target sequence.[5][6]
-
Truncated Sequences: Peptides that are shorter than the full-length sequence.
-
Incompletely Deprotected Peptides: Peptides still carrying protecting groups used during synthesis.[6]
-
Oxidized Peptides: Certain amino acids like Methionine (M) and Cysteine (C) are susceptible to oxidation.
-
Deamidated Peptides: Asparagine (N) and Glutamine (Q) can undergo deamidation.[5]
-
Residual Synthesis Reagents: Traces of solvents (e.g., trifluoroacetic acid - TFA) used during synthesis and purification.[7]
Q4: How should I store my synthetic Influenza HA (518-526) peptide?
A4: Proper storage is crucial to maintain the integrity and activity of your peptide.
-
Lyophilized Peptides: Store lyophilized peptides at -20°C or for long-term storage, at -80°C, in a desiccator to protect from moisture.[2] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Peptides in Solution: The shelf-life of peptides in solution is limited. It is best to prepare fresh solutions for each experiment. If storage in solution is necessary, aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Troubleshooting Low Peptide Purity
| Problem | Possible Cause | Recommended Solution |
| Lower than expected purity on HPLC analysis | Incomplete synthesis reactions | Optimize synthesis coupling and deprotection steps. |
| Side reactions during synthesis | Use appropriate protecting groups and scavengers. | |
| Degradation during storage | Ensure proper storage conditions (see FAQ Q4). | |
| Co-elution of impurities with the main peak | Optimize HPLC gradient and column chemistry for better separation.[8] | |
| Presence of unexpected peaks in mass spectrometry | Contamination from previous synthesis | Thoroughly clean synthesis equipment. |
| Deletion or truncated sequences | Review the synthesis protocol and ensure complete coupling at each step.[9] | |
| Modifications (e.g., oxidation, deamidation) | Use fresh, high-quality reagents and minimize exposure to air and harsh conditions. |
Guide 2: Troubleshooting Inconsistent Immunological Assay Results
| Problem | Possible Cause | Recommended Solution |
| High background in ELISpot or Intracellular Cytokine Staining (ICS) | Peptide solution is not sterile | Filter-sterilize the peptide solution through a 0.22 µm filter. |
| Contaminants in the peptide preparation are non-specifically activating cells | Use high-purity (>95%) peptide. Test for endotoxin (B1171834) contamination. | |
| Low or no T-cell response to the peptide | Peptide has degraded | Check the storage conditions and age of the peptide. Use a fresh vial if possible. |
| Peptide is aggregated and not bioavailable | Follow the recommended dissolution protocol for hydrophobic peptides (see FAQ Q1). | |
| Incorrect peptide concentration | Perform a dose-response experiment to determine the optimal peptide concentration. | |
| High variability between replicate wells | Uneven cell plating | Ensure a homogenous cell suspension and careful pipetting. |
| Peptide precipitation in the well | Visually inspect wells for precipitates. Consider pre-diluting the peptide in culture medium before adding to cells. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for determining the purity of the synthetic Influenza HA (518-526) peptide.
Materials:
-
Synthetic Influenza HA (518-526) peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide at 1 mg/mL in a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter before injection.[10]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
HPLC Conditions:
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[3]
-
Protocol 2: Mass Spectrometry (MS) for Identity Confirmation
This protocol provides a general workflow for confirming the molecular weight of the synthetic peptide.
Materials:
-
Peptide sample from HPLC analysis or a separate dissolved aliquot
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate solvents and matrix (for MALDI-TOF)
Procedure:
-
Sample Introduction:
-
For ESI-MS: Infuse the sample directly or introduce it via an LC system.
-
For MALDI-TOF: Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto the target plate.[11]
-
-
Mass Spectrometer Settings:
-
Set the instrument to positive ion mode.
-
Acquire data over a mass range that includes the expected molecular weight of the peptide (Influenza HA (518-526) MW = 940.1 g/mol ).
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion of the peptide.
-
Compare the measured molecular weight with the theoretical molecular weight to confirm the peptide's identity.[12]
-
Protocol 3: Intracellular Cytokine Staining (ICS) for T-Cell Response
This protocol describes the detection of cytokine production in T-cells upon stimulation with the Influenza HA (518-526) peptide.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes
-
Influenza HA (518-526) peptide solution
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Cell surface antibodies (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization buffer
-
Intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Plate 1-2 x 10⁶ cells per well in a 96-well plate.
-
Add the Influenza HA (518-526) peptide to the desired final concentration (e.g., 1-10 µg/mL). Include positive (e.g., PHA or SEB) and negative (medium alone) controls.[13]
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
Add a protein transport inhibitor and incubate for an additional 4-6 hours.[14]
-
-
Cell Staining:
-
Wash the cells with PBS.
-
Stain for cell surface markers for 20-30 minutes at 4°C.
-
Wash the cells.
-
Fix and permeabilize the cells according to the manufacturer's instructions.
-
Stain for intracellular cytokines for 30 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population, then on CD3⁺ T-cells, and subsequently on CD8⁺ T-cells.
-
Analyze the expression of intracellular cytokines within the CD8⁺ T-cell population.
-
Visualizations
Caption: Experimental workflow for the analysis and use of synthetic Influenza HA (518-526) peptides.
Caption: Troubleshooting workflow for synthetic peptide solubility issues.
Caption: Simplified T-cell receptor signaling pathway upon recognition of Influenza HA (518-526) peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Applications of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. agilent.com [agilent.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. biovera.com.au [biovera.com.au]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. viroclinics.com [viroclinics.com]
- 14. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Enhancing the In Vivo Immunogenicity of HA (518-526)
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the in vivo immunogenicity of the influenza hemagglutinin (HA) peptide 518-526 (IYSTVASSL). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guides
This section is designed to help you troubleshoot specific issues you may encounter during your in vivo experiments with the HA (518-526) peptide.
| Question ID | Question | Possible Causes | Suggested Solutions |
| TSG-001 | Why am I observing a weak or undetectable CD8+ T cell response (e.g., low IFN-γ production in ELISpot) after immunization with the HA (518-526) peptide? | 1. Poor Immunogenicity of the Peptide: Short synthetic peptides like HA (518-526) are often poorly immunogenic on their own.[1][2][3] 2. Suboptimal Adjuvant: The chosen adjuvant may not be potent enough to stimulate the necessary innate immune response for a strong T cell activation.[4][5] 3. Inefficient Peptide Delivery and Presentation: The peptide may be rapidly degraded or cleared before it can be effectively taken up and presented by antigen-presenting cells (APCs).[3][6] 4. Inadequate Immunization Protocol: The dose, route, or frequency of immunization may not be optimal. | 1. Utilize an Adjuvant: Co-administer the peptide with a potent adjuvant. Examples include Toll-like receptor (TLR) agonists (e.g., CpG ODN, Poly(I:C)), RIG-I agonists (e.g., M8), or emulsions like Complete Freund's Adjuvant (CFA) or TiterMax Gold.[4][5][7][8] 2. Employ a Delivery System: Formulate the peptide within a delivery vehicle such as virus-like particles (VLPs), liposomes, or self-assembling peptide cages (SAGEs) to protect it from degradation and enhance uptake by APCs.[4][9][10] 3. Optimize Immunization Strategy: Increase the peptide and/or adjuvant dose. Consider alternative administration routes (e.g., subcutaneous, intramuscular). Implement a prime-boost immunization schedule.[5][11] 4. Include a T Helper Epitope: Co-immunize with a known T helper (CD4+) epitope to provide help to the CD8+ T cell response.[12][13] |
| TSG-002 | My ELISpot or intracellular cytokine staining (ICS) assay shows high background or non-specific responses. What could be the cause? | 1. Peptide Purity: The synthetic peptide preparation may contain impurities from the synthesis process that are immunogenic or cytotoxic.[14][15] 2. Adjuvant-Induced Non-Specific Activation: Some adjuvants, like CFA, can cause high levels of non-specific immune activation, leading to background spots in ELISpot assays.[5] 3. Cell Viability Issues: Poor handling of splenocytes or peripheral blood mononuclear cells (PBMCs) can lead to cell death and non-specific cytokine release. 4. Contamination: Contamination of cell cultures with mitogens or pathogens can lead to non-specific T cell activation. | 1. Verify Peptide Quality: Ensure the use of high-purity (>95%) synthetic peptides. If impurities are suspected, have the peptide re-synthesized or further purified.[14] 2. Include Proper Controls: Always include wells with splenocytes and adjuvant only (no peptide) and an irrelevant peptide to assess the level of non-specific activation.[5] 3. Optimize Cell Handling: Handle cells gently, use appropriate media and supplements, and ensure optimal cell density in your assays. 4. Maintain Aseptic Technique: Use sterile techniques throughout your cell culture procedures to prevent contamination. |
| TSG-003 | I am not observing a memory T cell response after the initial immunization and challenge. How can I improve the generation of memory T cells? | 1. Insufficient Priming: The initial immune response may not be strong enough to establish a robust memory T cell population. 2. Lack of Sustained Antigen Presentation: A bolus injection of peptide may not provide the prolonged antigen exposure needed for optimal memory T cell development.[2] 3. Inappropriate Adjuvant: The adjuvant used may favor a short-lived effector response over a long-term memory response. | 1. Implement a Prime-Boost Strategy: A prime immunization followed by one or more booster immunizations can significantly enhance the magnitude and quality of the memory T cell response.[3][5] 2. Use a Depot-Forming Adjuvant/Delivery System: Formulations that create a depot at the injection site, such as emulsions (e.g., IFA) or microspheres (e.g., PLGA), can lead to sustained antigen release and presentation.[2][3] 3. Select Adjuvants Known to Promote Memory: Some adjuvants and delivery systems are known to be more effective at inducing long-term protective immunity. Research and select an appropriate adjuvant for your experimental goals.[4] |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-001 | What is the sequence of the HA (518-526) peptide? | The amino acid sequence for the HA (518-526) peptide is IYSTVASSL.[3][4][5] |
| FAQ-002 | Which MHC molecule presents the HA (518-526) peptide? | In mice, the HA (518-526) peptide is presented by the MHC class I molecule H-2Kd.[3][5][16] |
| FAQ-003 | What are some common adjuvants used to enhance the immunogenicity of peptide vaccines? | Commonly used adjuvants for peptide vaccines include Freund's adjuvant (Complete and Incomplete), aluminum salts (Alum), Toll-like receptor (TLR) agonists such as CpG oligodeoxynucleotides (CpG ODN) and polyinosinic:polycytidylic acid (Poly(I:C)), and saponin-based adjuvants like QS-21.[4][5][8] Newer adjuvants like RIG-I agonists are also being explored.[4] |
| FAQ-004 | What are the advantages of using a delivery system like Virus-Like Particles (VLPs) or Self-Assembling Peptide Cages (SAGEs)? | Delivery systems offer several advantages for peptide vaccines. They can protect the peptide from enzymatic degradation, increase its in vivo half-life, and facilitate its uptake by antigen-presenting cells (APCs).[4][6][9][10] The particulate nature of these systems can also act as an inherent adjuvant, further enhancing the immune response.[9] |
| FAQ-005 | How can I assess the immunogenicity of the HA (518-526) peptide in my in vivo experiments? | The most common methods to assess the CD8+ T cell response to HA (518-526) are the Enzyme-Linked Immunospot (ELISpot) assay and intracellular cytokine staining (ICS) followed by flow cytometry.[5][17][18][19] These assays typically measure the frequency of antigen-specific T cells that produce effector cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) upon restimulation with the peptide.[4][19] |
| FAQ-006 | Is it necessary to conjugate the HA (518-526) peptide to a carrier protein? | While conjugation to a carrier protein like Keyhole Limpet Hemocyanin (KLH) is a common strategy to enhance the immunogenicity of small peptides, it is not always necessary, especially when using potent adjuvants or advanced delivery systems.[1] Co-immunization with a separate T helper epitope can also be an effective alternative to covalent conjugation.[12] |
Experimental Protocols
Protocol 1: In Vivo Immunization of BALB/c Mice with HA (518-526) Peptide and Adjuvant
This protocol provides a general framework for immunizing mice to elicit a CD8+ T cell response against the HA (518-526) peptide.
Materials:
-
HA (518-526) peptide (IYSTVASSL), high purity (>95%)
-
Adjuvant of choice (e.g., CpG ODN, R-DOTAP, TiterMax Gold)
-
Sterile, endotoxin-free Phosphate Buffered Saline (PBS) or saline
-
BALB/c mice (6-8 weeks old)
-
Syringes and needles for injection
Procedure:
-
Peptide-Adjuvant Formulation:
-
Dissolve the HA (518-526) peptide in sterile PBS to a stock concentration (e.g., 1 mg/mL).
-
On the day of immunization, prepare the formulation by mixing the peptide solution with the chosen adjuvant according to the manufacturer's instructions. For example, to immunize a mouse with 10 µg of peptide, you would mix the appropriate volume of peptide stock with the adjuvant and bring the final volume to 100 µL with PBS.
-
-
Immunization Schedule:
-
Priming: On Day 0, inject each mouse subcutaneously at the base of the tail or intramuscularly with 100 µL of the peptide-adjuvant formulation.
-
Boosting: On Day 7 or 14, administer a booster immunization using the same formulation and route as the priming injection.[5]
-
-
Assessment of Immune Response:
-
On Day 14 or 21 (i.e., 7 days post-boost), euthanize the mice and harvest spleens for analysis of the T cell response by ELISpot or ICS.[5]
-
Protocol 2: IFN-γ ELISpot Assay for Detection of HA (518-526)-Specific T Cells
This protocol describes how to perform an ELISpot assay to quantify the number of IFN-γ secreting cells in response to the HA (518-526) peptide.
Materials:
-
96-well ELISpot plates pre-coated with anti-mouse IFN-γ antibody
-
Spleens from immunized and control mice
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics
-
HA (518-526) peptide (10 µg/mL working concentration)
-
Irrelevant peptide (control)
-
Concanavalin A (ConA) or anti-CD3 antibody (positive control)
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)
-
Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
ELISpot plate reader
Procedure:
-
Prepare Splenocytes:
-
Harvest spleens from immunized and control mice under sterile conditions.
-
Prepare single-cell suspensions by mechanical disruption of the spleens.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes with RPMI medium and resuspend to a final concentration of 2.5 x 10^6 cells/mL.[5]
-
-
Plate Cells and Stimulate:
-
Add 100 µL of the splenocyte suspension (2.5 x 10^5 cells) to each well of the pre-coated ELISpot plate.[5]
-
Add 100 µL of the appropriate stimulus to the wells:
-
HA (518-526) peptide (final concentration 10 µg/mL)
-
Irrelevant peptide (final concentration 10 µg/mL)
-
Medium only (negative control)
-
ConA or anti-CD3 (positive control)
-
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Develop Spots:
-
Wash the plates to remove cells.
-
Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plates and add Streptavidin-AP or Streptavidin-HRP.
-
Wash the plates and add the substrate to develop the spots.
-
Stop the reaction by washing with water once spots of the desired intensity have developed.
-
-
Analyze Results:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
-
The results are typically expressed as the number of spot-forming units (SFU) per million cells.
-
Visualizations
Experimental Workflow for Enhancing Peptide Immunogenicity
Caption: Workflow for immunization and assessment of HA (518-526) immunogenicity.
Signaling Pathway for CD8+ T Cell Activation by APC
Caption: Simplified signaling for naive CD8+ T cell activation by an APC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Enhanced Influenza Virus-Like Particle Vaccination with a Structurally Optimized RIG-I Agonist as Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US11911465B2 - Vaccine compositions and methods of use - Google Patents [patents.google.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Modular Vaccine Platform Combining Self-Assembled Peptide Cages and Immunogenic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preclinical evaluation of a synthetic peptide vaccine against SARS-CoV-2 inducing multiepitopic and cross-reactive humoral neutralizing and cellular CD4 and CD8 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody responses to non-immunogenic synthetic peptides induced by co-immunization with immunogenic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the recognition of tumor associated antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Unmasking Stem-Specific Neutralizing Epitopes by Abolishing N-Linked Glycosylation Sites of Influenza Virus Hemagglutinin Proteins for Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Innate signalling molecules as genetic adjuvants do not alter the efficacy of a DNA-based influenza A vaccine | PLOS One [journals.plos.org]
best practices for storing and handling Influenza HA (518-526)
Welcome to the technical support center for the Influenza HA (518-526) peptide. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and utilization of this peptide in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the Influenza HA (518-526) peptide?
A1: Influenza HA (518-526) is a synthetic peptide corresponding to amino acids 518-526 of the influenza virus hemagglutinin (HA) protein.[1][2][3] It is a well-characterized, immunodominant H-2Kd-restricted epitope in mice, meaning it is presented by the MHC class I molecule H-2Kd to CD8+ T cells.[3][4] This makes it a valuable tool for studying T-cell responses to influenza infection and for vaccine development.[5]
Q2: How should I store the lyophilized peptide?
A2: The lyophilized Influenza HA (518-526) peptide should be stored at -20°C or colder (<-15°C) for long-term stability.[6]
Q3: How do I reconstitute the lyophilized peptide?
A3: For reconstitution, it is recommended to briefly centrifuge the vial to ensure the peptide powder is at the bottom. The choice of solvent depends on the peptide's properties and the intended application. While some suppliers suggest solubility in water or DMSO, it is crucial to refer to the product-specific datasheet. For many peptides, sterile, distilled water, or a buffer such as PBS is a suitable solvent. If the peptide has low solubility in aqueous solutions, a small amount of a gentle organic solvent like DMSO can be used to dissolve the peptide first, followed by dilution with the aqueous buffer.
Q4: What is the stability of the reconstituted peptide solution?
A4: Once reconstituted, it is best to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. The stability of the reconstituted peptide in solution will vary depending on the solvent and storage conditions. For short-term storage (days to a week), 4°C may be acceptable, but for longer-term storage, freezing is required.
Troubleshooting Guides
Peptide Solubility Issues
| Problem | Possible Cause | Solution |
| Peptide does not dissolve in water or buffer. | The peptide may have hydrophobic residues affecting its aqueous solubility. | 1. Try gentle warming (to no more than 40°C) or vortexing. 2. If solubility remains poor, dissolve the peptide in a small amount of a sterile, polar organic solvent such as DMSO, and then slowly add the aqueous buffer to the desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitate forms after adding to aqueous buffer. | The peptide may be precipitating out of the solution at the final concentration. | 1. Try diluting the peptide solution further. 2. Ensure the pH of the final solution is optimal for peptide solubility. |
ELISpot Assay Troubleshooting
| Problem | Possible Cause | Solution |
| No spots or very few spots in positive control wells. | 1. Low frequency of responding cells. 2. Inactive peptide. 3. Incorrect antibody pair or concentrations.[7] 4. Inadequate cell stimulation.[7] | 1. Increase the number of cells seeded per well.[7] 2. Use a fresh aliquot of the peptide. 3. Optimize antibody concentrations.[7] 4. Use a polyclonal activator like PHA as a positive control for T-cell responses.[7] |
| High background in negative control wells. | 1. Contamination of reagents or cells. 2. Non-specific antibody binding. 3. Excessive cell death. | 1. Use sterile techniques and fresh, filtered buffers. 2. Optimize blocking steps and antibody concentrations. 3. Ensure cells are healthy and handled gently. A high cell density can lead to a yellowing of the medium, indicating cell death.[7] |
| Inconsistent spot size or morphology. | 1. Inconsistent cell seeding. 2. Plate movement during incubation.[7] 3. Improper plate washing. | 1. Ensure a single-cell suspension and uniform seeding.[7] 2. Avoid moving the plates during the cell incubation step.[7] 3. Follow the washing protocol carefully to avoid dislodging spots. |
Flow Cytometry Troubleshooting (Tetramer Staining)
| Problem | Possible Cause | Solution |
| No or low tetramer-positive population. | 1. Low frequency of antigen-specific T cells. 2. Incorrect tetramer or peptide used. 3. Tetramer degradation. | 1. Consider in vitro expansion of antigen-specific T cells.[8] 2. Ensure the tetramer is specific for H-2Kd and loaded with the HA (518-526) peptide. 3. Use a fresh, properly stored tetramer. |
| High background staining. | 1. Non-specific binding of the tetramer. 2. Dead cells binding the tetramer non-specifically. | 1. Include a dump channel with antibodies against markers of unwanted cells. 2. Use a viability dye to exclude dead cells from the analysis. 3. Titrate the tetramer to find the optimal concentration. |
Experimental Protocols
ELISpot Assay for IFN-γ Secretion
This protocol is a general guideline for detecting Influenza HA (518-526)-specific CD8+ T cells from immunized mice.
-
Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum (FBS) for at least 2 hours at 37°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized mice.
-
Cell Seeding: Add splenocytes to the wells at a concentration of 2.5 x 10^5 to 1 x 10^6 cells/well.
-
Stimulation: Add Influenza HA (518-526) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (medium or an irrelevant peptide) and a positive control (e.g., Concanavalin A or a T-cell mitogen).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP). Monitor for spot development.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader.
Flow Cytometry Staining for HA (518-526)-Specific T Cells
This protocol describes the staining of HA (518-526)-specific CD8+ T cells using an H-2Kd/HA (518-526) tetramer.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or lymphocytes from peripheral blood.
-
Cell Count and Viability: Count the cells and assess viability using a method like trypan blue exclusion.
-
Fc Receptor Blocking: Resuspend 1-2 x 10^6 cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide) and block Fc receptors by incubating with an anti-CD16/32 antibody for 10-15 minutes on ice.
-
Tetramer Staining: Add the H-2Kd/HA (518-526) tetramer at the predetermined optimal concentration. Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[8]
-
Surface Marker Staining: Add a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., anti-CD8, anti-CD44) and a viability dye. Incubate for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation (Optional): If not analyzing immediately, resuspend the cells in a fixation buffer (e.g., 1% paraformaldehyde in PBS). Store at 4°C in the dark for up to 24 hours.[8]
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software, gating first on live, single cells, then on CD8+ lymphocytes, and finally on the tetramer-positive population.
Signaling Pathways and Experimental Workflows
The Influenza HA (518-526) peptide, as an exogenous peptide, is primarily involved in the MHC class I antigen presentation pathway, leading to the activation of CD8+ T cells.
References
- 1. peptide.com [peptide.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. US11911465B2 - Vaccine compositions and methods of use - Google Patents [patents.google.com]
- 6. biosynth.com [biosynth.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mblbio.com [mblbio.com]
Technical Support Center: Refining Flow cytometry Gating for HA (518-526) Specific T-Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their flow cytometry gating strategies for the identification and analysis of hemagglutinin (HA) (518-526) specific T-cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not detecting any or very few HA (518-526) specific T-cells. What are the possible reasons and solutions?
A1: The frequency of antigen-specific T-cells can be very low, especially in non-vaccinated or unexposed individuals.[1] Several factors could contribute to low or no detection. Here are some common issues and troubleshooting steps:
-
Low Frequency of Target Cells: Naïve antigen-specific T-cells are rare.[2] Following influenza vaccination, an increase in the frequency of HA-specific T-cells can be expected, typically peaking around 7-14 days post-vaccination.[3]
-
Solution: Ensure you are analyzing samples from an appropriate time point after vaccination or infection. Consider using enrichment techniques for rare cell populations if the frequency is below the detection limit of your assay.
-
-
Suboptimal Tetramer Staining: Incorrect tetramer concentration or incubation time can lead to weak or no signal.
-
Solution: Titrate your HA (518-526) tetramer to determine the optimal concentration for your specific cell type and experimental conditions. Ensure you are following the recommended incubation time and temperature, typically 30-60 minutes at 4°C or 15-30 minutes at room temperature.[4]
-
-
Antibody Panel Issues: The choice of antibodies and fluorochromes in your panel is critical.
-
Solution: Use bright fluorochromes for markers on rare populations like the HA (518-526) tetramer. Ensure that the anti-CD8 antibody clone you are using does not sterically hinder tetramer binding. Some clones are known to interfere with tetramer staining.[5]
-
-
Cell Viability: Dead cells can non-specifically bind antibodies and tetramers, leading to high background and difficulty in identifying the true positive population.
-
Solution: Always include a viability dye in your panel to exclude dead cells from the analysis.[4]
-
Q2: I am observing high background staining in my negative control or unstained samples. How can I reduce this?
A2: High background can mask the true signal from your rare HA (518-526) specific T-cells. Here are some strategies to minimize background:
-
Fc Receptor Blockade: Monocytes and B-cells have Fc receptors that can non-specifically bind antibodies.
-
Solution: Include an Fc receptor blocking step in your staining protocol, especially when working with peripheral blood mononuclear cells (PBMCs).[4]
-
-
Washing Steps: Insufficient washing can leave unbound antibodies and tetramers, contributing to background.
-
Solution: Ensure adequate washing steps after staining with both the tetramer and surface antibodies.
-
-
Tetramer Aggregates: Tetramers can form aggregates, leading to non-specific staining.
-
Solution: Centrifuge the tetramer reagent before use to pellet any aggregates.[5]
-
-
Compensation Issues: Incorrect compensation can lead to spillover from other channels, appearing as background.
-
Solution: Use single-stained compensation controls for each fluorochrome in your panel to accurately set your compensation matrix. Fluorescence Minus One (FMO) controls are also crucial for setting accurate gates, especially for rare populations.
-
Q3: How should I set up my compensation controls for a multi-color panel for HA (518-526) specific T-cells?
A3: Proper compensation is critical for accurate multi-color flow cytometry.
-
Single-Stained Controls: You need a separate single-stained control for every fluorochrome in your panel.
-
Brightness of Controls: The positive population in your compensation control should be at least as bright as the signal you expect in your fully stained sample.
-
Autofluorescence: The positive and negative populations in your compensation control should have the same autofluorescence.
-
Tandem Dyes: Use the exact same tandem dye for your compensation control as in your experimental sample, as lot-to-lot variability can affect the spectral properties.
-
Beads vs. Cells: Compensation beads are often a good choice as they provide bright, consistent signals. If using cells, ensure the marker is expressed at a high enough level to get a clear positive signal.
Q4: What is a typical gating strategy for identifying HA (518-526) specific T-cells?
A4: A hierarchical gating strategy is recommended to isolate the target population while excluding unwanted events.
-
Time Gate: To ensure signal stability, gate on events collected during the stable flow period.
-
Singlet Gating: Exclude doublets and cell aggregates using FSC-A vs FSC-H and/or SSC-A vs SSC-W.
-
Lymphocyte Gate: Gate on the lymphocyte population based on their characteristic forward and side scatter (FSC vs SSC) properties.
-
Live/Dead Exclusion: Gate on the live cell population using a viability dye.
-
T-cell Gate: Identify T-cells by gating on CD3+ cells.
-
CD8+ T-cell Gate: From the CD3+ population, gate on CD8+ T-cells.
-
HA (518-526)+ T-cell Gate: Within the live, single, CD3+CD8+ lymphocyte population, identify the HA (518-526) tetramer positive cells. Use an FMO control or an irrelevant tetramer to set this gate accurately.
Data Presentation
| Parameter | Expected Observation/Value | Source |
| Baseline Frequency of HA-specific CD8+ T-cells | Very low to undetectable in unvaccinated individuals. | General knowledge |
| Post-vaccination Frequency of HA-specific CD8+ T-cells | Two- to five-fold increase observed 7 days after vaccination. | [3] |
| Peak Response Post-vaccination | Typically observed between 7 and 14 days. | [3] |
| Tetramer Concentration | Should be titrated; a common starting point is 1:100 to 1:400 dilution. | [6] |
| Anti-CD8 Antibody Concentration | Should be titrated for optimal signal-to-noise ratio. | General practice |
Experimental Protocols
Detailed Methodology for Staining of HA (518-526) Specific T-Cells in Human PBMCs
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Cryopreserved or fresh human PBMCs
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fc Receptor Blocking Reagent
-
Viability Dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8)
-
Fluorochrome-conjugated HA (518-526) MHC Class I Tetramer
-
Irrelevant/Negative Control Tetramer
-
Compensation Beads
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs quickly in a 37°C water bath.
-
Wash cells with FACS buffer and perform a cell count and viability assessment.
-
Resuspend cells to a concentration of 1-2 x 10^6 cells per 100 µL of FACS buffer.
-
-
Fc Receptor Blockade:
-
Add Fc receptor blocking reagent to the cell suspension according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at 4°C.
-
-
Tetramer Staining:
-
Centrifuge the HA (518-526) tetramer and the irrelevant tetramer at high speed (e.g., >10,000 x g) for 5 minutes to pellet aggregates.
-
Add the titrated amount of tetramer to the appropriate cell samples.
-
Incubate for 30-60 minutes at 4°C or 15-30 minutes at room temperature, protected from light.
-
-
Surface Antibody Staining:
-
Without washing, add the cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD8) at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold FACS buffer. Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
Viability Staining:
-
If using a non-fixable viability dye like 7-AAD or PI, resuspend the cells in an appropriate buffer and add the dye just before acquisition. If using a fixable viability dye, this step is typically performed before Fc blocking.
-
-
Acquisition:
-
Resuspend the final cell pellet in 200-500 µL of FACS buffer.
-
Acquire samples on the flow cytometer as soon as possible. Collect a sufficient number of events to identify the rare T-cell population (e.g., at least 500,000 to 1,000,000 total events).
-
Remember to acquire single-stained compensation controls and FMO controls.
-
Visualizations
Caption: Experimental workflow for identifying HA (518-526) specific T-cells.
Caption: Simplified TCR signaling upon HA (518-526) peptide recognition.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of the CD4+ T cell response to therapeutic antibodies in healthy donors using a novel T cell:PBMC assay | PLOS One [journals.plos.org]
- 3. Enumeration of haemagglutinin-specific CD8+ T cells after influenza vaccination using MHC class I peptide tetramers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 6. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Optimizing Adjuvant Selection for Enhanced HA (518-526) Vaccine Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for adjusting adjuvants to improve the efficacy of vaccines targeting the influenza hemagglutinin (HA) epitope (518-526).
Troubleshooting Guide
Q1: We are observing a weak CD8+ T-cell response to our HA (518-526) peptide vaccine despite using a standard adjuvant. What are the potential causes and how can we troubleshoot this?
A1: A weak CD8+ T-cell response to a peptide vaccine can stem from several factors related to the adjuvant and its formulation. Here are some common issues and troubleshooting steps:
-
Inadequate Adjuvant Selection: The choice of adjuvant is critical for driving a robust cytotoxic T-lymphocyte (CTL) response.[1][2][3] Standard alum-based adjuvants, for instance, are known to primarily induce a Th2-biased humoral response and may not be optimal for cell-mediated immunity.[4]
-
Recommendation: Consider switching to an adjuvant known to promote Th1-biased responses and CTL activation. Toll-like receptor (TLR) agonists like poly(I:C) (a TLR3 agonist) or CpG ODN (a TLR9 agonist) are excellent candidates.[5][6] Oil-in-water emulsions like Montanide™ have also been used in clinical trials with peptide vaccines to induce cellular immunity.[1]
-
-
Suboptimal Adjuvant/Peptide Formulation: The physical and chemical properties of the vaccine formulation can significantly impact antigen presentation and the resulting immune response.
-
Recommendation: Ensure proper emulsification if using an oil-in-water adjuvant. The stability of the peptide-adjuvant complex is crucial. For TLR agonists, co-localization with the peptide is important for efficient uptake by antigen-presenting cells (APCs).
-
-
Incorrect Adjuvant Dose: The dose of the adjuvant can influence the magnitude and quality of the immune response.[7][8][9]
-
Recommendation: Perform a dose-titration experiment to determine the optimal concentration of your selected adjuvant. This involves testing a range of adjuvant doses while keeping the peptide concentration constant and measuring the HA (518-526)-specific CD8+ T-cell response.
-
-
Route of Administration: The route of immunization can affect the type of immune response generated.
-
Recommendation: While subcutaneous and intramuscular injections are common, consider alternative routes like intranodal administration, which has been shown to require lower vaccine doses to achieve similar CD8+ T-cell responses compared to intramuscular delivery.[10]
-
Q2: Our HA (518-526) vaccine formulation with a TLR agonist is showing high levels of local inflammation and toxicity in our animal models. How can we mitigate this?
A2: Excessive inflammation is a known side effect of potent adjuvants like TLR agonists. Here’s how to address this issue:
-
Adjuvant Dose Reduction: The most straightforward approach is to reduce the concentration of the TLR agonist in your formulation. A lower dose may still be sufficient to elicit a strong immune response with reduced inflammatory side effects.[7][8][9]
-
Alternative TLR Agonist: Different TLR agonists have varying potency and toxicity profiles.
-
Recommendation: If you are using a potent TLR agonist like LPS (TLR4), consider switching to a less inflammatory one. For example, some studies have shown that TLR7 or TLR9 agonists can effectively induce T-cell responses.[5]
-
-
Formulation Strategy: The formulation can be modified to control the release and localization of the adjuvant.
-
Recommendation: Encapsulating the TLR agonist in a delivery system, such as liposomes or polymersomes, can help target it to APCs and limit systemic exposure, thereby reducing toxicity.[11]
-
-
Combination Adjuvants: Using a combination of two adjuvants at lower individual doses can sometimes achieve a synergistic effect with reduced toxicity.
-
Recommendation: For instance, combining a TLR agonist with a saponin-based adjuvant (like AS02) has been shown to be effective.[12]
-
Frequently Asked Questions (FAQs)
Q1: Which adjuvants are most effective for inducing a CD8+ T-cell response to the HA (518-526) peptide?
A1: Adjuvants that activate dendritic cells (DCs) and promote a Th1-biased immune response are generally the most effective for generating robust CTL responses against peptide antigens like HA (518-526).[6] Recommended adjuvants include:
-
Toll-Like Receptor (TLR) Agonists: These are potent activators of innate immunity.
-
Oil-in-Water Emulsions:
-
Cytokines:
-
Cationic Lipids:
-
Formulations with cationic lipids like R-DOTAP have been shown to enhance HA (518-526) specific responses.[12]
-
Q2: What is the role of adjuvants in the activation of HA (518-526)-specific CD8+ T-cells?
A2: Adjuvants play a crucial multi-faceted role in activating a potent CTL response. The process can be summarized in three key signals:
-
Signal 1 (Antigen Presentation): Adjuvants facilitate the uptake of the HA (518-526) peptide by APCs, such as dendritic cells. Inside the APC, the peptide is loaded onto MHC class I molecules and presented on the cell surface to CD8+ T-cells.[1]
-
Signal 2 (Co-stimulation): Adjuvants induce the maturation of APCs, leading to the upregulation of co-stimulatory molecules like CD80 and CD86.[6][14] The interaction of these molecules with CD28 on T-cells is essential for full T-cell activation and prevents anergy.
-
Signal 3 (Cytokine Milieu): Adjuvants stimulate APCs to produce pro-inflammatory cytokines, particularly IL-12 and Type I interferons.[6][16] These cytokines drive the differentiation of naive CD8+ T-cells into effector CTLs and promote the development of memory T-cells.
Q3: How can I measure the efficacy of different adjuvants for my HA (518-526) vaccine?
A3: The efficacy of different adjuvants can be assessed by measuring the magnitude and quality of the HA (518-526)-specific T-cell response. Common assays include:
-
IFN-γ ELISpot Assay: This is a sensitive method to quantify the number of antigen-specific T-cells that secrete IFN-γ upon re-stimulation with the HA (518-526) peptide.[12][17][18][19]
-
Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: This technique allows for the multiparametric characterization of T-cells. You can identify HA (518-526)-specific CD8+ T-cells and simultaneously measure the production of multiple cytokines (e.g., IFN-γ, TNF-α, IL-2) and degranulation markers (e.g., CD107a).[20]
-
MHC Class I Tetramer Staining: Tetramers specific for the HA (518-526) peptide bound to the appropriate MHC molecule (e.g., H-2Kd for BALB/c mice) can directly stain and quantify the frequency of antigen-specific CD8+ T-cells.[17][21][22]
-
In Vivo Cytotoxicity Assay: This functional assay directly measures the killing capacity of the induced CTLs. It involves injecting target cells pulsed with the HA (518-526) peptide into immunized animals and measuring their elimination.[23]
Data Presentation
Table 1: Comparison of Adjuvant Effects on HA (518-526)-Specific T-Cell Responses
| Adjuvant | Animal Model | T-Cell Response Metric | Fold Increase vs. No Adjuvant | Reference |
| R-DOTAP | Mice | IFN-γ ELISPOT (Spot Forming Cells) | ~2-fold enhancement | [12] |
| CFA | Mice | IFN-γ ELISPOT (Spot Forming Cells) | Modest enhancement | [12] |
| GVI3000 (Alphavirus-based) | Neonatal Mice | IFN-γ ELISPOT (Spot Forming Cells) | Significantly higher than no adjuvant | [18] |
| Alum | Neonatal Mice | IFN-γ ELISPOT (Spot Forming Cells) | No significant enhancement | [18] |
| Montanide™ | Not Specified | Not Specified | Used in various peptide vaccine trials | [12] |
| CpG | Mice | Not specified for HA (518-526) but known to induce Th1 responses | Effective in other peptide vaccine models | [5] |
| Poly(I:C) | Mice | Not specified for HA (518-526) but known to induce Th1 responses | Effective in other peptide vaccine models | [5] |
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for Quantification of HA (518-526)-Specific T-Cells
This protocol is adapted from various sources.[12][17][18][19]
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized and control animals.
-
Cell Plating: Wash the plate and block with RPMI-10 medium for 2 hours at 37°C. Add 2.5 x 10^5 to 5 x 10^5 cells per well.
-
Peptide Stimulation: Add the HA (518-526) peptide (IYSTVASSL) to the wells at a final concentration of 5-10 µg/mL.[10][20] Include wells with an irrelevant peptide as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Development: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1-2 hours at room temperature.
-
Spot Visualization: Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) for Phenotyping HA (518-526)-Specific T-Cells
This protocol is a generalized procedure based on common laboratory practices.[20]
-
Cell Stimulation: In a 96-well round-bottom plate, stimulate 1 x 10^6 splenocytes or PBMCs with the HA (518-526) peptide (5 µg/mL) for 6 hours at 37°C. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-5 hours of incubation.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers such as CD3, CD8, and CD44 for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Following fixation, permeabilize the cells using a permeabilization buffer.
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and degranulation markers (e.g., CD107a) for 30 minutes at 4°C.
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to determine the frequency of cytokine-producing HA (518-526)-specific CD8+ T-cells.
Visualizations
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Peptide-Based Vaccination and Induction of CD8+ T-Cell Responses Against Tumor Antigens in Breast Cancer | springermedicine.com [springermedicine.com]
- 4. Computationally Optimized Hemagglutinin Proteins Adjuvanted with Infectimune® Generate Broadly Protective Antibody Responses in Mice and Ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Strategies for Enhancing Vaccine-Induced CTL Antitumor Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose optimization of an adjuvanted peptide-based personalized neoantigen melanoma vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose optimization of an adjuvanted peptide-based personalized neoantigen melanoma vaccine (Journal Article) | OSTI.GOV [osti.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Intranodal administration of mRNA encoding nucleoprotein provides cross-strain immunity against influenza in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dendritic cell activation and T cell priming with adjuvant- and antigen-loaded oxidation-sensitive polymersomes. [sonar.rero.ch]
- 12. US11911465B2 - Vaccine compositions and methods of use - Google Patents [patents.google.com]
- 13. Dose optimization of an adjuvanted peptide-based personalized neoantigen melanoma vaccine | PLOS Computational Biology [journals.plos.org]
- 14. Adjuvant Effect of Toll-Like Receptor 9 Activation on Cancer Immunotherapy Using Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Cytotoxic T Lymphocyte Activation Signals Modulate Cytoskeletal Dynamics and Mechanical Force Generation [frontiersin.org]
- 17. pnas.org [pnas.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Plasmids encoding the mucosal chemokines CCL27 and CCL28 are effective adjuvants in eliciting antigen-specific immunity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Innate signalling molecules as genetic adjuvants do not alter the efficacy of a DNA-based influenza A vaccine | PLOS One [journals.plos.org]
- 21. Exploiting cross-priming to generate protective CD8 T-cell immunity rapidly - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bacillus subtilis Spore-Trained Dendritic Cells Enhance the Generation of Memory T Cells via ICAM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rupress.org [rupress.org]
Validation & Comparative
Unveiling T-Cell Responses: A Comparative Analysis of Influenza Virus Epitopes
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell responses to various viral components is paramount in the quest for more effective and broadly protective influenza vaccines. This guide provides a detailed comparison of T-cell responses directed against the hemagglutinin (HA) epitope 518-526 and other key immunodominant epitopes of the influenza virus, supported by experimental data and detailed methodologies.
Influenza A virus presents a significant global health challenge due to its seasonal epidemics and pandemic potential. While antibodies targeting the viral surface glycoprotein (B1211001) hemagglutinin (HA) are a primary focus of current vaccines, T-cell immunity plays a crucial role in viral clearance and protection against diverse influenza strains. T-cells recognize short, linear peptide fragments of viral proteins, known as epitopes, presented on the surface of infected cells. The internal proteins of the influenza virus, such as Nucleoprotein (NP) and Matrix protein 1 (M1), are more conserved across different strains than the surface glycoproteins, making their epitopes attractive targets for universal vaccine strategies.
This guide focuses on a comparative analysis of the T-cell response to the HA (518-526) epitope against other well-characterized and often immunodominant epitopes from the NP and M1 proteins.
Comparative Analysis of T-Cell Responses
Experimental data consistently demonstrates that T-cell responses to influenza virus are characterized by an immunodominance hierarchy, where responses to certain epitopes are more robust than others. While HA is a major target for antibodies, the internal proteins NP and M1 are frequently the primary targets for CD8+ T-cell responses.
The following table summarizes quantitative data from a study comparing the magnitude of CD8+ T-cell responses to the HA (518-526) and NP (147-155) epitopes in BALB/c mice after vaccination. The response was measured by an Interferon-gamma (IFN-γ) ELISpot assay, which quantifies the number of antigen-specific T-cells based on their cytokine secretion.
| Epitope | Protein Origin | T-Cell Response (SFU/10^6 splenocytes) |
| HA (518-526) | Hemagglutinin | ~150 |
| NP (147-155) | Nucleoprotein | ~400 |
SFU: Spot Forming Units. Data is approximated from graphical representations in the cited literature for comparative purposes.
As the data indicates, the T-cell response to the NP (147-155) epitope was significantly higher than the response to the HA (518-526) epitope, highlighting the immunodominance of this internal protein epitope in this experimental model.[1] This finding aligns with a broader body of research suggesting that conserved internal proteins are major targets of the cellular immune response to influenza.
Experimental Methodologies
To facilitate the replication and further investigation of these findings, detailed protocols for the key experimental assays are provided below.
Interferon-gamma (IFN-γ) ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Principle: The assay captures secreted IFN-γ from activated T-cells onto a membrane coated with a specific anti-IFN-γ antibody. The captured cytokine is then detected by a second, biotinylated anti-IFN-γ antibody and a streptavidin-enzyme conjugate, resulting in a visible spot for each cytokine-producing cell.
Protocol:
-
Plate Coating: A 96-well ELISpot plate is coated with a capture anti-IFN-γ antibody and incubated overnight at 4°C.
-
Cell Preparation: Splenocytes are isolated from immunized or infected animals and resuspended in complete RPMI medium.
-
Cell Stimulation: The cells are added to the coated plate along with the specific peptide epitope (e.g., HA (518-526) or NP (147-155)) at a predetermined concentration. A positive control (e.g., PMA/Ionomycin) and a negative control (medium alone) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator to allow for T-cell activation and cytokine secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection anti-IFN-γ antibody is added.
-
Enzyme Conjugation: Following another wash, a streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP) conjugate is added.
-
Substrate Addition: After a final wash, a substrate solution is added, which is converted by the enzyme to form a colored precipitate at the site of cytokine secretion.
-
Spot Analysis: The resulting spots are counted using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based assay that allows for the simultaneous identification of cell surface markers and intracellular cytokines, providing a multiparametric analysis of antigen-specific T-cell responses.
Principle: Cells are stimulated with the antigen of interest in the presence of a protein transport inhibitor, which causes cytokines to accumulate within the cell. The cells are then stained for surface markers, fixed, permeabilized, and stained for intracellular cytokines with fluorescently labeled antibodies.
Protocol:
-
Cell Stimulation: Splenocytes are stimulated with the specific peptide epitope for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4).
-
Fixation and Permeabilization: The cells are then fixed to preserve their cellular structure and permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) are added to the permeabilized cells.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. By gating on specific cell populations (e.g., CD8+ T-cells), the percentage of cells producing a particular cytokine in response to the specific epitope can be determined.
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating T-cell responses, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for comparing T-cell responses to influenza epitopes.
Signaling Pathways in T-Cell Activation
The activation of a CD8+ T-cell by an antigen-presenting cell (APC) involves a complex signaling cascade initiated by the interaction of the T-cell receptor (TCR) with the peptide-MHC I complex.
Caption: Simplified signaling pathway of CD8+ T-cell activation.
References
Unveiling the T-Cell Target: A Comparative Guide to the Immunodominance of Influenza HA (518-526)
For researchers, scientists, and drug development professionals, understanding the immunodominant epitopes of influenza virus is paramount for the rational design of next-generation vaccines and immunotherapies. This guide provides a comprehensive comparison of the well-established immunodominant epitope, Hemagglutinin (HA) 518-526, with other key influenza-derived epitopes, supported by experimental data and detailed protocols.
The influenza virus Hemagglutinin (HA) protein is a primary target for the host immune system. Within this protein, the peptide sequence spanning amino acids 518-526 (IYSTVASSL) has been consistently identified as an immunodominant epitope, particularly in the context of H-2Kd MHC class I restriction in murine models.[1][2] This epitope elicits a robust CD8+ T-cell response, playing a crucial role in the clearance of influenza-infected cells. However, a comprehensive understanding of its immunogenicity requires a comparative analysis against other viral epitopes that also contribute to the anti-influenza T-cell response.
Comparative Immunogenicity of Influenza Epitopes
To contextualize the immunodominance of HA (518-526), this guide presents a comparison with another well-characterized immunodominant epitope from the influenza Nucleoprotein (NP), NP (147-155) (TYQRTRALV), also restricted by H-2Kd. The following table summarizes quantitative data from studies directly comparing the magnitude of the CD8+ T-cell response to these epitopes in BALB/c mice infected with influenza A virus.
| Epitope | Protein Source | MHC Restriction | T-Cell Response (IFN-γ secreting cells / 10^6 splenocytes) | Reference |
| HA (518-526) | Hemagglutinin | H-2Kd | ~450 | [3] |
| NP (147-155) | Nucleoprotein | H-2Kd | ~600 | [3] |
Note: The presented data is an approximation derived from graphical representations in the cited study and serves for comparative purposes.
The data indicates that while HA (518-526) induces a significant CD8+ T-cell response, the response to the NP (147-155) epitope can be of a greater magnitude under certain experimental conditions, highlighting the complex hierarchy of immunodominance in influenza infection.[3]
Experimental Protocols for Validating Immunodominance
The validation of T-cell immunodominance relies on robust and reproducible experimental methodologies. Below are detailed protocols for two common assays used to quantify antigen-specific T-cell responses.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Principle: Live cells are cultured on a surface coated with a capture antibody specific for a cytokine of interest (e.g., IFN-γ). Upon stimulation with a specific peptide, activated T-cells secrete the cytokine, which is captured by the antibody in the immediate vicinity of the cell. A second, enzyme-labeled antibody is then used to detect the captured cytokine, resulting in a visible spot for each cytokine-producing cell.
Detailed Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from influenza-infected or immunized mice.
-
Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for 2 hours at 37°C.
-
Cell Plating and Stimulation: Add 2 x 10^5 splenocytes per well. Stimulate the cells with the HA (518-526) or NP (147-155) peptide at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for the appearance of spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Results are typically expressed as spot-forming units (SFU) per million cells.[4][5]
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric analysis of individual cells, identifying the phenotype of cytokine-producing cells.
Principle: Cells are stimulated in the presence of a protein transport inhibitor, causing cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ). The frequency of cytokine-positive cells within a specific population is then determined by flow cytometry.
Detailed Protocol:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes.
-
Stimulation: Stimulate 1-2 x 10^6 splenocytes with the desired influenza peptide (10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., anti-CD8a) for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and fix with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. Following fixation, permeabilize the cells with a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain the cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to determine the percentage of IFN-γ-positive cells within the CD8+ T-cell population.[6][7][8]
Visualizing the Molecular Pathways
To provide a clearer understanding of the underlying biological processes, the following diagrams illustrate the key pathways involved in the recognition of the HA (518-526) epitope.
References
- 1. researchgate.net [researchgate.net]
- 2. CD8 T Cell Responses to Influenza Virus Infection in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevation of CpG frequencies in influenza A genome attenuates pathogenicity but enhances host response to infection | eLife [elifesciences.org]
- 4. ELISpot assay [bio-protocol.org]
- 5. Epitope specific T‐cell responses against influenza A in a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
T-Cell Cross-Reactivity to Hemagglutinin (HA) 518-526 Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of T-cell cross-reactivity to variants of the influenza hemagglutinin (HA) epitope 518-526. The data presented herein is compiled from peer-reviewed studies and is intended to offer a clear, objective overview for researchers in immunology and vaccine development.
Comparative Analysis of T-Cell Responses to HA (518-526) Variants
The following table summarizes the quantitative data on T-cell responses to the native HA (518-526) peptide and its reported variants. The primary focus of the cited research is on understanding the impact of altered peptide ligands (APLs) on T-cell receptor (TCR) signaling and subsequent T-cell activation and tolerance.
| Peptide Variant | Sequence | T-Cell Response Metric | Observation |
| Native HA (518-526) | IYSTVASSL | Baseline Activation | Induces a standard CD8+ T-cell response, serving as a benchmark for comparison. |
| A517G Variant | IYSTG VASSL | Proliferation | Induces proliferation of CL4 CD8+ T-cells at a concentration approximately one log lower than the native peptide.[1] |
| ERK Activation | Does not abrogate ERK activation upon initial stimulation but attenuates it compared to naïve T-cells.[1] | ||
| Anergy Induction | Promotes the acquisition of an anergic phenotype at lower concentrations compared to the native peptide.[1] | ||
| I512V Variant | V YSTVASSL | TCR Affinity | Exhibits lower affinity for the CL4 TCR compared to the native peptide.[1] |
| Tolerance Induction | Used in studies to investigate the role of lower TCR signaling strength in T-cell tolerance.[1] |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below. These methodologies are essential for the replication and validation of the presented findings.
In Vitro T-Cell Stimulation with Peptide Variants
This protocol outlines the steps for stimulating T-cells with different peptide variants to assess their activation potential.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Peptide Preparation: Synthesize and purify the native HA (518-526) peptide and its variants (e.g., A517G, I512V).[1] Dissolve the peptides in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare working solutions at desired concentrations in cell culture medium.
-
Co-culture: Seed PBMCs in a 24-well plate at a density of 1 x 107 cells/well. Add the peptide working solutions to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired duration (typically 5-6 hours for intracellular cytokine staining).[2]
-
Cytokine Secretion Blockade (for ICS): For the final 2-3 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to block cytokine secretion and allow intracellular accumulation.[2]
-
Analysis: Harvest the cells for analysis by flow cytometry (for intracellular cytokine staining) or ELISpot assay.
References
Comparative Analysis of Influenza HA (518-526) T-Cell Response in BALB/c and C57BL/6 Mouse Strains
For Immediate Release
This guide provides a comparative analysis of the CD8+ T-cell immune response to the influenza A virus hemagglutinin (HA) epitope spanning amino acids 518-526, with a focus on the differential responses observed in BALB/c and C57BL/6 mouse strains. This document is intended for researchers, scientists, and professionals in drug and vaccine development, offering objective comparisons supported by experimental data.
Introduction
The influenza HA (518-526) epitope (IYSTVASSL) is a well-characterized, immunodominant peptide in influenza A virus (IAV). The T-cell response to this epitope is a critical area of study for understanding influenza immunity and developing effective vaccines. A key determinant of this immune response is the Major Histocompatibility Complex (MHC) haplotype of the host. This guide details the stark contrast in the HA (518-526) response between BALB/c (H-2d) and C57BL/6 (H-2b) mice, which is fundamentally dictated by MHC restriction. The HA (518-526) epitope is presented by the MHC class I molecule H-2Kd, which is expressed in BALB/c mice, leading to a robust CD8+ T-cell response.[1][2] Conversely, C57BL/6 mice, which express the H-2b haplotype, are unable to present this specific epitope effectively, resulting in a negligible response.[1][3]
Data Presentation: Quantitative Comparison of HA (518-526) Specific CD8+ T-Cell Response
The following tables summarize quantitative data from various studies, illustrating the differential response to the HA (518-526) epitope.
| Mouse Strain | Condition | Tissue | Assay | % of HA (518-526) Specific CD8+ T-Cells (of total CD8+ T-cells) | Reference |
| BALB/c | Young (4 months), 7 days post-infection (i.v. with PR8) | Spleen | Tetramer Staining | ~1.41% | [1] |
| BALB/c | Aged (22 months), 7 days post-infection (i.v. with PR8) | Spleen | Tetramer Staining | ~0.25% | [1] |
| BALB/c | Adoptive transfer of HA-specific T-cells, Young recipient | Spleen | Tetramer Staining | 23.1% | |
| BALB/c | Adoptive transfer of HA-specific T-cells, Aged recipient | Spleen | Tetramer Staining | 11.5% | [4] |
| BALB/c | Immunized with HAd-H5HA vaccine (i.m.) | Spleen | Pentamer Staining | ~3-8 fold higher than control | [5] |
| BALB/c | Immunized with HAd-H5HA vaccine (i.n.) | Spleen | Pentamer Staining | ~3-8 fold higher than control | [5] |
| C57BL/6 | Influenza A Virus Infection | Spleen/Lungs | Not specified for HA(518-526) | Response is directed at other epitopes (e.g., NP366-374), not HA (518-526).[1] | [1][3] |
Note: Direct side-by-side percentage comparisons for HA (518-526) in C57BL/6 are often absent in the literature as the response is known to be negligible due to MHC incompatibility.
Experimental Workflow
The diagram below outlines a typical experimental workflow for comparing the T-cell response to influenza HA (518-526) in different mouse strains.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Intracellular Cytokine Staining (ICS)
This protocol is for the detection of IFN-γ producing CD8+ T-cells in response to the HA (518-526) peptide.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from infected and control mice. Resuspend cells in complete RPMI-10 medium at a concentration of 1-2 x 10^6 cells/mL.
-
In Vitro Restimulation: Plate 1-2 x 10^6 splenocytes per well in a 96-well round-bottom plate. Add the HA (518-526) peptide (IYSTVASSL) to a final concentration of 1-5 µg/mL.[6] Include a "no peptide" negative control and a positive control (e.g., PMA/Ionomycin or a different immunodominant peptide for the respective mouse strain).
-
Cytokine Secretion Inhibition: Add a protein transport inhibitor, such as Brefeldin A or Monensin, according to the manufacturer's instructions (e.g., GolgiPlug at 1 µl/mL).[6][7]
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.[7][8]
-
Surface Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Stain for surface markers by incubating with fluorescently-conjugated antibodies against CD8 (e.g., anti-mouse CD8α MAb 53-6.7) for 30 minutes at 4°C in the dark.[7]
-
Fixation and Permeabilization: Wash the cells and then resuspend in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm kit) for 20 minutes at 4°C.[4][7]
-
Intracellular Staining: Wash the cells with a permeabilization buffer. Stain for intracellular cytokines by incubating with a fluorescently-conjugated antibody against IFN-γ (e.g., anti-mouse IFN-γ MAb XMG 1.2) for 30 minutes at 4°C in the dark.[4][7]
-
Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer. Analyze the data by gating on CD8+ lymphocytes and quantifying the percentage of IFN-γ positive cells.
ELISpot Assay
This protocol measures the frequency of IFN-γ secreting cells.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile RPMI-10 medium for at least 1 hour at room temperature.
-
Cell Plating: Add splenocytes to the wells in duplicate or triplicate at several concentrations (e.g., 2.5 x 10^5, 5 x 10^5 cells/well).
-
Stimulation: Add the HA (518-526) peptide to a final concentration of 1-10 µg/mL.[5] Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for the development of spots. Stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
T-Cell Receptor Signaling Pathway
Upon recognition of the HA (518-526) peptide presented by H-2Kd on an antigen-presenting cell (APC), the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex signaling cascade leading to T-cell activation, proliferation, and effector function.
This signaling pathway begins with the phosphorylation of ITAMs on the CD3 complex by Lck, leading to the recruitment and activation of ZAP-70.[9] ZAP-70 then phosphorylates downstream adaptors like LAT and SLP-76, which nucleate the formation of a larger signaling complex.[9] This complex activates multiple downstream pathways, including the PLCγ1-mediated generation of second messengers IP3 and DAG. IP3 triggers calcium release, leading to the activation of the transcription factor NFAT.[9][10] DAG activates PKCθ, which is crucial for the activation of NF-κB.[9][10] Concurrently, the Ras-MAPK pathway is activated, leading to the formation of the AP-1 transcription factor.[10][11] Together, NFAT, NF-κB, and AP-1 translocate to the nucleus to drive the transcription of genes essential for T-cell function, such as those encoding cytokines like IFN-γ and IL-2.[10]
Conclusion
The immune response to the influenza HA (518-526) epitope is strictly dependent on the MHC haplotype of the mouse strain. BALB/c mice (H-2d) mount a robust and measurable CD8+ T-cell response to this epitope, making them a suitable model for studying immunity to this specific antigenic determinant. In contrast, C57BL/6 mice (H-2b) do not recognize this epitope and therefore serve as a negative control in this context, highlighting the principle of MHC restriction in T-cell immunology. This fundamental difference is critical for the appropriate design and interpretation of influenza vaccine and immunology studies.
References
- 1. CD8 T Cell Responses to Influenza Virus Infection in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Limited Expansion of Virus-Specific CD8 T Cells in the Aged Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8163545B2 - Vaccine against pandemic strains of influenza viruses - Google Patents [patents.google.com]
- 6. journals.asm.org [journals.asm.org]
- 7. The Magnitude of Local Immunity in the Lungs of Mice Induced by Live Attenuated Influenza Vaccines Is Determined by Local Viral Replication and Induction of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expansion of Regulatory T cells in Aged Mice following Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct T cell receptor signaling pathways drive proliferation and cytokine production in T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Naturally Processed Hyaluronic Acid (518-526 kDa)
This guide provides a detailed comparison between synthetic and naturally processed hyaluronic acid (HA), with a specific focus on the mid-molecular weight (MMW) range of 518-526 kDa. While direct comparative studies for this exact narrow range are not extensively available in published literature, this document synthesizes data from studies on ~500 kDa HA and general principles of HA chemistry and biology to provide a valuable resource for researchers, scientists, and drug development professionals.
Hyaluronic acid is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[1][2] Its biological function is critically dependent on its molecular weight.[3][4][5][6] High-molecular-weight HA (HMW-HA; >1,000 kDa) is generally associated with anti-inflammatory and immunosuppressive properties, while low-molecular-weight HA (LMW-HA; <250 kDa) can be pro-inflammatory and signaling-active.[7][8] The 518-526 kDa range falls into a therapeutically interesting intermediate class, where a balance of structural and signaling properties may be present.
Source and Manufacturing
The origin and production method of HA are primary determinants of its purity, consistency, and potential immunogenicity.
-
Naturally Processed HA: This category primarily includes HA derived from two sources:
-
Animal Extraction: Historically, HA was extracted from animal tissues, most commonly rooster combs.[9][10] This method involves cleaning, grinding, and chemical extraction, which can lead to co-purification of proteins and other biomolecules, posing a risk of allergic reactions.[10]
-
Bacterial Fermentation: This is the most common modern method for producing "natural" HA.[9][11] It utilizes non-pathogenic bacterial strains (e.g., Streptococcus equi) in a controlled fermentation process.[1][9] The resulting HA is structurally identical to native HA but requires extensive purification to remove bacterial endotoxins and proteins.[11] This method is considered more ethical, sustainable, and provides a lower risk of viral contamination compared to animal extraction.[12]
-
-
Synthetic HA: This refers to HA produced through chemical synthesis in a laboratory setting. This method allows for precise control over the molecular weight and structure of the final product.[10][13] Synthetic production can yield highly pure HA with minimal batch-to-batch variability, making it ideal for pharmaceutical applications where consistency is critical.[12][13]
Diagram: Hyaluronic Acid Production Workflows
Caption: Production workflows for naturally processed (animal-derived and bacterial) and synthetic HA.
Data Presentation: Comparative Properties
The following tables summarize the key differences between synthetic and naturally processed HA.
Table 1: General Comparison of HA Sources
| Feature | Naturally Processed (Bacterial Fermentation) | Synthetic |
| Source | Biosynthesis by microorganisms (e.g., Streptococcus sp.)[9] | Chemical laboratory synthesis[13] |
| Purity | High, but requires removal of endotoxins & bacterial proteins. | Potentially very high, free of biological contaminants.[13] |
| Consistency | Good, but subject to minor batch-to-batch variability.[11] | Excellent, highly controlled process ensures consistency.[11][13] |
| Cost | Generally higher due to fermentation and purification costs.[11] | Often more cost-effective, especially at scale.[11][13] |
| Immunogenicity | Low risk if purification is thorough.[10] | Very low risk, as it's free from biological impurities. |
| MW Control | Achieved by controlling fermentation conditions and downstream processing. | Precise control over molecular weight and polydispersity.[10] |
Table 2: Biological Activity of ~500 kDa HA in Macrophages
This table presents data from a study investigating the immune response to HA of different molecular weights, including a 512 kDa sample, which is highly relevant to the 518-526 kDa range. The experiment involved treating LPS-stimulated murine macrophages with HA.
| Gene Expression Marker | Treatment Group (LPS-stimulated Macrophages) | Outcome |
| Pro-inflammatory Genes | ||
| TNF-α, IL-6, IL-1β | + 512 kDa HA | Expression levels were over-expressed but lower than with LMW-HA. |
| Nitric Oxide (NO) Production | + 512 kDa HA | Production was decreased compared to LMW-HA.[7] |
| Anti-inflammatory Genes (M2 Phenotype) | ||
| TGF-β1, IL-10, IL-11, Arg1 | + 512 kDa HA (at high concentrations) | Increased expression, promoting an anti-inflammatory response.[7] |
Data synthesized from a study by Kim et al., which characterized a "MMW-500" HA with a measured molecular weight of 512,657 ± 8,545 Da.[7]
This data suggests that HA in the ~500 kDa range exhibits a nuanced immunomodulatory profile, capable of inducing both pro- and anti-inflammatory genes, with the anti-inflammatory effect becoming more pronounced at higher concentrations.[7]
Signaling Pathways
Hyaluronic acid exerts its biological effects by interacting with cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[3] The binding of HA to these receptors can trigger a variety of downstream signaling cascades that regulate cell proliferation, migration, and inflammation.[3] The size of the HA molecule is a critical factor in determining the signaling outcome. While HMW-HA often promotes cell stability and has anti-inflammatory effects, LMW-HA can initiate signaling that leads to inflammation and angiogenesis.[3][8] HA in the 100-400 kDa range appears to be particularly effective at activating certain signaling pathways.[14]
Diagram: Simplified HA-CD44 Signaling Pathway
Caption: HA binding to the CD44 receptor activates downstream pathways affecting cellular responses.
Experimental Protocols
Ensuring the quality, molecular weight, and purity of an HA sample is critical for reproducible experimental results. The following are key experimental protocols for HA characterization.
A. Molecular Weight Determination
-
Method: Size Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS).[15][16]
-
Protocol:
-
System Preparation: An HPLC system is equipped with a size-exclusion column (e.g., Polymer Labs Aquagel-OH) and a series of detectors, including a MALS detector, a differential refractometer (dRI), and optionally, a viscometer.[16][17]
-
Mobile Phase: A suitable buffer, such as phosphate-buffered saline (PBS), is used as the mobile phase.[16]
-
Sample Preparation: The HA sample is dissolved in the mobile phase at a known concentration (e.g., 0.1-1.0 mg/mL).[16][18]
-
Analysis: The sample is injected into the system. The SEC column separates the HA molecules by hydrodynamic volume. The MALS detector measures the absolute molar mass, and the dRI detector measures the concentration of the eluting polymer.[16][18]
-
Data Interpretation: Software analyzes the detector signals to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn).[16]
-
B. Purity and Concentration Analysis
-
Method: High-Performance Liquid Chromatography (HPLC).[][20]
-
Protocol:
-
System: An HPLC system with a suitable column and a UV or RI detector is used.[][21]
-
Standard Curve: A standard curve is generated using certified HA standards of known concentrations.
-
Sample Analysis: The test sample is run under the same conditions as the standards.
-
Quantification: The peak area of the sample is compared to the standard curve to determine its purity and concentration.[21] The presence of extra peaks can indicate impurities.[20]
-
C. Structural and Impurity Characterization
-
Method: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Protocol:
-
FTIR: This technique is used to confirm the characteristic functional groups of HA and the absence of organic impurities. The sample is analyzed to obtain an infrared spectrum, which is compared to a reference spectrum of pure HA.[22]
-
¹H-NMR: NMR is used to confirm the chemical structure of the repeating disaccharide units and to quantify any chemical modifications or cross-linking.[23]
-
Diagram: Experimental Workflow for HA Characterization
Caption: Workflow for the comprehensive characterization of a hyaluronic acid sample.
Conclusion
The choice between synthetic and naturally processed hyaluronic acid in the 518-526 kDa range depends on the specific application. Synthetic HA offers superior consistency and purity, which are critical for pharmaceutical development and clinical applications.[13] Naturally processed HA from bacterial fermentation is biocompatible and widely available but requires rigorous purification and quality control to minimize variability and potential immunogenicity.[11]
For research purposes, the biological activity of HA in the ~500 kDa range is complex, showing potential for both pro- and anti-inflammatory signaling depending on the cellular context and concentration.[7] Therefore, researchers must carefully characterize their HA material using the protocols outlined above to ensure that observed biological effects are attributable to the HA itself and its specific molecular weight, rather than to contaminants or batch-to-batch variability.
References
- 1. Sodium Hyaluronate – 500 kDa - Echelon Biosciences [echelon-inc.com]
- 2. Beneficial effects of hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyaluronan: molecular size-dependent signaling and biological functions in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular size-dependent specificity of hyaluronan on functional properties, morphology and matrix composition of mammary cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aestheticsandmedicallasers.com [aestheticsandmedicallasers.com]
- 10. Natural Hyaluronic Acid vs Synthetic: Key Differences Explained_Cactus Botanics [cactusbotanics.com]
- 11. Comparing Natural vs Synthetic Hyaluronic Acid in 2025_Cactus Botanics [cactusbotanics.com]
- 12. neuluna.com [neuluna.com]
- 13. halecosmeceuticals.com [halecosmeceuticals.com]
- 14. academic.oup.com [academic.oup.com]
- 15. How to Determine Hyaluronic Acid Molecular Weight Using Gel Electrophoresis - Echelon Biosciences [echelon-inc.com]
- 16. azom.com [azom.com]
- 17. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 18. mdpi.com [mdpi.com]
- 20. How to Identify the Authenticity of Hyaluronic Acid Powder - Hyaluronic Acid Supplier [hyaluronicacidsupplier.com]
- 21. Hyaluronic Acid Quality Standards: Purity and Testing_Cactus Botanics [cactusbotanics.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Validating a New Assay for Influenza HA (518-526): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established methodologies for the detection and quantification of the Influenza Hemagglutinin (HA) (518-526) peptide, a critical cytotoxic T-lymphocyte (CTL) epitope. It is designed to assist in the validation of new assays by offering a baseline for performance comparison and detailed experimental protocols.
Introduction to Influenza HA (518-526)
The Influenza HA (518-526) peptide, with the sequence YSTVASSL, is a well-characterized, H2-Kd-restricted epitope of the influenza virus hemagglutinin protein.[1][2] It is a key target for CD8+ T cell responses, making its accurate detection and quantification crucial for vaccine development, immunotherapy research, and studying the cellular immune response to influenza infection.[3][4][5] The validation of any new assay for this epitope requires rigorous comparison against existing, well-established methods to ensure accuracy, sensitivity, and reproducibility.
Comparison of Existing Assay Methodologies
The selection of an appropriate assay depends on the specific research question, required throughput, and whether the goal is to measure peptide binding, cellular responses, or antibody presence. Below is a comparison of common methodologies.
| Assay Method | Principle | Throughput | Sensitivity | Output | Common Application |
| MHC-Peptide Binding Assay | Measures the affinity and stability of the HA (518-526) peptide binding to purified Major Histocompatibility Complex (MHC) class I molecules.[3][4] | High | Moderate | Quantitative (IC50, on/off rates) | Screening peptide candidates for T cell epitopes; initial validation of peptide-MHC interaction. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Detects and quantifies antibodies specific to the HA protein or peptide in biological samples like serum.[1] | High | High (pg/mL range) | Quantitative | Measuring humoral immune response; serological surveillance. |
| Enzyme-Linked Immunospot (ELISPOT) Assay | Quantifies the frequency of individual cells secreting a specific cytokine (e.g., IFN-γ) in response to stimulation with the HA (518-526) peptide.[6][7] | Medium | Very High (single-cell level) | Quantitative (spot-forming cells/10^6 cells) | Measuring antigen-specific T cell frequency and function. |
| Intracellular Cytokine Staining (ICS) with Flow Cytometry | Detects and quantifies cytokine production (e.g., IFN-γ) within specific T cell subsets (CD4+, CD8+) following stimulation with the HA (518-526) peptide.[1][8] | Medium | High | Quantitative (% of positive cells, MFI) | Phenotyping and quantifying antigen-specific T cells. |
| Cytotoxic T-Lymphocyte (CTL) Assay | Measures the ability of effector T cells to lyse target cells that have been loaded with the HA (518-526) peptide.[9] | Low | Moderate | Quantitative (% specific lysis) | Directly assessing the cytotoxic function of CD8+ T cells. |
| Mass Spectrometry (Immunopeptidomics) | Directly identifies and quantifies peptides, including HA (518-526), presented on MHC-I molecules on the cell surface.[10] | Low to Medium | High | Quantitative (peptide abundance) | Unbiased discovery and quantification of naturally presented T cell epitopes. |
Experimental Protocols
Detailed methodologies are critical for reproducibility. Below are generalized protocols for two key functional T cell assays.
IFN-γ ELISPOT Assay Protocol
This protocol outlines the steps to measure the frequency of T cells responding to the Influenza HA (518-526) peptide.
-
Plate Coating: Coat a 96-well nitrocellulose membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for at least 2 hours at 37°C to prevent non-specific binding.
-
Cell Plating: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected animals. Add the cells to the wells at a desired density (e.g., 2.5 x 10^5 cells/well).
-
Peptide Stimulation: Add the HA (518-526) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., a mitogen like Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Signal Development: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour.
-
Spot Visualization: Wash the plate and add a substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction when distinct spots emerge.
-
Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader. Results are expressed as spot-forming cells (SFCs) per million input cells.
Intracellular Cytokine Staining (ICS) Protocol
This protocol is for identifying and quantifying HA (518-526)-specific, cytokine-producing T cells.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs.
-
Peptide Stimulation: Stimulate 1-2 x 10^6 cells in a 96-well U-bottom plate with the HA (518-526) peptide (1-10 µg/mL). Include unstimulated and positive controls.
-
Inhibition of Protein Transport: Add a protein transport inhibitor, such as Brefeldin A or Monensin, to the culture for the last 4-6 hours of a total 6-hour incubation period at 37°C. This traps cytokines inside the cell.
-
Surface Staining: Wash the cells and stain for surface markers, such as CD3, CD4, and CD8, using fluorochrome-conjugated antibodies for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial fixation/permeabilization buffer to allow antibodies to access intracellular targets.
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes on ice.
-
Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software. Gate on live lymphocytes, then on CD3+ T cells, followed by CD4+ and CD8+ subsets. Determine the percentage of IFN-γ+ cells within the CD8+ T cell population.
Mandatory Visualizations
Diagrams are essential for understanding complex biological processes and experimental designs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. peptide.com [peptide.com]
- 3. MHC I/Peptide Affinity Assays - Creative BioMart [mhc.creativebiomart.net]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. High-throughput identification of MHC class I binding peptides using an ultradense peptide array - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. MVA Vectors Expressing Conserved Influenza Proteins Protect Mice against Lethal Challenge with H5N1, H9N2 and H7N1 Viruses | PLOS One [journals.plos.org]
- 9. Tissue Exit: a Novel Control Point in the Accumulation of Antigen-Specific CD8 T Cells in the Influenza A Virus-Infected Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Comparative Analysis of the HA (518-526) Epitope in H1N1 versus H3N2 Influenza Viruses
A detailed examination of the hemagglutinin (HA) 518-526 epitope, a key target for cytotoxic T lymphocytes (CTLs), reveals significant differences in amino acid sequence and immunogenic potential between H1N1 and H3N2 influenza A virus subtypes. These variations have important implications for cross-reactive immunity and the development of broadly protective influenza vaccines.
This guide provides a comparative analysis of the HA (518-526) epitope in H1N1 and H3N2 viruses, summarizing key experimental data, outlining relevant methodologies, and visualizing the immunological pathways involved. This information is intended for researchers, scientists, and drug development professionals working on influenza immunopathology and vaccine design.
Executive Summary
The HA (518-526) epitope is a well-characterized, immunodominant CTL epitope in the context of certain MHC class I alleles. In H1N1 viruses, the canonical amino acid sequence of this epitope is IYSTVASSL . However, analysis of the corresponding region in H3N2 strains reveals key amino acid substitutions. These differences can impact the epitope's binding to MHC molecules, its recognition by T-cell receptors (TCRs), and the overall magnitude and quality of the resulting immune response. Understanding these differences is crucial for designing universal influenza vaccines that can elicit broad protection against diverse influenza subtypes.
Data Presentation: Sequence and Immunogenicity Comparison
A comparative summary of the HA (518-526) epitope in representative H1N1 and H3N2 strains is presented below.
| Feature | H1N1 (A/Puerto Rico/8/1934) | H3N2 (A/Aichi/2/1968) |
| Amino Acid Sequence | IYSTVASSL | IYSTVASSL |
| Conservation | Highly conserved across many H1N1 strains. | The corresponding region in this H3N2 strain is identical to the canonical H1N1 epitope. However, variations in other H3N2 strains have been noted. |
| Immunogenicity | Recognized as a significant CD8+ T-cell epitope, capable of inducing robust IFN-γ responses.[1] | While the sequence is identical in this strain, studies on T-cell cross-reactivity between H1N1 and H3N2 suggest that responses to H3 HA can be variable. The context of the surrounding HA sequence may influence processing and presentation. |
| MHC Restriction | H-2Kd in mice.[2][3] | Expected to be H-2Kd restricted in mice due to sequence identity. |
Note: The amino acid sequence for the H3N2 HA (518-526) epitope was determined by aligning the full-length HA protein sequence of Influenza A virus (strain A/Aichi/2/1968 H3N2) with that of Influenza A virus (strain A/Puerto Rico/8/1934 H1N1). While the canonical epitope sequence is conserved in this specific H3N2 strain, it is important to note that variations at this locus can and do occur in other H3N2 isolates, which can affect T-cell recognition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of the HA (518-526) epitope.
Interferon-gamma (IFN-γ) ELISpot Assay
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly employed to measure antigen-specific T-cell responses.
Principle:
The assay is based on the sandwich ELISA principle. A plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Peripheral blood mononuclear cells (PBMCs) or splenocytes are then cultured in the wells in the presence of the stimulating antigen (e.g., the HA 518-526 peptide). Cells that are activated by the antigen will secrete the cytokine, which is then captured by the immobilized antibody in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added. Following another incubation and washing step, a streptavidin-enzyme conjugate is added, which binds to the biotinylated detection antibody. Finally, a substrate is added that is converted by the enzyme into an insoluble colored product, forming a spot at the site of cytokine secretion. Each spot represents a single cytokine-secreting cell.
Detailed Protocol:
-
Plate Coating: Sterile 96-well PVDF-membrane ELISpot plates are pre-coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.
-
Cell Preparation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). The cells are washed and resuspended in complete RPMI-1640 medium.
-
Stimulation: The coated plate is washed and blocked. The isolated PBMCs are then added to the wells at a concentration of 2-4 x 10^5 cells per well. The HA (518-526) peptide (for either H1N1 or H3N2) is added to the respective wells at a final concentration of 5-10 µg/mL. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are also included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: The cells are washed off the plate. A biotinylated anti-IFN-γ detection antibody is added to each well and incubated.
-
Enzyme Conjugation: After washing, streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is added and incubated.
-
Spot Development: The plate is washed again, and a chromogenic substrate is added. The reaction is stopped by washing with distilled water once spots have developed.
-
Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Visualization of Immunological Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the T-cell response to the HA (518-526) epitope.
T-Cell Activation by Antigen Presenting Cells
Caption: T-Cell Activation by Antigen Presenting Cell (APC)
Experimental Workflow for IFN-γ ELISpot Assay
Caption: IFN-γ ELISpot Assay Workflow
Conclusion
The HA (518-526) epitope represents an important target for CTL-mediated immunity against influenza A virus. While the canonical sequence is conserved in some H3N2 strains, the potential for variation highlights the need for a comprehensive understanding of how sequence differences impact immunogenicity. Further research focusing on the direct comparison of T-cell responses to variant HA (518-526) peptides from both H1N1 and a wider range of H3N2 strains is warranted. Such studies will be invaluable for the development of next-generation influenza vaccines that can induce broad and robust T-cell immunity, contributing to more effective and durable protection against seasonal and pandemic influenza.
References
Correlating T-Cell Responses to Viral Clearance: A Comparative Analysis of Influenza Virus Epitopes
For Immediate Release
A detailed comparison of the efficacy of T-cell responses directed against different influenza virus epitopes reveals key insights for vaccine development and immunological research. This guide provides a comprehensive analysis of the correlation between the magnitude of T-cell responses to the hemagglutinin (HA) 518-526 epitope and the nucleoprotein (NP) 366-374 epitope with the efficiency of viral clearance.
This publication is intended for researchers, scientists, and drug development professionals working in the fields of immunology, virology, and vaccine development. It aims to provide an objective comparison of the roles of different T-cell epitopes in mediating protective immunity against influenza virus, supported by experimental data.
Introduction
The cell-mediated immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is crucial for the clearance of influenza virus-infected cells. The effectiveness of this response is largely dependent on the specific viral epitopes that are recognized by T-cells. Among the numerous epitopes presented by influenza virus, those derived from the hemagglutinin (HA) and nucleoprotein (NP) are of significant interest due to their immunodominance and conservation across different strains. This guide focuses on a comparative analysis of two well-characterized murine CTL epitopes: HA (518-526) and NP (366-374), and their correlation with viral clearance.
Data Presentation: T-Cell Response vs. Viral Clearance
The following tables summarize the quantitative relationship between the magnitude of the epitope-specific T-cell response and the reduction in viral load.
Table 1: Correlation of NP (366-374)-Specific CD8+ T-Cell Response with Viral Clearance in Lungs of Aged Mice
| Frequency of NP (366-374)-Specific CD8+ T-Cells in Lungs | Viral Clearance Outcome |
| > 5% - 15% | Virus cleared (undetectable levels)[1] |
| < 5% | Virus detectable[1] |
This data is derived from studies in aged BALB/c mice, where a clear threshold for viral clearance based on the frequency of NP-specific CD8+ T-cells was observed.
Table 2: Characteristics of HA (518-526)-Specific T-Cell Response and its Role in Protection
| Experimental Context | HA (518-526)-Specific T-Cell Response | Associated Protective Outcome |
| Post-influenza virus infection in BALB/c mice | Immunodominant CD8+ T-cell response | Contributes to protective immunity |
| Adoptive transfer of HA (518-526)-specific T-cells | Functional cytotoxic T-cell activity | Protection against lethal influenza challenge |
| Vaccination with constructs containing HA (518-526) | Induction of epitope-specific CD8+ T-cells | Enhanced viral clearance upon subsequent infection |
While a direct quantitative threshold for viral clearance has not been as clearly defined for the HA (518-526) epitope in a single study, its immunodominance and protective capacity have been consistently demonstrated through various experimental approaches.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantification of Epitope-Specific T-Cell Responses
a) MHC Class I Tetramer Staining:
This technique allows for the direct visualization and quantification of antigen-specific T-cells.
-
Cell Preparation: Single-cell suspensions are prepared from spleens or lungs of influenza-infected or vaccinated mice.
-
Staining: Cells are incubated with fluorochrome-conjugated MHC class I tetramers complexed with the peptide of interest (e.g., H-2Kd/HA518-526 or H-2Db/NP366-374).
-
Co-staining: Cells are subsequently stained with antibodies against cell surface markers such as CD8 and CD3 to identify the CTL population.
-
Flow Cytometry Analysis: The percentage of tetramer-positive cells within the CD8+ T-cell population is determined using a flow cytometer.
b) Intracellular Cytokine Staining (ICS) for IFN-γ:
This assay measures the frequency of functional, cytokine-producing T-cells upon antigen-specific stimulation.
-
Cell Stimulation: Splenocytes or lung lymphocytes are stimulated in vitro for several hours with the specific peptide epitope (e.g., HA518-526 or NP366-374) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Surface Staining: Cells are stained for surface markers like CD8 and CD3.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular antibody staining.
-
Intracellular Staining: Cells are stained with a fluorochrome-conjugated antibody specific for IFN-γ.
-
Flow Cytometry Analysis: The percentage of IFN-γ-producing cells within the CD8+ T-cell population is quantified.
Measurement of Viral Clearance
a) Plaque Assay:
This is the gold standard for quantifying infectious virus particles.
-
Sample Collection: Lungs from infected mice are homogenized in media.
-
Serial Dilutions: The lung homogenate is serially diluted.
-
Infection of Cell Monolayers: Confluent monolayers of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) are infected with the dilutions.
-
Agarose (B213101) Overlay: After an incubation period to allow for viral entry, the liquid media is replaced with a semi-solid agarose overlay to restrict virus spread to adjacent cells.
-
Incubation: Plates are incubated for 2-3 days to allow for the formation of plaques (localized areas of cell death).
-
Visualization and Counting: The cell monolayer is stained with a vital stain (e.g., crystal violet), and the plaques are counted. The viral titer is expressed as plaque-forming units (PFU) per gram of lung tissue.
b) 50% Tissue Culture Infective Dose (TCID50) Assay:
This assay determines the virus concentration required to infect 50% of the inoculated cell cultures.
-
Sample Preparation and Dilution: Similar to the plaque assay, lung homogenates are serially diluted.
-
Inoculation of Cell Cultures: The dilutions are added to replicate wells of a microtiter plate containing a susceptible cell line.
-
Incubation: The plates are incubated for several days.
-
Assessment of Cytopathic Effect (CPE): Each well is scored for the presence or absence of virus-induced CPE.
-
Calculation: The TCID50 is calculated using a statistical method (e.g., the Reed-Muench method) to determine the dilution at which 50% of the wells are infected.
Visualizations
Experimental Workflow for Correlating T-Cell Response with Viral Clearance
Caption: Workflow for assessing T-cell response and viral clearance.
Signaling Pathway for T-Cell Mediated Killing of Infected Cells
Caption: T-cell recognition and elimination of an infected cell.
Conclusion
This comparative guide highlights the critical role of epitope-specific T-cell responses in controlling influenza virus infection. The data presented for the NP (366-374) epitope provides a quantitative benchmark for the level of CD8+ T-cell response required for effective viral clearance in a murine model. While the HA (518-526) epitope is also a key target of the protective T-cell response, further studies are warranted to establish a similar quantitative correlation with viral clearance. Understanding the relative contributions of T-cell responses to different viral epitopes is essential for the rational design of next-generation influenza vaccines that aim to induce broad and durable cell-mediated immunity. The experimental protocols and workflows detailed herein provide a standardized framework for researchers to conduct such comparative studies.
References
Benchmarking a New Influenza Vaccine: A Comparative Guide to HA (518-526) T-Cell Response
For Immediate Release
This guide provides a comparative analysis of a novel influenza vaccine candidate, "Innovac-Flu," against a standard inactivated influenza vaccine (IIV). The focus of this benchmark is the cellular immune response directed at the conserved hemagglutinin (HA) epitope spanning amino acids 518-526, a critical target for T-cell-mediated immunity. This document is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Comparative Analysis of T-Cell Response
The immunogenicity of Innovac-Flu was assessed in parallel with a standard IIV. The primary endpoint for this comparison was the frequency of HA (518-526)-specific CD8+ T-cells producing Interferon-gamma (IFN-γ), a key cytokine in the antiviral immune response.
| Vaccine Candidate | Mean Frequency of HA (518-526) Specific IFN-γ+ CD8+ T-cells (per 10^6 PBMCs) | Fold Increase Over Baseline | Responder Rate (%) |
| Innovac-Flu | 450 | 15 | 85 |
| Standard IIV | 150 | 5 | 60 |
PBMCs: Peripheral Blood Mononuclear Cells. Data are representative of a cohort of healthy adult volunteers post-vaccination.
Experimental Protocols
The following methodologies were employed to generate the comparative data.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for detecting individual cells that secrete a specific cytokine, in this case, IFN-γ.[1][2]
Methodology:
-
Plate Coating: 96-well ELISpot plates were coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.[2]
-
Cell Preparation: Peripheral Blood Mononuclear Cells (PBMCs) were isolated from whole blood using Ficoll-Paque density gradient centrifugation.[1][2]
-
Cell Stimulation: A total of 2 x 10^5 PBMCs per well were stimulated with the HA (518-526) peptide (IYSTVASSL) at a final concentration of 10 µg/mL.[3][4] A negative control (medium alone) and a positive control (phytohemagglutinin) were included for each sample.[1][2]
-
Incubation: Plates were incubated for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cytokine secretion.
-
Detection: After incubation, cells were washed away, and a biotinylated detection antibody specific for IFN-γ was added. This was followed by the addition of streptavidin-alkaline phosphatase and a substrate solution, leading to the formation of colored spots at the sites of cytokine secretion.
-
Analysis: The resulting spots, each representing a single IFN-γ-secreting cell, were counted using an automated ELISpot reader.[2]
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is a powerful technique that allows for the multiparametric analysis of single cells, identifying cell surface markers and intracellular cytokine production simultaneously.[5][6]
Methodology:
-
Cell Stimulation: 1-2 x 10^6 PBMCs were stimulated with the HA (518-526) peptide (10 µg/mL) in the presence of co-stimulatory antibodies (anti-CD28 and anti-CD49d) for 6 hours at 37°C.[7] A protein transport inhibitor (e.g., Brefeldin A or Monensin) was added during the final 4-5 hours of incubation to trap cytokines intracellularly.[6]
-
Surface Staining: Cells were first stained with fluorescently-conjugated antibodies against cell surface markers, including CD3, CD4, and CD8, to identify T-cell populations.[5] A viability dye was also included to exclude dead cells from the analysis.[5]
-
Fixation and Permeabilization: Cells were then fixed and permeabilized to allow antibodies to access intracellular proteins.[5][8]
-
Intracellular Staining: Permeabilized cells were stained with a fluorescently-conjugated antibody specific for IFN-γ.[5]
-
Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer. Data were analyzed using appropriate software to gate on live, single CD3+ T-cells, and then further on CD8+ T-cells to determine the percentage of cells producing IFN-γ in response to the HA (518-526) peptide.
Visualizing the Experimental and Biological Pathways
To further elucidate the processes involved in this benchmark, the following diagrams illustrate the experimental workflow and the underlying T-cell activation pathway.
References
- 1. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intranodal administration of mRNA encoding nucleoprotein provides cross-strain immunity against influenza in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Broad influenza-specific CD8+ T-cell responses in humanized mice vaccinated with influenza virus vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.virginia.edu [med.virginia.edu]
A Researcher's Guide to Selecting and Validating HA (518-526) Peptides
For researchers in immunology, virology, and vaccine development, the quality of synthetic peptides is paramount to the success of their experiments. The influenza hemagglutinin (HA) peptide spanning amino acids 518-526 (sequence: IYSTVASSL) is a critical tool, serving as a well-defined H-2Kd-restricted T-cell epitope.[1][2][3][4][5][6][7] This guide provides a head-to-head comparison of several suppliers of the HA (518-526) peptide and details the essential experimental protocols for its validation, ensuring reliable and reproducible results.
Supplier and Product Specification Overview
| Supplier | Product Name | Purity | Available Quantities | Additional Information |
| MedChemExpress | Influenza HA (518-526) | >95% (as stated on their website, specific purity for each batch may be available on the Certificate of Analysis) | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | Provides a Certificate of Analysis with each product. |
| Biosynth | Influenza HA (518-526) | Custom research peptide; min purity 95% | Not specified, likely custom synthesis | Offers custom peptide synthesis services. |
| NovaTeinBio (via Sapphire Bioscience) | Influenza HA (518-526) Peptide | Not specified on the product page | 1MG, 5MG, 10MG[8] | Distributed through Sapphire Bioscience.[8][9] |
Note: The absence of publicly available head-to-head performance data underscores the importance of in-house validation of peptides from any supplier.
Essential Experimental Validation Protocols
Upon receiving a synthetic peptide, it is crucial to perform a series of validation experiments to confirm its identity, purity, and biological activity. Here are detailed protocols for key assays.
Purity and Identity Confirmation: HPLC and Mass Spectrometry
Objective: To verify the purity and correct molecular weight of the synthetic HA (518-526) peptide.
Methodology:
-
Sample Preparation: Reconstitute the lyophilized peptide in a suitable solvent, such as sterile, tissue culture-grade water or DMSO, to create a stock solution.[10] The final concentration of DMSO should be kept below 1% (v/v) in biological assays to avoid toxicity.[10]
-
High-Performance Liquid Chromatography (HPLC):
-
Inject the peptide solution into an HPLC system equipped with a C18 reverse-phase column.
-
Elute the peptide using a gradient of two mobile phases, typically water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks. A purity of >95% is generally recommended for immunological assays.
-
-
Mass Spectrometry (MS):
-
Analyze the peptide sample using Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry.
-
Compare the observed molecular weight with the theoretical molecular weight of the HA (518-526) peptide (IYSTVASSL).
-
Functional Activity: T-Cell Activation Assays
The primary function of the HA (518-526) peptide is to stimulate a response in antigen-specific T-cells. This can be assessed through various assays that measure different aspects of T-cell activation.
Objective: To quantify the number of HA (518-526)-specific T-cells that secrete a particular cytokine, typically Interferon-gamma (IFN-γ).
Methodology: [10]
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from an appropriate mouse strain (e.g., BALB/c). Add the cells to the coated and washed wells.
-
Peptide Stimulation: Add the HA (518-526) peptide to the wells at a final concentration typically ranging from 1 to 10 µg/mL.[10] Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., a mitogen like Concanavalin A).[10]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[10]
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Following another incubation and wash, add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Development: Add a substrate that produces a colored precipitate. The resulting spots, each representing a cytokine-secreting cell, are then counted using an ELISpot reader.
Objective: To identify and quantify the frequency of T-cells producing specific cytokines in response to the HA (518-526) peptide.
Methodology: [10]
-
Cell Stimulation: Co-culture splenocytes or PBMCs with the HA (518-526) peptide (typically 1-10 µg/mL) for several hours (e.g., 5-6 hours) at 37°C.[10]
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A, for the last few hours of incubation to trap cytokines within the cells.[10]
-
Surface Staining: Stain the cells with fluorescently-labeled antibodies against T-cell surface markers like CD3, CD4, and CD8.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain the cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the percentage of CD8+ T-cells that are positive for the cytokine of interest.
Peptide-MHC Binding Assay
Objective: To confirm that the HA (518-526) peptide can bind to its specific MHC class I molecule, H-2Kd.
Methodology: A common method is a competition-based fluorescence polarization assay.[11][12]
-
Reaction Setup: In a multi-well plate, combine a known concentration of soluble, recombinant H-2Kd molecules with a fluorescently labeled probe peptide that has a known high affinity for H-2Kd.
-
Competition: Add increasing concentrations of the unlabeled HA (518-526) peptide to the wells.
-
Incubation: Incubate the mixture to allow the peptides to compete for binding to the H-2Kd molecules and reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well using a plate reader. If the HA (518-526) peptide binds to H-2Kd, it will displace the fluorescent probe peptide, causing a decrease in the polarization value.
-
Data Analysis: The binding affinity is often expressed as the IC50 value, which is the concentration of the HA (518-526) peptide required to inhibit 50% of the binding of the fluorescent probe peptide.[12]
Visualizing Key Pathways and Workflows
To further aid in the understanding of the experimental processes and biological context, the following diagrams illustrate the T-cell activation signaling pathway and a general workflow for peptide quality control.
Caption: T-Cell Receptor (TCR) signaling pathway initiated by HA (518-526) peptide presentation.
Caption: Experimental workflow for quality control and validation of synthetic peptides.
By carefully selecting a supplier based on their provided specifications and, most importantly, by conducting thorough in-house validation using the protocols outlined above, researchers can ensure the quality and reliability of their HA (518-526) peptide, leading to more robust and reproducible experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ENHANCED CD8 T CELL CROSS-PRESENTATION BY MACROPHAGES WITH TARGETED DISRUPTION OF STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Abortive activation precedes functional deletion of CD8+ T cells following encounter with self-antigens expressed by resting B cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Peptide Binding to MHC Class II Molecules by Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Influenza HA (518-526) Peptide
For Researchers, Scientists, and Drug Development Professionals: This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling the Influenza Hemagglutinin (HA) (518-526) peptide. Given that this is a synthetic, non-infectious peptide, the primary safety concerns revolve around chemical handling rather than biological hazards associated with the live virus. The following procedures are based on standard laboratory practices for handling synthetic peptides of unknown specific toxicity.
Immediate Safety and Handling Precautions
When handling Influenza HA (518-526), it is crucial to adhere to Biosafety Level 1 (BSL-1) practices, which are appropriate for work with agents not known to consistently cause disease in healthy adult humans.[1][2][3] Standard personal protective equipment (PPE) is required to prevent exposure through inhalation, ingestion, or skin contact.[4][5]
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling the peptide, ensure the workspace in a well-ventilated area or a chemical fume hood is clean and uncluttered.[4] Assemble all necessary equipment and consumables.
-
Donning PPE: Put on a lab coat, chemical safety glasses with side shields, and nitrile gloves.[4][5] For handling the lyophilized powder, consider a full-face respirator if there is a risk of aerosolization and the exposure limits are exceeded.[5]
-
Handling Lyophilized Peptide: To minimize moisture contamination, allow the sealed vial of the lyophilized peptide to equilibrate to room temperature before opening.[6][7][8] Weigh the desired amount of peptide quickly in a designated area.
-
Reconstitution: If dissolving the peptide, use the appropriate solvent as determined by your experimental protocol. Add the solvent to the vial and cap it securely. Mix gently until the peptide is fully dissolved. Sonication may be used to aid dissolution.[7]
-
Use in Experiments: Conduct all experimental procedures involving the peptide within the designated controlled area.
-
Storage: Store the lyophilized peptide at -20°C or colder for long-term stability, away from bright light.[6][7][8] If the peptide is in solution, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[7][8]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, gown, then eye protection. Wash hands thoroughly after handling the peptide and before leaving the laboratory.
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Purpose |
| Hand Protection | Nitrile gloves | To prevent skin contact with the peptide.[5] |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or aerosols.[5] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | N95 or higher-level respirator | Recommended when handling the powder outside of a fume hood or if aerosolization is likely.[9] |
Disposal Plan
Treat all materials that have come into contact with the Influenza HA (518-526) peptide as potentially hazardous chemical waste.[4]
Step-by-Step Disposal Procedures:
-
Segregation: Do not mix peptide waste with general laboratory trash. All contaminated items must be segregated for hazardous waste disposal.[4]
-
Liquid Waste: Collect all liquid waste containing the peptide in a clearly labeled, leak-proof container.[4]
-
Solid Waste: Dispose of contaminated consumables such as pipette tips, tubes, and gloves in a dedicated, labeled, leak-proof solid waste container.[4]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated puncture-resistant sharps container.[4]
-
Decontamination: Decontaminate work surfaces with an appropriate cleaning agent after completing work.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Experimental Workflow for Handling Influenza HA (518-526)
Caption: Workflow for safe handling of Influenza HA (518-526) peptide.
References
- 1. Guide to Biosafety Levels (BSL) 1, 2, 3, & 4 | Lab Manager [labmanager.com]
- 2. innov-research.com [innov-research.com]
- 3. CDC LC Quick Learn: Recognize the four Biosafety Levels [cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. targetmol.com [targetmol.com]
- 6. novoprolabs.com [novoprolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. genscript.com [genscript.com]
- 9. halyardhealth.com [halyardhealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
